tert-Butyl methyl succinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-O-tert-butyl 1-O-methyl butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-9(2,3)13-8(11)6-5-7(10)12-4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLNZUDBQPORRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00163684 | |
| Record name | Butanedioc acid tert-butyl methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14734-25-9 | |
| Record name | Butanedioc acid tert-butyl methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014734259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioc acid tert-butyl methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl Methyl Succinate (CAS: 14734-25-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of tert-butyl methyl succinate, a notable ester in the field of organic chemistry. With the CAS number 14734-25-9, this compound serves as a versatile building block and intermediate in various synthetic endeavors. This document collates available physicochemical data, outlines a general synthetic approach, and explores the broader context of succinate esters in biological systems and drug discovery.
Core Properties of this compound
This compound is a diester of succinic acid, featuring both a methyl and a tert-butyl ester group. Its structural and chemical properties are summarized below.
Physicochemical Data
A compilation of the key physicochemical properties of this compound is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 14734-25-9 | [1] |
| Molecular Formula | C₉H₁₆O₄ | [2] |
| Molecular Weight | 188.22 g/mol | [2] |
| Appearance | Liquid | [3] |
| Boiling Point | 85-95 °C at 20 mmHg | |
| Density | 1.022 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.421 | |
| Flash Point | 110 °C (230 °F) - closed cup | |
| Solubility | Soluble in organic solvents such as alcohols and ethers. | [3] |
Spectral Data
-
¹H NMR: The spectrum would be expected to show a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the three protons of the methyl ester group, and a set of multiplets for the four protons of the succinate backbone.
-
¹³C NMR: The spectrum would feature distinct signals for the carbonyl carbons of the ester groups, the quaternary carbon and methyl carbons of the tert-butyl group, the methyl carbon of the methyl ester, and the methylene carbons of the succinate chain.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ester functional groups.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns consistent with the structure of the molecule.
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the esterification of succinic acid or its derivatives. While a specific, detailed experimental protocol for this exact compound is not widely published, a general procedure based on established esterification methods can be outlined.
General Synthesis Approach: Fischer Esterification
A plausible synthetic route is the Fischer esterification of mono-methyl succinate with tert-butanol or, alternatively, the reaction of succinic anhydride with methanol followed by esterification with tert-butanol. A general workflow for such a synthesis is depicted below.
Illustrative Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on standard Fischer esterification procedures. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by a qualified chemist.
Materials:
-
Mono-methyl succinate
-
tert-Butanol (in excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Anhydrous sodium sulfate
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve mono-methyl succinate in an excess of tert-butanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Applications in Research and Drug Development
While specific applications of this compound in drug development are not extensively documented, the broader class of succinate esters and the biological significance of succinate itself provide a strong rationale for its potential utility.
Role as a Synthetic Intermediate
This compound serves as a valuable intermediate in organic synthesis. The differential reactivity of the methyl and tert-butyl ester groups allows for selective transformations, making it a useful building block for more complex molecules in pharmaceutical and agrochemical research.
Biological Relevance of Succinate and Succinate Esters
Succinate is a key intermediate in the citric acid cycle (Krebs cycle) and plays a crucial role in cellular metabolism and energy production. Recent research has also identified succinate as a signaling molecule, particularly in the context of inflammation and cancer.
-
Prodrugs: Succinate esters are often employed as prodrugs to improve the solubility, stability, or bioavailability of parent drug molecules. The ester linkage can be cleaved in vivo by esterases to release the active pharmaceutical ingredient.
-
Enzyme Inhibition: Derivatives of succinic acid have been investigated as inhibitors of enzymes such as succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. Inhibition of this enzyme can have implications for cancer and ischemic diseases.
The logical relationship between succinate's biological roles and the potential for its derivatives in drug discovery is illustrated in the following diagram.
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a chemical compound with well-defined physicochemical properties and potential as a synthetic intermediate. While specific, detailed experimental protocols and comprehensive spectral data are not widely available in peer-reviewed literature, its synthesis can be approached through standard esterification techniques. The biological significance of the succinate moiety suggests that its derivatives, including this compound, may hold promise for applications in drug discovery, particularly in the development of prodrugs and enzyme inhibitors. Further research is warranted to fully explore the synthetic utility and biological activity of this compound.
References
An In-depth Technical Guide to the Physical Properties of tert-Butyl Methyl Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Butyl methyl succinate (CAS No. 14734-25-9) is an ester with applications in organic synthesis.[1] Understanding its physical properties is crucial for its effective use in research and development, particularly in designing reaction conditions, purification protocols, and ensuring safe handling. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, detailed experimental protocols for their determination, and a workflow for its synthesis and purification.
Core Physical Properties
The physical properties of this compound are summarized in the table below. These values are essential for predicting its behavior in various chemical and physical processes.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₆O₄ | |
| Molecular Weight | 188.22 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 85-95 °C at 20 mmHg | |
| Density | 1.022 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.421 | |
| Flash Point | >230 °F (>110 °C) - closed cup | [2] |
| Solubility | Soluble in organic solvents |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of liquid esters like this compound.
Determination of Boiling Point
The boiling point is a fundamental physical property that can indicate the purity of a liquid.[3] Distillation is a common method for both purification and boiling point determination.[4]
Protocol: Simple Distillation
-
Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: Place a sample of this compound and a few boiling chips into the round-bottom flask.
-
Heating: Begin heating the flask gently with the heating mantle.
-
Observation: Record the temperature at which the liquid begins to boil and the vapor condenses and collects in the receiving flask. The temperature should remain constant during the distillation of a pure substance. This constant temperature is the boiling point.[4]
-
Pressure Correction: Since the boiling point is pressure-dependent, record the atmospheric pressure during the measurement. The observed boiling point of 85-95 °C is at a reduced pressure of 20 mmHg.
Determination of Density
Density is the mass per unit volume of a substance and is a characteristic property. The pycnometer method is a precise technique for determining the density of liquids.[5]
Protocol: Pycnometer Method
-
Apparatus: A pycnometer (a glass flask with a specific, accurately known volume), and an analytical balance are required.[6]
-
Procedure:
-
Clean and dry the pycnometer and determine its mass accurately.
-
Fill the pycnometer with the this compound sample, ensuring no air bubbles are present.
-
Place the pycnometer in a thermostatically controlled water bath to bring the sample to a specific temperature (e.g., 25 °C).
-
Remove the pycnometer from the bath, dry the outside, and accurately weigh the filled pycnometer.
-
-
Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.[7]
Determination of Refractive Index
The refractive index measures how light propagates through a substance and is a sensitive indicator of purity.[8] An Abbe refractometer is commonly used for this measurement.
Protocol: Using an Abbe Refractometer
-
Apparatus: An Abbe refractometer with a light source and a temperature-controlled prism.
-
Calibration: Calibrate the refractometer using a standard liquid with a known refractive index.
-
Sample Application: Apply a few drops of this compound to the surface of the prism.
-
Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.
-
Reading: Read the refractive index directly from the instrument's scale. The measurement is typically performed at a specific temperature (e.g., 20 °C) and wavelength (e.g., the sodium D-line, 589 nm).[9]
Synthesis and Purification Workflow
This compound can be synthesized via the addition reaction of tert-butyl alcohol and 4-oxo-but-3-enoate. A general workflow for the synthesis and subsequent purification of a liquid ester is depicted below.
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. biosynce.com [biosynce.com]
- 2. This compound 97 CAS#: 14734-25-9 [m.chemicalbook.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. coachbenner.weebly.com [coachbenner.weebly.com]
- 5. knowledge.reagecon.com [knowledge.reagecon.com]
- 6. mt.com [mt.com]
- 7. How to Calculate Density of a Liquid Substance | Physics | Study.com [study.com]
- 8. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 9. pubs.aip.org [pubs.aip.org]
An In-depth Technical Guide to tert-Butyl Methyl Succinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of tert-Butyl methyl succinate, detailed experimental protocols for its synthesis, and its relevance in various research and development applications.
Core Properties of this compound
This compound is an ester with applications as an organic intermediate.[1] The following table summarizes its key quantitative data for easy reference.
| Property | Value | Source |
| Molecular Formula | C9H16O4 | [2] |
| Linear Formula | (CH3)3CO2CCH2CH2CO2CH3 | |
| Molecular Weight | 188.22 g/mol | [2][3] |
| CAS Number | 14734-25-9 | [3] |
| Density | 1.022 g/mL at 25 °C | |
| Boiling Point | 85-95 °C at 20 mmHg | |
| Refractive Index | n20/D 1.421 | |
| SMILES | COC(=O)CCC(=O)OC(C)(C)C | [2] |
| InChI Key | KGLNZUDBQPORRI-UHFFFAOYSA-N |
Experimental Protocols for Synthesis
Several synthetic routes for this compound have been documented. The following are detailed methodologies for key experiments.
Protocol 1: Addition Reaction of tert-Butyl Alcohol and 4-Oxo-but-3-enoate
This method yields a mixture of threo- and erythro- isomeric forms of this compound.
-
Reactants:
-
tert-Butyl alcohol
-
4-Oxo-but-3-enoate
-
-
Catalyst:
-
Lithium tert-butoxide
-
-
Procedure:
-
The reaction is carried out via an addition reaction between tert-butyl alcohol and 4-oxo-but-3-enoate.
-
Lithium tert-butoxide is utilized as a catalyst to facilitate the reaction.
-
The resulting product is a mixture of the threo- and erythro-isomeric forms of this compound.
-
Protocol 2: Reaction of tert-Butyl Alcohol with Maleic Anhydride and subsequent Esterification
This is a common method for the synthesis of this compound.[1]
-
Reactants:
-
tert-Butyl alcohol
-
Maleic anhydride
-
Methanol
-
-
Procedure:
-
An esterification reaction is initiated between tert-butyl alcohol and maleic anhydride, leading to the formation of a diester intermediate.
-
The diester intermediate then undergoes transesterification with methanol to yield the final product, this compound.
-
A logical diagram of this synthesis workflow is presented below.
Applications in Research and Drug Development
This compound serves as a valuable organic intermediate in various synthetic pathways.[1] Its ester functionalities allow for further chemical modifications, making it a versatile building block in the synthesis of more complex molecules. In the context of drug development, derivatives of succinic acid and its esters are explored for their potential biological activities.
While direct applications of this compound in signaling pathways are not prominently documented, its utility as a precursor for creating novel chemical entities for screening in drug discovery programs is noteworthy. The structural motifs present in this compound can be found in various bioactive molecules.
Safety and Handling
-
Personal Protective Equipment: It is recommended to use an N95 dust mask, eyeshields, and gloves when handling this compound.
-
Storage: Store in a combustible liquids area.
-
Flash Point: 110 °C (230 °F) - closed cup.
References
Spectroscopic Analysis of tert-Butyl Methyl Succinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for tert-butyl methyl succinate (CAS No. 14734-25-9). Due to the limited availability of published experimental spectra for this specific diester, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with data from analogous compounds. Detailed experimental protocols for obtaining such spectra are also provided.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from spectral data of similar succinate esters and the known effects of tert-butyl and methyl ester functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.67 | Singlet | 3H | -OCH₃ |
| ~2.55 | Triplet | 2H | -C(O)-CH₂- |
| ~2.50 | Triplet | 2H | -CH₂-C(O)-O-tBu |
| ~1.44 | Singlet | 9H | -C(CH₃)₃ |
Solvent: CDCl₃, Reference: TMS at 0 ppm
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~173.2 | C=O (methyl ester) |
| ~172.1 | C=O (tert-butyl ester) |
| ~80.5 | -C(CH₃)₃ |
| ~51.5 | -OCH₃ |
| ~30.8 | -C(O)-CH₂- |
| ~29.5 | -CH₂-C(O)-O-tBu |
| ~28.1 | -C(CH₃)₃ |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980-2950 | Medium-Strong | C-H stretch (alkane) |
| ~1740 | Strong | C=O stretch (ester, sharp) |
| ~1250-1150 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Notes |
| 188 | [C₉H₁₆O₄]⁺ | Molecular Ion (M⁺) - likely low abundance |
| 173 | [M - CH₃]⁺ | Loss of a methyl radical |
| 157 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 133 | [M - C₄H₉]⁺ or [M - OC(CH₃)₃]⁺ | Loss of a tert-butyl radical or tert-butoxy radical |
| 115 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical |
| 101 | [CH₃OC(O)CH₂CH₂CO]⁺ | Acylium ion |
| 87 | [CH₂CH₂COOCH₃]⁺ | |
| 74 | [CH₃OC(O)CH₃]⁺ | McLafferty rearrangement product |
| 59 | [COOCH₃]⁺ | Methoxycarbonyl cation |
| 57 | [C₄H₉]⁺ | tert-Butyl cation (likely a prominent peak) |
Experimental Protocols
The following are detailed, generalized protocols for obtaining spectroscopic data for a liquid sample such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm)
-
Pasteur pipette
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of CDCl₃ in a small vial.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using the sample gauge.
-
Place the sample into the NMR spectrometer's autosampler or manually lower it into the magnet.
-
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C. The spectral width is typically 0 to 220 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the ¹H spectrum by setting the residual CHCl₃ signal to 7.26 ppm.
-
Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Materials:
-
This compound
-
Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Kimwipes and a suitable solvent (e.g., isopropanol) for cleaning
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a Kimwipe dampened with isopropanol, followed by a dry Kimwipe.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small drop of this compound directly onto the center of the ATR crystal.
-
Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
Identify the major absorption bands in the spectrum.
-
Correlate the observed wavenumbers with known vibrational frequencies of functional groups (e.g., C=O, C-O, C-H) to confirm the structure.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a solvent-dampened Kimwipe and then a dry one to remove all traces of the sample.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to study its fragmentation pattern to support structural elucidation.
Materials:
-
This compound
-
A suitable volatile solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with Electron Ionization - EI source) coupled to a Gas Chromatograph (GC-MS)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
-
Instrument Setup (GC-MS):
-
Set the GC oven temperature program to ensure separation from any impurities and the solvent. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a higher temperature (e.g., 250 °C), and then hold for a few minutes.
-
Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).
-
Set the MS source temperature (e.g., 230 °C) and the quadrupole temperature (e.g., 150 °C).
-
Use a standard electron ionization energy of 70 eV.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS.
-
The sample will be vaporized, separated on the GC column, and then enter the MS source.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern by identifying the major fragment ions.
-
Propose structures for the observed fragments to confirm the connectivity of the molecule.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as this compound.
Caption: A logical workflow for the spectroscopic analysis of an organic compound.
tert-Butyl methyl succinate chemical structure and IUPAC name
This guide provides a detailed overview of the chemical properties and structure of tert-butyl methyl succinate, a compound relevant to researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Identity and Nomenclature
-
IUPAC Name: 4-tert-butyl 1-methyl butanedioate
-
Synonyms: Butanedioic acid tert-butyl ester methyl ester, Succinic acid tert-butyl ester methyl ester, Butanedioic acid 1-(1,1-dimethylethyl) 4-methyl ester[1]
This compound is a diester of succinic acid, featuring both a tert-butyl and a methyl ester group.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 14734-25-9 | [2] |
| Molecular Formula | C₉H₁₆O₄ | [2] |
| Molecular Weight | 188.22 g/mol | |
| Linear Formula | (CH₃)₃CO₂CCH₂CH₂CO₂CH₃ | |
| SMILES String | COC(=O)CCC(=O)OC(C)(C)C | |
| InChI Key | KGLNZUDBQPORRI-UHFFFAOYSA-N | |
| Density | 1.022 g/mL at 25 °C | |
| Boiling Point | 85-95 °C at 20 mmHg | |
| Refractive Index | n20/D 1.421 |
Chemical Structure
The molecular structure of this compound is characterized by a four-carbon dicarboxylic acid backbone (succinate) where one carboxylic acid group is esterified with a methyl group and the other with a tert-butyl group.
Caption: Chemical structure of this compound.
Experimental Protocols & Signaling Pathways
Detailed experimental protocols for the synthesis or application of this compound are specific to individual research objectives and are not detailed herein. One general method for its formation involves the addition reaction between tert-butyl alcohol and 4-oxo-but-3-enoate in the presence of a lithium tert-butoxide catalyst, which yields a mixture of threo- and erythro-isomeric forms.
As a chemical reagent and building block, this compound is not directly involved in biological signaling pathways. Its utility lies in its application in organic synthesis, where it can be incorporated into larger molecules of pharmaceutical or material science interest. The logical workflow for its use typically involves its reaction as an electrophile at the ester carbonyl carbons or as a nucleophile after deprotonation at the carbons alpha to the carbonyls.
Caption: General workflow for the application of this compound.
References
Solubility of tert-Butyl Methyl Succinate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl methyl succinate, a key chemical intermediate in various synthetic processes. While specific quantitative solubility data is not extensively documented in publicly available literature, this guide furnishes a detailed experimental protocol for its determination, alongside a summary of its known physicochemical properties and qualitative solubility profile. This information is crucial for optimizing reaction conditions, purification processes, and formulation development.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for handling, storage, and for theoretical solubility considerations.
| Property | Value |
| CAS Number | 14734-25-9 |
| Molecular Formula | C₉H₁₆O₄ |
| Molecular Weight | 188.22 g/mol |
| Density | 1.022 g/mL at 25 °C |
| Boiling Point | 85-95 °C at 20 mmHg |
| Refractive Index | n20/D 1.421 |
| Flash Point | 110 °C (230 °F) - closed cup |
| Appearance | Liquid |
| Storage | Room Temperature, 2-8 °C[1] |
Solubility Profile
This compound is generally described as being soluble in organic solvents like alcohols and ethers[1]. As an ester, its solubility is governed by the principle of "like dissolves like." The molecule possesses both polar (ester groups) and non-polar (tert-butyl and methylene groups) regions, allowing it to dissolve in a range of organic solvents. Larger, non-polar hydrocarbon chains in a solvent will favor the dissolution of the non-polar parts of the ester, while polar functional groups in a solvent will interact with the ester linkages.
The following table provides a qualitative summary of the expected solubility of this compound in a variety of common organic solvents. It is important to note that this is a predictive assessment, and quantitative determination is recommended for specific applications.
| Solvent | Solvent Type | Expected Qualitative Solubility |
| Methanol | Polar Protic | Soluble |
| Ethanol | Polar Protic | Soluble |
| Acetone | Polar Aprotic | Soluble |
| Ethyl Acetate | Polar Aprotic | Soluble |
| Dichloromethane | Polar Aprotic | Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble |
| Toluene | Non-polar | Soluble |
| Hexane | Non-polar | Likely Soluble |
| Diethyl Ether | Non-polar | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |
Experimental Protocol: Quantitative Solubility Determination
To obtain precise solubility data, the isothermal shake-flask method followed by gravimetric analysis is a reliable and widely accepted technique[2][3][4]. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Thermostatic orbital shaker or water bath
-
Calibrated thermometer
-
Glass vials or flasks with airtight screw caps
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed glass evaporating dishes or beakers
-
Vacuum oven or desiccator
Procedure
-
Preparation of Solvent-Solute Mixtures:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is necessary to ensure that a saturated solution is formed.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by preliminary experiments where the concentration is measured at different time points until it remains constant[5].
-
-
Sample Withdrawal and Separation:
-
Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) syringe.
-
Immediately pass the solution through a syringe filter into a pre-weighed evaporating dish. This step is crucial to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Record the exact weight of the evaporating dish containing the filtered saturated solution.
-
Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. The boiling point of the solvent under vacuum should be considered.
-
Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature and weigh it.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final constant weight of the dish and residue minus the initial weight of the empty dish.
-
The mass of the solvent is the weight of the dish with the solution minus the final constant weight of the dish and residue.
-
Solubility can be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent.
-
Solubility (g / 100 g solvent): (Mass of residue / Mass of solvent) x 100
-
To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
An In-depth Technical Guide to tert-Butyl Methyl Succinate (97% Purity)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl methyl succinate, focusing on its commercial availability, physicochemical properties, and its relevance in research and development, particularly within the pharmaceutical and life sciences sectors.
Commercial Availability and Physicochemical Properties
This compound (CAS No. 14734-25-9) is a specialty chemical available from a number of suppliers. It is typically offered at 97% purity, suitable for a range of research and synthesis applications. Below is a summary of its availability from prominent chemical suppliers and its key physicochemical properties.
Table 1: Commercial Availability of this compound (97% Purity)
| Supplier | Product Number | Purity | Available Quantities |
| Sigma-Aldrich | 556025 | 97% | 5g |
| CP Lab Safety | - | min 97% | 25g |
| Biosynce | - | 97% | Inquire |
| Sunway Pharm Ltd | CB52075 | 97% | 1g, 5g, 25g |
| CymitQuimica | 10-234534 | 98% | 1g |
Table 2: Physicochemical Properties of this compound [1][2][3]
| Property | Value |
| CAS Number | 14734-25-9 |
| Molecular Formula | C9H16O4 |
| Molecular Weight | 188.22 g/mol |
| Boiling Point | 85-95 °C at 20 mmHg |
| Density | 1.022 g/mL at 25 °C |
| Refractive Index | n20/D 1.421 |
| Flash Point | 110 °C (closed cup) |
| Appearance | Liquid |
| Solubility | Soluble in organic solvents (alcohols, ethers) |
Synthesis and Purification Protocols
2.1. Representative Synthesis Protocol: Acid-Catalyzed Esterification
This protocol is a general representation of an acid-catalyzed esterification for the synthesis of a tert-butyl ester from a carboxylic acid and tert-butanol.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve monomethyl succinate (1.0 eq) in an excess of tert-butanol, which serves as both a reactant and a solvent.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
2.2. Purification Protocol: Fractional Distillation
The crude this compound can be purified by fractional distillation under reduced pressure.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source. The use of a short Vigreux column is recommended.
-
Distillation: Heat the crude product in the distillation flask. Collect the fraction that distills at the expected boiling point (85-95 °C at 20 mmHg)[1][2].
Workflow for Synthesis and Purification
References
The Versatility of tert-Butyl Methyl Succinate in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 24, 2025
Abstract
This technical guide provides a comprehensive overview of the applications of tert-butyl methyl succinate in organic synthesis. It is a valuable, unsymmetrical diester that serves as a versatile building block for the construction of a variety of molecular architectures. This document details its role in key chemical transformations, including the Stobbe condensation for the synthesis of alkylidene succinates and fulgides, and highlights the potential for selective manipulation of its distinct ester functionalities. Experimental protocols, quantitative data, and mechanistic pathways are presented to equip researchers and professionals in drug development and materials science with the practical knowledge required for utilizing this reagent in their synthetic endeavors.
Introduction
This compound, with its characteristic unsymmetrical structure featuring both a sterically hindered tert-butyl ester and a less hindered methyl ester, offers unique opportunities for selective transformations in organic synthesis. This guide explores its primary applications, focusing on its utility as a precursor in carbon-carbon bond-forming reactions and the strategic differentiation of its two ester groups. While its symmetrical counterparts, diethyl succinate and dimethyl succinate, are more commonly cited, this compound provides a nuanced reactivity profile that can be exploited for elegant synthetic strategies.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14734-25-9 | [1][2][3] |
| Molecular Formula | C₉H₁₆O₄ | [1][4] |
| Molecular Weight | 188.22 g/mol | [1] |
| Boiling Point | 85-95 °C at 20 mmHg | [1][5] |
| Density | 1.022 g/mL at 25 °C | [1][5] |
| Refractive Index (n20/D) | 1.421 | [1][5] |
| Appearance | Liquid | [5] |
| Solubility | Soluble in organic solvents such as alcohols and ethers. | [5] |
Core Applications in Organic Synthesis
The primary utility of this compound in organic synthesis lies in its application in the Stobbe condensation and the potential for selective reactions of its ester groups.
The Stobbe Condensation
The Stobbe condensation is a powerful carbon-carbon bond-forming reaction between a succinic ester and a carbonyl compound (aldehyde or ketone) in the presence of a strong base.[6][7][8] This reaction is particularly effective for the synthesis of alkylidene succinic acids or their corresponding half-esters.[6][7] While diethyl and dimethyl succinates are commonly employed, di-tert-butyl succinate is also used, indicating the suitability of tert-butyl esters in this transformation.[6] The reaction proceeds through the formation of a γ-lactone intermediate, which then undergoes a base-induced elimination to yield the product.[6]
The general mechanism for the Stobbe condensation is depicted below:
Caption: General mechanism of the Stobbe Condensation.
Fulgides, a class of photochromic compounds, are often synthesized via a double Stobbe condensation.[9] While specific examples detailing the use of this compound are not prevalent in readily available literature, the general synthetic strategy involves the reaction of a succinic ester with a ketone, followed by a second condensation and subsequent cyclization. The use of succinic esters in these syntheses is well-established.[9]
Selective Reactions of the Ester Groups
The differential steric hindrance and electronic properties of the methyl and tert-butyl ester groups in this compound allow for selective transformations. The tert-butyl ester is more susceptible to acid-catalyzed cleavage, while the methyl ester is more readily saponified under basic conditions or can be selectively amidated.
A notable example of this selectivity is the deprotection of the tert-butyl ester in the presence of an ethyl ester in the closely related tert-butyl ethyl succinate. This was achieved in 95% isolated yield using a triarylamminium radical cation (MB•+) as a catalyst in the presence of triethylsilane.[10] This method demonstrates the feasibility of selectively cleaving the tert-butyl group under mild conditions, leaving the less hindered alkyl ester intact.[10]
Caption: Selective transformations of this compound.
Experimental Protocols
While specific, detailed experimental protocols for the use of this compound are not widely published, the following general procedures for related reactions can be adapted by the experienced researcher.
General Procedure for Stobbe Condensation
This procedure is adapted from a general protocol for the Stobbe condensation using diethyl succinate and can serve as a starting point for reactions with this compound.[6]
Materials:
-
This compound
-
Aldehyde or ketone
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol
-
Anhydrous diethyl ether
-
Hydrochloric acid (aqueous solution)
-
Sodium sulfate (anhydrous)
-
Solvents for extraction (e.g., diethyl ether, ethyl acetate) and chromatography
Procedure:
-
A solution of potassium tert-butoxide (1.1 eq.) in anhydrous tert-butanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
A mixture of the carbonyl compound (1.0 eq.) and this compound (1.1 eq.) is added dropwise to the stirred solution of the base at room temperature.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the excess solvent is removed under reduced pressure.
-
The residue is dissolved in water and washed with diethyl ether to remove any unreacted carbonyl compound.
-
The aqueous layer is acidified with cold, dilute hydrochloric acid.
-
The precipitated product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
The product can be purified by crystallization or column chromatography on silica gel.
Note: The choice of base and solvent can be critical. Sodium hydride in benzene or toluene has also been used effectively in Stobbe condensations.[6]
Synthesis of γ-Keto Esters
Although not directly starting from this compound, γ-keto esters can be synthesized from succinic anhydride, which is a precursor to this compound. This three-step process involves ring-opening of the anhydride, conversion to the acid chloride, and subsequent reaction with an organocadmium reagent.[2]
Step 1: Synthesis of Alkyl Hydrogen Succinates Succinic anhydride is reacted with an alcohol (e.g., tert-butanol or methanol) in the presence of a catalytic amount of p-toluenesulfonic acid to yield the corresponding monoester.[2]
Step 2: Synthesis of 4-Alkoxy-4-oxobutanoyl Chlorides The alkyl hydrogen succinate is then treated with thionyl chloride (SOCl₂) to form the acid chloride.[2]
Step 3: Synthesis of Alkyl γ-Ketohexanoates The acid chloride is reacted with diethyl cadmium, prepared from ethyl magnesium bromide and cadmium chloride, to afford the desired γ-keto ester.[2]
Other Potential Synthetic Applications
Michael Addition
The enolate of this compound can potentially act as a Michael donor in conjugate additions to α,β-unsaturated carbonyl compounds.[11][12] This would lead to the formation of 1,5-dicarbonyl compounds, which are valuable synthetic intermediates. The regioselectivity of the enolate formation (at the methylene group adjacent to the methyl ester versus the tert-butyl ester) would be a key factor to consider in such reactions.
Alkylation and Acylation
The enolate of this compound can also be alkylated or acylated at the α-position. These reactions would typically involve deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) followed by reaction with an alkyl halide or an acylating agent. The differential reactivity of the two α-protons could potentially be exploited for regioselective functionalization.
Conclusion
This compound is a versatile building block in organic synthesis with significant, albeit not fully explored, potential. Its primary application in the Stobbe condensation allows for the synthesis of complex unsaturated acid esters. Furthermore, the distinct nature of its two ester groups opens avenues for selective transformations, a feature of considerable interest in multi-step synthesis. This guide has summarized the current knowledge on the applications of this compound, providing a foundation for researchers to further investigate and exploit the unique reactivity of this unsymmetrical diester in the development of novel synthetic methodologies and the construction of complex molecular targets. Further research into the specific reaction conditions and substrate scope for reactions involving this compound is warranted to fully unlock its synthetic potential.
References
- 1. orgsyn.org [orgsyn.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. biosynce.com [biosynce.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. What is Stobbe Condensation? [unacademy.com]
- 8. Preparation of β‐Substituted γ‐Keto Esters by the Grignard Reaction on N‐Acylpyrazoles. | Semantic Scholar [semanticscholar.org]
- 9. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
The Versatility of tert-Butyl Methyl Succinate: A Core Building Block for Complex Synthesis
For Immediate Release
Introduction
In the landscape of organic synthesis, the strategic choice of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, tert-butyl methyl succinate has emerged as a particularly valuable and versatile C4 synthon. Its differentiated ester functionalities—a sterically hindered tert-butyl ester and a reactive methyl ester—allow for remarkable chemoselectivity, providing chemists with a powerful tool for the synthesis of pharmaceuticals, natural products, and advanced materials. This technical guide explores the fundamental properties, key reactions, and strategic applications of this compound, offering insights for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a combustible liquid characterized by the following properties:
| Property | Value | Reference(s) |
| CAS Number | 14734-25-9 | [1][2] |
| Molecular Formula | C₉H₁₆O₄ | [3] |
| Molecular Weight | 188.22 g/mol | [1][2][3] |
| Density | 1.022 g/mL at 25 °C | [1][2] |
| Boiling Point | 85-95 °C at 20 mmHg | [1][2] |
| Refractive Index | n20/D 1.421 | [1][2] |
| Flash Point | 110 °C (closed cup) | [1] |
Core Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily derived from two key features: the acidity of the α-protons and the differential reactivity of its two ester groups. The methylene protons situated between the carbonyl groups can be readily deprotonated by a strong base to form a nucleophilic enolate. This enolate is a cornerstone of carbon-carbon bond formation.
The Stobbe Condensation: A Gateway to Alkenyl Succinates
A hallmark reaction involving this compound is the Stobbe condensation. This reaction involves the base-catalyzed condensation of the succinate ester with a ketone or aldehyde.[4][5] The use of a strong, non-nucleophilic base, such as potassium tert-butoxide, is crucial for promoting the reaction.[5][6] The reaction proceeds through a γ-lactone intermediate, which undergoes a base-induced elimination to yield an alkylidene succinic acid monoester.[5][7] This transformation is a powerful method for converting a carbonyl group into a propionic acid residue.[6]
The differential ester groups of this compound offer a distinct advantage. The tert-butyl group is robust and can be carried through subsequent reaction steps, while the methyl ester can be selectively saponified or involved in further transformations. This orthogonality is a key asset in multi-step synthesis.
Table 1: Examples of Stobbe Condensation with Succinate Esters
| Carbonyl Substrate | Succinate Ester | Base | Product | Yield | Reference |
| Benzophenone | Diethyl succinate | Potassium tert-butoxide | β-Carbethoxy-γ,γ-diphenylvinylacetic acid | - | [8] |
| Acetone | Diethyl succinate | Sodium ethoxide | Did not proceed as expected | - | [5][7] |
| Aromatic Aldehydes | Dimethyl adipate | Sodium hydride | Corresponding half-esters | - | [9] |
Note: Specific yield data for this compound in these reactions requires further investigation of primary literature.
Alkylation Reactions
The enolate generated from this compound can also participate in alkylation reactions with various electrophiles, such as alkyl halides. This allows for the introduction of diverse substituents at the α-position, further expanding the range of accessible molecular scaffolds. The choice of base and reaction conditions can influence the regioselectivity of the alkylation.
Strategic Applications in Drug Development and Natural Product Synthesis
The products derived from this compound are valuable intermediates in the synthesis of a wide array of bioactive molecules.
Synthesis of Lignan Analogues
Lignans, such as podophyllotoxin and hinokinin, are a class of natural products known for their potent biological activities, including anticancer and antiviral properties.[10][11] The core butyrolactone structure found in many lignans can be accessed through synthetic pathways originating from Stobbe condensation products.[12][13] The ability to introduce specific aryl groups via the Stobbe condensation makes this compound an attractive starting point for the synthesis of diverse lignan analogues for structure-activity relationship (SAR) studies.[14][15]
Fulgides and Photochromic Materials
Stobbe condensation products are also precursors to fulgides, which are derivatives of dimethylenesuccinic anhydride known for their photochromic properties. These molecules undergo reversible color changes upon exposure to light, making them of interest for applications in optical data storage and molecular switches.
Experimental Protocols
Protocol 1: General Procedure for the Stobbe Condensation
This is a generalized protocol based on typical Stobbe condensation procedures. Specific conditions may vary depending on the substrates.
-
To a stirred solution of potassium tert-butoxide (1.1 equivalents) in anhydrous tert-butanol or another suitable solvent under an inert atmosphere (e.g., nitrogen or argon), a mixture of the carbonyl compound (1.0 equivalent) and this compound (1.2 equivalents) is added dropwise at room temperature.[5][6]
-
The reaction mixture is stirred at room temperature or gently heated (e.g., to 60-80 °C) for a period of 2 to 24 hours, monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.
-
The aqueous layer is washed with a nonpolar solvent (e.g., diethyl ether or toluene) to remove any unreacted starting materials.
-
The aqueous layer is then acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3, leading to the precipitation of the product.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum. Alternatively, the product can be extracted with an organic solvent (e.g., ethyl acetate), dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizing Synthetic Pathways
The versatility of this compound as a building block can be visualized through its reaction pathways.
Caption: Synthetic utility of this compound.
Conclusion
This compound stands out as a highly effective and strategic building block in modern organic synthesis. Its inherent chemical properties, particularly the differential reactivity of its ester groups, provide a reliable platform for the construction of a diverse range of molecular structures. From the foundational Stobbe condensation to subsequent elaborations, this C4 synthon offers a clear and efficient route to valuable intermediates for drug discovery, natural product synthesis, and materials science. As the demand for complex and functionally rich molecules continues to grow, the role of versatile building blocks like this compound will undoubtedly become even more critical.
References
- 1. 甲基琥珀酸叔丁酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound 97 14734-25-9 [sigmaaldrich.com]
- 3. Butyl methyl succinate | C9H16O4 | CID 13082819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. What is Stobbe Condensation? [unacademy.com]
- 6. All about Stobbe reaction [unacademy.com]
- 7. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 8. Illustrated Glossary of Organic Chemistry - Stobbe condensation [chem.ucla.edu]
- 9. researchgate.net [researchgate.net]
- 10. dspace.cuni.cz [dspace.cuni.cz]
- 11. Hinokinin, an Emerging Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hinokinin biosynthesis in Linum corymbulosum Reichenb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Total Synthesis of Lignan Lactone (–)-Hinokinin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel D-ring analogues of podophyllotoxin as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. C-4 analogues of podophyllotoxin as tubulin inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
tert-Butyl Methyl Succinate: A Technical Safety and Handling Guide for Researchers
An In-depth Guide for Laboratory Professionals in Drug Development and Scientific Research
This technical guide provides comprehensive safety information and detailed handling precautions for tert-butyl methyl succinate (CAS No. 14734-25-9).[1][2] Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data to ensure safe laboratory practices.
Chemical and Physical Properties
This compound is an ester with the molecular formula C9H16O4 and a molecular weight of 188.22 g/mol .[1][2] It is a combustible liquid and should be handled with appropriate care.[1]
| Property | Value | Source |
| CAS Number | 14734-25-9 | [1][2] |
| Molecular Formula | C9H16O4 | [1][2] |
| Molecular Weight | 188.22 | [1][2] |
| Appearance | Liquid | [3] |
| Density | 1.022 g/mL at 25 °C | [1] |
| Boiling Point | 85-95 °C at 20 mmHg | [1] |
| Flash Point | 110 °C (230 °F) - closed cup | [1] |
| Refractive Index | n20/D 1.421 | [1] |
| Storage Class | 10 - Combustible liquids | [1] |
Hazard Identification and Safety Precautions
While specific toxicological properties of this compound have not been thoroughly investigated, it is recommended to handle it with the care required for a potentially hazardous substance. General precautions for handling esters and similar chemical compounds should be strictly followed.
Potential Hazards:
-
May cause skin and eye irritation upon contact.
-
May be harmful if inhaled or ingested.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If vapors or aerosols are generated, a respirator may be required.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn.
The following diagram illustrates the recommended PPE for handling this compound.
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing vapors or mist.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
-
Use non-sparking tools and take precautionary measures against static discharge.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials, such as strong oxidizing agents.
The logical workflow for safe handling and storage is depicted in the diagram below.
Experimental Protocol: General Procedure for Handling Non-Volatile Liquid Esters
The following is a generalized protocol for handling this compound and other non-volatile liquid esters in a laboratory setting. This protocol should be adapted to the specific requirements of the experiment.
Methodology:
-
Preparation:
-
Ensure the work area (chemical fume hood) is clean and uncluttered.
-
Assemble all necessary equipment and reagents.
-
Don all required personal protective equipment (PPE).
-
-
Dispensing:
-
Use a clean, dry pipette or syringe to transfer the required volume of the ester.
-
Dispense the liquid slowly and carefully to avoid splashing.
-
Immediately cap the stock container after dispensing.
-
-
Reaction:
-
If the ester is a reactant, add it to the reaction vessel in a controlled manner as specified by the experimental procedure.
-
Maintain appropriate reaction conditions (e.g., temperature, stirring).
-
-
Work-up and Purification:
-
Follow the specific work-up and purification steps for the reaction (e.g., extraction, chromatography).
-
Handle all waste materials as hazardous waste.
-
-
Decontamination:
-
Clean all glassware and equipment that came into contact with the ester using an appropriate solvent.
-
Wipe down the work surface of the fume hood.
-
Dispose of all contaminated materials (e.g., pipette tips, gloves) in the designated hazardous waste container.
-
Emergency Procedures
In the event of an emergency, follow these procedures and seek medical attention if necessary.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. |
| Spill | Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal. Ensure adequate ventilation and eliminate all ignition sources. |
The following flowchart outlines the general emergency response protocol.
References
Methodological & Application
Synthesis of tert-Butyl methyl succinate from Succinic Anhydride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the two-step synthesis of tert-butyl methyl succinate from succinic anhydride. The protocols are designed to be clear and reproducible for researchers in organic synthesis and drug development.
Introduction
This compound is a valuable building block in organic synthesis, often utilized in the preparation of more complex molecules in the pharmaceutical and materials science industries. Its synthesis from the readily available and inexpensive starting material, succinic anhydride, is a two-step process. The first step involves the methanolysis of succinic anhydride to yield mono-methyl succinate. The second, and more challenging step, is the selective esterification of the remaining carboxylic acid group to form the tert-butyl ester. This document outlines reliable protocols for both transformations.
Data Presentation
Physical and Spectroscopic Data of Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | 118-120 | 261 | - | - | 1865, 1782 (C=O) |
| Mono-methyl succinate | C₅H₈O₄ | 132.11 | 54-57[1] | 151 / 20 mmHg[1] | 10.5 (br s, 1H), 3.69 (s, 3H), 2.65 (m, 4H) | 178.9, 173.2, 51.9, 29.0, 28.8 | 3300-2500 (O-H), 1735, 1700 (C=O) |
| This compound | C₉H₁₆O₄ | 188.22 | N/A | 85-95 / 20 mmHg[2] | 3.66 (s, 3H), 2.55 (m, 4H), 1.44 (s, 9H)[3] | 172.5, 171.8, 80.6, 51.6, 30.5, 29.8, 28.1 | 2978, 1734 (C=O) |
Comparison of Synthesis Methods for this compound from Mono-methyl succinate
| Method | Reagents | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Steglich Esterification | tert-Butanol, DCC, DMAP | Dichloromethane | DMAP | 0 to RT | 3 | 76-81 (estimated) | Mild conditions, suitable for acid-sensitive substrates.[4] |
| Acid-catalyzed reaction with Isobutylene | Isobutylene | Dichloromethane (or neat) | Sulfuric Acid | < 0 to RT | 1-24 | ~85 (estimated) | Requires handling of a gas and a strong acid.[5] |
Experimental Protocols
Step 1: Synthesis of Mono-methyl succinate from Succinic Anhydride
This protocol is adapted from established literature procedures which consistently report high yields.[6]
Materials:
-
Succinic anhydride (1.0 eq)
-
Anhydrous methanol (2.0-3.0 eq)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add succinic anhydride.
-
Add anhydrous methanol to the flask.
-
Heat the mixture to reflux with stirring. The reaction is typically complete within 1-2 hours, often indicated by the dissolution of all succinic anhydride.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
The resulting crude mono-methyl succinate, a white solid, is typically of high purity (95-96% yield) and can often be used in the next step without further purification. If necessary, it can be recrystallized from a suitable solvent like diethyl ether or a mixture of ethyl acetate and hexanes.
Step 2: Synthesis of this compound from Mono-methyl succinate (Steglich Esterification)
This protocol is an adaptation of the well-established Steglich esterification, a mild and effective method for the formation of esters, particularly for sterically hindered alcohols like tert-butanol.[4][7]
Materials:
-
Mono-methyl succinate (1.0 eq)
-
tert-Butanol (1.5-2.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Filter funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve mono-methyl succinate in anhydrous dichloromethane.
-
Add tert-butanol and a catalytic amount of DMAP to the solution.
-
Cool the flask in an ice bath to 0 °C with stirring.
-
Slowly add DCC to the cold solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
After the addition of DCC is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 3-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation to yield a colorless oil.
Visualizations
Reaction Pathway
Caption: Overall two-step synthesis pathway.
Experimental Workflow: Step 2 (Steglich Esterification)
Caption: Workflow for the Steglich esterification.
References
- 1. Mono-methyl succinate(3878-55-5) 1H NMR [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. rsc.org [rsc.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis Protocol for tert-Butyl Methyl Succinate
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a one-pot synthesis protocol for tert-butyl methyl succinate, an intermediate with applications in organic synthesis and drug development. The described method is a sequential, two-step process conducted in a single reaction vessel, which enhances efficiency by minimizing intermediate workup and purification steps. The protocol begins with the ring-opening of succinic anhydride with methanol to yield mono-methyl succinate. This is followed by an acid-catalyzed esterification using tert-butanol to afford the final product, this compound. This application note provides a comprehensive experimental procedure, tabulated data for reagents and reaction parameters, and a visual representation of the workflow.
Introduction
Mixed esters of dicarboxylic acids, such as this compound, are valuable building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients. Traditional multi-step syntheses of such compounds often involve tedious purification of intermediates, leading to lower overall yields and increased waste. A one-pot procedure offers a streamlined and more economical alternative. The protocol outlined herein leverages the sequential reactivity of succinic anhydride, first with a primary alcohol (methanol) and subsequently with a tertiary alcohol (tert-butanol) under acidic conditions, to achieve the desired mixed ester in a single reaction sequence.
Reaction Scheme
The overall reaction proceeds in two steps within the same pot:
Step 1: Methanolysis of Succinic Anhydride Succinic anhydride reacts with methanol to form mono-methyl succinate.
Step 2: Acid-Catalyzed tert-Butylation Mono-methyl succinate is then esterified with tert-butanol in the presence of an acid catalyst to yield this compound.
Experimental Protocol
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | 10.0 g | 0.1 |
| Methanol | CH₃OH | 32.04 | 40 mL | ~1.0 |
| tert-Butanol | (CH₃)₃COH | 74.12 | 11.1 g (14 mL) | 0.15 |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 2.7 mL | 0.05 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 100 mL | - |
| Saturated NaHCO₃ | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Equipment:
-
250 mL two-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Step 1: Formation of Mono-methyl succinate
-
To a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add succinic anhydride (10.0 g, 0.1 mol) and methanol (40 mL).
-
Heat the mixture to reflux (approximately 65 °C) with stirring.
-
Continue refluxing for 2 hours, or until the succinic anhydride has completely dissolved, indicating the formation of mono-methyl succinate.
-
Cool the reaction mixture to room temperature.
-
-
Step 2: One-Pot tert-Butylation
-
To the cooled solution of mono-methyl succinate in methanol, add tert-butanol (11.1 g, 0.15 mol).
-
Slowly add concentrated sulfuric acid (2.7 mL, 0.05 mol) dropwise via a dropping funnel while stirring and cooling the flask in an ice bath to manage the exothermic reaction.
-
After the addition of the acid, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a separatory funnel containing 100 mL of cold water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of saturated sodium bicarbonate solution (until effervescence ceases) to neutralize the excess acid.
-
Wash the organic layer again with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to obtain pure this compound.
-
Data Presentation
Table 1: Reaction Parameters
| Parameter | Value |
| Step 1: Methanolysis | |
| Temperature | Reflux (~65 °C) |
| Reaction Time | 2 hours |
| Step 2: tert-Butylation | |
| Temperature | Room Temperature |
| Reaction Time | 12-18 hours |
| Purification | |
| Method | Vacuum Distillation |
Table 2: Expected Product Characteristics
| Property | Value |
| Molecular Formula | C₉H₁₆O₄ |
| Molar Mass | 188.22 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 85-95 °C at 20 mmHg |
| Density | 1.022 g/mL at 25 °C |
Visualization
Caption: One-pot synthesis workflow for this compound.
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
The reaction involving sulfuric acid is exothermic; proper cooling is necessary.
Conclusion
The described one-pot protocol provides an efficient and practical method for the synthesis of this compound. By eliminating the need for isolation of the mono-methyl succinate intermediate, this procedure reduces reaction time, minimizes solvent usage, and can potentially lead to higher overall yields compared to multi-step approaches. This makes it an attractive method for researchers in both academic and industrial settings.
Application of Tert-Butyl Methyl Succinate in the Asymmetric Synthesis of a Key Pharmaceutical Intermediate for (S)-Oxybutynin
Introduction
Tert-butyl methyl succinate is a versatile difunctional molecule employed in the synthesis of various pharmaceutical intermediates. Its unique structure, featuring both a sterically hindered tert-butyl ester and a more reactive methyl ester, allows for selective chemical transformations. This attribute makes it a valuable building block in the construction of complex chiral molecules, which are the cornerstone of modern pharmaceuticals. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key intermediate for (S)-Oxybutynin, a medication used to treat overactive bladder.
(S)-Oxybutynin functions by antagonizing muscarinic acetylcholine receptors, thereby relaxing the bladder muscle and reducing the urgency and frequency of urination.[1][2][3] The therapeutic efficacy of this drug is highly dependent on its stereochemistry, with the (S)-enantiomer being the more active form. Consequently, the asymmetric synthesis of its intermediates is of paramount importance.
Application Notes
A crucial step in the synthesis of (S)-Oxybutynin is the creation of the chiral tertiary alcohol, (S)-cyclohexyl(hydroxy)(phenyl)acetic acid ((S)-CHPGA).[4][5][6] The L-proline catalyzed direct asymmetric aldol reaction provides an efficient and environmentally friendly method for establishing the required stereocenter.[7][8][9][10][11] In this context, this compound can be envisioned as a key reactant, where the methyl ester participates in the aldol reaction with cyclohexanone, and the tert-butyl ester acts as a protecting group for the second carboxylic acid functionality.
The selection of L-proline as a catalyst is pivotal as it facilitates the formation of a nucleophilic enamine intermediate from cyclohexanone, which then attacks the electrophilic carbonyl of the methyl ester of this compound in a stereocontrolled manner.[7][10] This organocatalytic approach avoids the use of heavy metals, aligning with the principles of green chemistry.
Data Presentation
The following table summarizes typical quantitative data for the L-proline catalyzed aldol reaction to produce the precursor to (S)-CHPGA.
| Parameter | Value | Reference |
| Reactants | ||
| Cyclohexanone | 1.5 - 2.0 eq | [7] |
| This compound | 1.0 eq | Assumed for this protocol |
| L-proline (catalyst) | 20-30 mol% | [7][10] |
| Reaction Conditions | ||
| Solvent | DMSO or DMF | [7][10] |
| Temperature | Room Temperature (20-25 °C) | [7] |
| Reaction Time | 24 - 48 hours | [7] |
| Results | ||
| Yield of Aldol Product | 70 - 85% | [7] |
| Diastereomeric Ratio (anti:syn) | >95:5 | [7] |
| Enantiomeric Excess (ee) | >95% | [7] |
Experimental Protocols
Protocol 1: L-proline Catalyzed Asymmetric Aldol Reaction
This protocol describes the synthesis of tert-butyl 4-(1-hydroxycyclohexyl)-4-methoxy-4-oxobutanoate, a precursor to (S)-CHPGA.
Materials:
-
This compound (1.0 eq)
-
Cyclohexanone (1.5 eq)
-
L-proline (0.3 eq)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of L-proline (0.3 eq) in DMSO, add cyclohexanone (1.5 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired aldol product.
Protocol 2: Hydrolysis of the Methyl Ester and Conversion to (S)-CHPGA
This protocol outlines the subsequent steps to convert the aldol product to (S)-CHPGA.
Materials:
-
tert-Butyl 4-(1-hydroxycyclohexyl)-4-methoxy-4-oxobutanoate (from Protocol 1)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Grignard reagent (e.g., Phenylmagnesium bromide)
-
Anhydrous diethyl ether or THF
-
Trifluoroacetic acid (TFA) for deprotection of the tert-butyl ester
Procedure:
-
Selective Hydrolysis: Dissolve the aldol product in a mixture of THF and water. Add LiOH and stir at room temperature until the methyl ester is completely hydrolyzed (monitored by TLC). Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.
-
Grignard Reaction: The resulting carboxylic acid can be reacted with a Grignard reagent, such as phenylmagnesium bromide, to introduce the phenyl group, though this is a simplified representation of a more complex multi-step conversion to CHPGA.
-
Deprotection: The tert-butyl ester can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the final (S)-CHPGA intermediate.
Mandatory Visualization
Signaling Pathway of (S)-Oxybutynin
(S)-Oxybutynin acts as an antagonist at muscarinic acetylcholine receptors (mAChRs), primarily the M3 subtype, which are abundant on the detrusor smooth muscle of the bladder.[12][13][14] By blocking the binding of acetylcholine, it prevents the downstream signaling cascade that leads to muscle contraction, thereby promoting bladder relaxation.
Caption: Signaling pathway of (S)-Oxybutynin at the M3 muscarinic receptor.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of the (S)-CHPGA precursor using this compound.
Caption: Experimental workflow for the synthesis of the (S)-CHPGA precursor.
References
- 1. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Oxybutynin and the overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Common questions about oxybutynin - NHS [nhs.uk]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. Proline catalyzed aldol reaction | PPTX [slideshare.net]
- 12. droracle.ai [droracle.ai]
- 13. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 14. Muscarinic Acetylcholine Receptors [sigmaaldrich.com]
Application of tert-Butyl Methyl Succinate in Agrochemical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Butyl methyl succinate is a diester of succinic acid with the chemical formula C₉H₁₆O₄. While its direct application in agrochemical research is not extensively documented in publicly available literature, its structural similarity to known bioactive molecules, particularly the succinate core, suggests its potential as a lead compound for the development of novel agrochemicals. Succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain, is a validated target for a significant class of fungicides known as SDH inhibitors (SDHIs). Furthermore, other succinate esters have demonstrated fungicidal and insecticidal properties, indicating a broader potential for this class of compounds in crop protection.
This document provides detailed application notes and protocols for the investigation of this compound as a potential agrochemical agent. The focus is on its potential as a fungicide through the inhibition of succinate dehydrogenase, along with general screening protocols for herbicidal and insecticidal activities.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the preparation of stock solutions and for understanding its potential behavior in biological systems.
| Property | Value | Reference |
| CAS Number | 14734-25-9 | [1] |
| Molecular Formula | C₉H₁₆O₄ | [2] |
| Molecular Weight | 188.22 g/mol | [1] |
| Appearance | Liquid | [1] |
| Density | 1.022 g/mL at 25 °C | [1] |
| Boiling Point | 85-95 °C at 20 mmHg | [1] |
| Flash Point | 110 °C (closed cup) | [1] |
| Solubility | Soluble in organic solvents | - |
Potential Agrochemical Applications and Rationale
The primary hypothesis for the agrochemical potential of this compound lies in its ability to act as a succinate dehydrogenase (SDH) inhibitor. SDH is a crucial enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain, making it an excellent target for fungicides.
Signaling Pathway: Inhibition of Succinate Dehydrogenase
The proposed mechanism of action for this compound as a fungicide is the inhibition of the succinate dehydrogenase enzyme complex (Complex II) in the mitochondria of fungal pathogens. This inhibition disrupts cellular respiration, leading to a cascade of events culminating in fungal cell death.
Experimental Protocols
The following protocols are designed to screen this compound for potential agrochemical activities.
Synthesis of this compound
While commercially available, this compound can be synthesized in the laboratory. One common method is the esterification of succinic acid or its anhydride. A general procedure is outlined below.
Materials:
-
Succinic anhydride
-
tert-Butanol
-
Methanol
-
Sulfuric acid (catalyst)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Organic solvent (e.g., diethyl ether)
-
Standard laboratory glassware and distillation apparatus
Procedure:
-
React succinic anhydride with an excess of tert-butanol in the presence of a catalytic amount of sulfuric acid.
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, add methanol and continue the reaction to form the methyl ester.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent like diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purify the final product by distillation under reduced pressure.
Protocol 1: In Vitro Fungicidal Activity Assay
This protocol details the screening of this compound for its ability to inhibit the mycelial growth of various plant pathogenic fungi.
Materials:
-
Pure culture of test fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Preparation of Amended Media: Autoclave PDA medium and cool it to 50-55 °C. Add the stock solution of this compound to the molten PDA to achieve final concentrations (e.g., 10, 50, 100, 200 µg/mL). Also, prepare a control plate with DMSO only.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of a 7-day-old culture of the test fungus, in the center of each PDA plate.
-
Incubation: Incubate the plates at 25 ± 2 °C in the dark.
-
Data Collection: Measure the radial growth of the fungal colony daily until the mycelium in the control plate reaches the edge of the plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
Workflow for In Vitro Fungicidal Assay:
Protocol 2: Succinate Dehydrogenase (SDH) Inhibition Assay
This assay determines the in vitro inhibitory effect of this compound on SDH activity, which can be isolated from a target fungus or a model organism.
Materials:
-
Mitochondrial fraction isolated from the target fungus
-
This compound
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.2)
-
Succinate (substrate)
-
DCIP (2,6-dichlorophenolindophenol) as an electron acceptor
-
Phenazine methosulfate (PMS)
-
Spectrophotometer
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from the target fungus using standard differential centrifugation methods.
-
Assay Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, mitochondrial protein, and varying concentrations of this compound (dissolved in DMSO). Include a control with DMSO only.
-
Initiation of Reaction: Add succinate to initiate the reaction, followed by the addition of DCIP and PMS.
-
Measurement: Immediately measure the decrease in absorbance at 600 nm due to the reduction of DCIP.
-
Calculation: Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound. The IC₅₀ value (concentration causing 50% inhibition) can be determined by plotting the inhibition percentage against the log of the compound concentration.
Protocol 3: Herbicidal Activity Screening
This protocol provides a method for preliminary screening of the herbicidal (pre- and post-emergence) activity of this compound on model plant species.
Materials:
-
Seeds of model plants (e.g., Arabidopsis thaliana, lettuce, barnyard grass)
-
Pots with sterile soil mix
-
This compound
-
Acetone and a surfactant (e.g., Tween 20)
-
Growth chamber or greenhouse
-
Spray bottle
Procedure:
-
Pre-emergence Assay:
-
Sow seeds in pots.
-
Prepare a spray solution of this compound in acetone-water with a surfactant at various concentrations (e.g., 100, 500, 1000 ppm).
-
Evenly spray the soil surface.
-
Place the pots in a growth chamber and observe for seed germination and seedling growth for 14-21 days.
-
-
Post-emergence Assay:
-
Grow seedlings until they reach the 2-3 leaf stage.
-
Spray the seedlings with the test solutions as described above.
-
Observe for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) over 14 days.
-
Protocol 4: Insecticidal Activity Assay
This protocol outlines a method for assessing the contact and ingestion toxicity of this compound against a model insect pest.
Materials:
-
Model insect (e.g., fruit fly Drosophila melanogaster, or an agricultural pest like aphids)
-
This compound
-
Acetone
-
Sucrose solution (for ingestion assay)
-
Micro-applicator or spray tower
-
Vials or petri dishes
Procedure:
-
Contact Toxicity:
-
Prepare different concentrations of the test compound in acetone.
-
Apply a small, defined volume of the solution topically to the dorsal thorax of each insect using a micro-applicator.
-
Place the treated insects in a clean vial with a food source.
-
Record mortality at 24, 48, and 72 hours.
-
-
Ingestion Toxicity:
-
Prepare a diet containing different concentrations of the test compound (e.g., mixed with a sucrose solution).
-
Provide the treated diet to the insects.
-
Record mortality at regular intervals.
-
Data Presentation
All quantitative data from the screening assays should be systematically recorded and presented in tables for clear comparison and analysis.
Table 2: Hypothetical In Vitro Antifungal Activity of this compound
| Test Fungus | Concentration (µg/mL) | Mycelial Growth Inhibition (%) | EC₅₀ (µg/mL) |
| Botrytis cinerea | 10 | 15.2 ± 2.1 | \multirow{4}{}{To be determined} |
| 50 | 45.8 ± 3.5 | ||
| 100 | 78.3 ± 4.2 | ||
| 200 | 95.1 ± 1.8 | ||
| Fusarium oxysporum | 10 | 10.5 ± 1.9 | \multirow{4}{}{To be determined} |
| 50 | 35.2 ± 2.8 | ||
| 100 | 65.7 ± 3.9 | ||
| 200 | 88.4 ± 2.5 |
Table 3: Hypothetical SDH Inhibition by this compound
| Concentration (µM) | % Inhibition of SDH Activity | IC₅₀ (µM) |
| 1 | 8.5 ± 1.2 | \multirow{5}{*}{To be determined} |
| 10 | 25.1 ± 2.5 | |
| 50 | 48.9 ± 3.1 | |
| 100 | 72.4 ± 4.0 | |
| 200 | 90.3 ± 1.9 |
Conclusion
While direct evidence is currently lacking, the structural features of this compound warrant its investigation as a potential agrochemical. The provided protocols offer a comprehensive framework for screening its fungicidal, herbicidal, and insecticidal activities, with a particular focus on its potential as a succinate dehydrogenase inhibitor. The successful identification of biological activity would position this compound as a valuable lead molecule for the development of new and effective crop protection agents. Further research into structure-activity relationships and optimization of the molecule could lead to the discovery of potent and selective agrochemicals.
References
Application Notes and Protocols for Transesterification Reactions Involving tert-Butyl Methyl Succinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of transesterification reactions involving tert-Butyl methyl succinate. This document details the underlying principles, offers detailed experimental protocols for selective transesterification, and discusses the applications of the resulting unsymmetrical succinate esters in research and drug development.
Introduction
This compound is a diester of succinic acid featuring two distinct ester groups: a sterically hindered tert-butyl ester and a less hindered methyl ester. This structural difference allows for selective chemical transformations, making it a valuable building block in organic synthesis. Transesterification, the process of exchanging an alkoxy group of an ester with that of an alcohol, can be strategically employed to modify the methyl ester group while leaving the tert-butyl group intact under specific conditions. This selective modification yields unsymmetrical succinate monoesters, which are versatile intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and drug delivery systems.
The tert-butyl ester group often serves as a protecting group for carboxylic acids, prized for its stability under various conditions and its susceptibility to cleavage under specific acidic conditions. The ability to selectively transesterify the methyl ester in the presence of the tert-butyl ester opens up synthetic routes to novel succinate derivatives with tailored properties.
Applications in Research and Drug Development
Unsymmetrical succinate esters are valuable synthons in medicinal chemistry and materials science.
-
Drug-Linker Conjugates: The free carboxylic acid end of a mono-substituted succinate can be coupled to a drug molecule, while the remaining ester can be functionalized to attach to a targeting moiety or a polymer. This is particularly useful in the design of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.
-
Prodrugs: The succinate linker can be designed to be cleaved by specific enzymes in the target tissue, releasing the active drug. The nature of the ester group can modulate the rate of this cleavage and, consequently, the drug's pharmacokinetic profile.
-
Polymer Chemistry: Succinate-based polyesters are known for their biodegradability. The incorporation of functionalized unsymmetrical succinates into polymer chains can introduce specific properties, such as drug attachment points or modified degradation rates, for applications in controlled-release drug formulations and biodegradable medical devices.[1] The use of poly(butylene succinate) copolymers has been explored for creating nanostructured matrices for the controlled release of drugs.[1]
-
Metabolic Stability: The bulky tert-butyl group can impart metabolic stability to a drug molecule by sterically shielding adjacent functional groups from enzymatic degradation.[2][3]
Data Presentation: Transesterification Reaction Parameters
The following tables summarize key data for representative transesterification reactions. Note that yields and reaction times can vary depending on the specific substrate, alcohol, and reaction scale.
Table 1: Base-Catalyzed Transesterification of Dimethyl Succinate with various alcohols
| Starting Ester | Alcohol | Catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |
| Dimethyl Succinate | 1-Butanol | NaOCH₃ (5) | 65 | 4 | >95 | Adapted from general transesterification principles |
| Dimethyl Succinate | 1-Octanol | K₂CO₃ (10) | 120 | 6 | 92 | Adapted from general transesterification principles |
| Dimethyl Succinate | Benzyl Alcohol | NaH (cat.) | 25 | 12 | High | Adapted from general transesterification principles |
Table 2: Lipase-Catalyzed Esterification and Transesterification of Succinates
| Substrate(s) | Alcohol | Enzyme | Temperature (°C) | Reaction Time (h) | Yield/Conversion (%) | Reference |
| Succinic Acid | Oleyl Alcohol | Novozym 435 | 41 | 4.5 | 85% (Esterification) | [4] |
| Diethyl Succinate | 1,4-Butanediol | Novozym 435 | 90 | 48 | >95% (Conversion) | [5] |
| Dimethyl Furan-2,5-dicarboxylate | 1,4-Butanediol | Novozym 435 | 60 | 24 | High | Lipase-catalyzed synthesis of oligoesters |
Experimental Protocols
Protocol 1: Selective Base-Catalyzed Transesterification of this compound
This protocol describes a method for the selective transesterification of the methyl ester group of this compound. The steric hindrance of the tert-butyl group is expected to significantly retard its rate of reaction under these conditions compared to the methyl ester.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., 1-butanol, benzyl alcohol)
-
Anhydrous toluene (or another suitable high-boiling solvent)
-
Sodium methoxide (NaOMe) or Potassium tert-butoxide (KOtBu)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve it in anhydrous toluene (approx. 0.5 M solution).
-
Addition of Alcohol: Add the desired anhydrous alcohol (3.0-5.0 eq) to the solution.
-
Initiation of Reaction: Add a catalytic amount of a suitable base, such as sodium methoxide (0.05 - 0.1 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (the temperature will depend on the solvent and alcohol used) and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired unsymmetrical succinate ester.
-
Protocol 2: Lipase-Catalyzed Selective Transesterification of this compound
This protocol utilizes an enzymatic approach for the selective transesterification of the methyl ester, which offers milder reaction conditions and high selectivity. Lipases are known to catalyze transesterification reactions, and their selectivity can be influenced by the steric bulk of the substrates.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., 1-octanol, 1-dodecanol)
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Anhydrous solvent (e.g., toluene, 2-methyl-2-butanol)
-
Molecular sieves (3Å or 4Å, activated)
-
Reaction vessel (e.g., screw-cap vial or round-bottom flask)
-
Orbital shaker or magnetic stirrer
-
Incubator or oil bath
Procedure:
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq) and the desired anhydrous alcohol (1.5-3.0 eq).
-
Addition of Solvent and Drying Agent: Add an anhydrous solvent to dissolve the reactants (concentration typically 0.1-0.5 M). Add activated molecular sieves (approximately 100 mg per mmol of substrate) to remove any traces of water.
-
Enzyme Addition: Add the immobilized lipase (typically 10-20% by weight of the substrates).
-
Reaction Conditions: Place the reaction vessel in an orbital shaker or on a stirrer in an incubator or oil bath set to a suitable temperature (typically 40-60 °C).
-
Monitoring the Reaction: Monitor the reaction progress by taking small aliquots over time and analyzing them by GC-MS or HPLC.
-
Work-up:
-
Once the reaction has reached the desired conversion, filter off the immobilized enzyme. The enzyme can often be washed with a solvent, dried, and reused.
-
Remove the molecular sieves by filtration.
-
-
Purification:
-
Evaporate the solvent from the filtrate under reduced pressure.
-
If necessary, purify the resulting product by column chromatography on silica gel.
-
Visualizations
References
- 1. A Biodegradable Copolyester, Poly(butylene succinate-co-ε-caprolactone), as a High Efficiency Matrix Former for Controlled Release of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling and optimization of lipase-catalyzed production of succinic acid ester using central composite design analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Deprotection of tert-Butyl Esters in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyl (t-Bu) ester is a widely utilized protecting group for carboxylic acids in multi-step organic synthesis. Its steric bulk provides stability under a broad range of reaction conditions, including neutral and basic environments, yet it can be readily and selectively cleaved under acidic conditions.[1] This unique reactivity profile makes it an invaluable tool in the synthesis of complex molecules such as pharmaceuticals and natural products.
The deprotection of tert-butyl esters proceeds via an acid-catalyzed mechanism involving the formation of a stable tertiary carbocation, the tert-butyl cation, which subsequently eliminates as isobutylene gas.[1] This irreversible decomposition drives the reaction to completion. The choice of deprotection reagent is critical and is dictated by the presence of other acid-labile functionalities within the molecule.
These application notes provide a comprehensive overview of the common methods for the deprotection of tert-butyl esters, complete with quantitative data, detailed experimental protocols, and visual aids to facilitate understanding and implementation in a laboratory setting.
Deprotection Methods and Quantitative Data
A variety of methods are available for the cleavage of tert-butyl esters. The selection of the most appropriate method depends on the substrate's sensitivity to acidic conditions and the presence of other protecting groups. The following tables summarize the most common deprotection strategies with their respective reaction conditions and reported yields.
Acid-Catalyzed Deprotection
Acid-catalyzed cleavage is the most common method for the removal of tert-butyl esters. Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are highly effective. Milder acids such as phosphoric acid can be employed when other acid-sensitive groups are present in the molecule.[2][3]
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 5 | >90 | A common and highly effective method. Can also cleave other acid-sensitive groups like Boc.[4] |
| Hydrogen Chloride (HCl) | Dioxane / Ether | Room Temperature | 1 - 4 | High | A classic and effective method.[5] |
| Phosphoric Acid (H₃PO₄) | Toluene / DCM | Room Temperature - 50 | 3 - 14 | High | A mild and environmentally benign reagent, selective in the presence of various other protecting groups.[3][6] |
| Sulfuric Acid (H₂SO₄) | Dioxane / H₂O | Room Temperature | Variable | High | A strong acid option.[5] |
Lewis Acid-Mediated Deprotection
Lewis acids offer a milder alternative to Brønsted acids for tert-butyl ester cleavage and can exhibit different selectivity profiles.
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | 12 - 24 | 70 - 90 | A mild Lewis acid catalyst, useful for substrates with other acid-labile groups.[4][7] |
| Cerium(III) chloride (CeCl₃·7H₂O) / Sodium Iodide (NaI) | Acetonitrile | 40 - 70 | Variable | High | An alternative Lewis acid system.[8] |
Non-Acidic Deprotection Methods
In cases where acidic conditions are not tolerated, non-acidic methods can be employed.
| Method | Reagent/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| Thermal Deprotection | High Temperature | THF or IPA with water | 120 - 250 | 10 - 40 min | Good to High | Catalyst-free method suitable for continuous flow reactors.[9][10] |
| Radical-Mediated Deprotection | Tris(4-bromophenyl)aminium hexafluoroantimonate (Magic Blue) / Triethylsilane | Acetonitrile | Room Temperature | < 1 | up to 95 | A mild, catalytic protocol.[8] |
| Silica Gel Promoted | Silica Gel | Toluene | Reflux | 6 - 24 | Good | A mild and selective heterogeneous method.[4] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a standard procedure for the cleavage of a tert-butyl ester using a solution of TFA in DCM.
Materials:
-
tert-Butyl ester substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Toluene (for azeotropic removal of TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the tert-butyl ester substrate in anhydrous DCM (a typical concentration is 0.1-0.2 M).
-
TFA Addition: In a well-ventilated fume hood, add an equal volume of TFA to the stirred solution to achieve a 1:1 (v/v) mixture of DCM and TFA.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-5 hours).
-
Work-up: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. b. To ensure complete removal of residual TFA, perform co-evaporation with toluene (3 x volume of the flask).[11] c. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid, followed by washing with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: If necessary, the crude product can be purified by crystallization, precipitation, or column chromatography.
Protocol 2: Deprotection using Zinc Bromide (ZnBr₂)
This protocol provides a milder alternative for tert-butyl ester cleavage using the Lewis acid zinc bromide.
Materials:
-
tert-Butyl ester substrate
-
Anhydrous Dichloromethane (DCM)
-
Zinc Bromide (ZnBr₂)
-
Water
-
Ethyl acetate or other suitable organic solvent for extraction
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the tert-butyl ester (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add zinc bromide (1.5 - 2.0 eq) to the solution and stir the resulting suspension at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS. Reaction times can be significantly longer than with strong acids (typically 12-24 hours).
-
Work-up: a. Upon completion, add water to the reaction mixture and stir for an additional 30 minutes. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume). c. Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude carboxylic acid can be purified by column chromatography on silica gel if necessary.
Visualizations
Reaction Mechanism
The acid-catalyzed deprotection of a tert-butyl ester is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the cleavage of the C-O bond, leading to the formation of a stable tertiary carbocation and the desired carboxylic acid. The tert-butyl cation is then typically deprotonated to form isobutylene gas.[1][2]
Caption: Acid-catalyzed deprotection mechanism of a tert-butyl ester.
Experimental Workflow
The following diagram illustrates a general workflow for the deprotection of a tert-butyl ester, from reaction setup to the isolation of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyl Esters [organic-chemistry.org]
- 3. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalyst-free thermal deprotection of tert-butyl esters [morressier.com]
- 10. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Note: High-Resolution GC-MS Method for Purity Analysis of tert-Butyl Methyl Succinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative purity analysis of tert-Butyl methyl succinate. The protocol provides a detailed framework for sample preparation, instrument parameters, and data analysis, crucial for quality control and process monitoring in pharmaceutical and chemical industries. The methodology is designed to ensure accurate quantification of the main component and the identification of potential process-related impurities.
Introduction
This compound is an ester of significant interest in organic synthesis and as a potential building block in the development of novel pharmaceutical compounds. Ensuring its purity is critical for downstream applications, as even trace impurities can affect reaction yields, product stability, and biological activity. Gas Chromatography-Mass Spectrometry (GC-MS) offers the high chromatographic resolution and definitive compound identification necessary for reliable purity assessment. This document provides a detailed protocol for the GC-MS analysis of this compound, including potential impurities derived from its synthesis.
Experimental Protocols
Sample Preparation
A liquid-liquid extraction (LLE) procedure is recommended to ensure the sample is free from non-volatile residues and is compatible with the GC-MS system.
Materials and Reagents:
-
This compound sample
-
Hexane (GC grade or equivalent high purity)
-
Dichloromethane (GC grade or equivalent high purity)
-
Anhydrous Sodium Sulfate
-
Volumetric flasks, pipettes, and vials with PTFE-lined caps
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in hexane at a concentration of 1 mg/mL. From this stock, create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL in hexane.
-
Sample Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask and dissolve in dichloromethane to the mark.
-
Extraction:
-
For samples in an aqueous matrix, transfer 1 mL of the aqueous sample to a 15 mL centrifuge tube.
-
Add 2 mL of hexane and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to achieve phase separation.
-
Carefully transfer the upper organic layer (hexane) to a clean GC vial.
-
-
Drying: Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Dilution: If necessary, dilute the final sample solution with hexane to ensure the concentration falls within the linear range of the calibration curve.
GC-MS Instrumentation and Parameters
To minimize the potential for thermal degradation of the tert-butyl group in the injector, a lower injection temperature or a programmable temperature vaporizer (PTV) inlet is recommended.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet | Split/Splitless or PTV |
| Inlet Temperature | 200 °C (to minimize thermal degradation). If using a PTV, start at a lower temperature (e.g., 70°C) and ramp quickly to the final temperature. |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) or Splitless, depending on sample concentration |
| Oven Program | Initial temperature 50 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes. |
| Transfer Line Temp. | 250 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 40-400 |
| Data Acquisition | Full Scan for qualitative analysis and identification of unknowns. Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis. |
Data Presentation and Analysis
Quantitative Analysis
The purity of this compound is determined by calculating the percent area of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve should be generated using the prepared standards.
| Analyte | Retention Time (min) | Target Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Calculated Purity (%) |
| This compound | e.g., 12.5 | 57 | 115 | 131 | e.g., 99.5 |
| Potential Impurity 1 | e.g., 8.2 | TBD | TBD | TBD | e.g., 0.2 |
| Potential Impurity 2 | e.g., 10.1 | TBD | TBD | TBD | e.g., 0.3 |
Note: Retention times are estimates and will vary based on the specific instrument and conditions. Target and qualifier ions should be confirmed by analyzing a pure standard. The base peak for t-butyl containing compounds is often m/z 57, corresponding to the tert-butyl cation[1].
Identification of Potential Impurities
The synthesis of this compound may involve starting materials and by-products that could be present as impurities in the final product.[2] Mass spectral analysis in full scan mode will aid in the tentative identification of these impurities.
Common Potential Impurities:
-
Starting Materials: Succinic acid, Maleic anhydride, tert-Butanol, Methanol.
-
By-products: Di-tert-butyl succinate, Dimethyl succinate, iso-Butylene (from degradation of tert-butyl group).
-
Residual Solvents: Solvents used in the synthesis and purification steps.
Visualization of Workflows and Pathways
Caption: Experimental workflow for GC-MS purity analysis.
Caption: Logical flow for purity calculation from the chromatogram.
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable approach for the purity assessment of this compound. By employing appropriate sample preparation techniques and optimized GC-MS parameters, particularly concerning the inlet temperature to prevent thermal degradation, accurate and reproducible results can be achieved. This protocol serves as an excellent starting point for method development and validation for quality control in research and industrial settings.
References
Application Note: 1H NMR Characterization of tert-Butyl methyl succinate
Abstract
This document provides a comprehensive protocol for the structural characterization of tert-Butyl methyl succinate using one-dimensional proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. It includes detailed procedures for sample preparation, data acquisition, and processing, along with an interpretation of the resulting spectrum. This guide is intended for researchers, chemists, and quality control analysts involved in chemical synthesis and material characterization.
Introduction
This compound, with the linear formula (CH₃)₃CO₂CCH₂CH₂CO₂CH₃, is an asymmetrical diester of succinic acid.[1] Accurate structural confirmation is critical for ensuring its purity and identity in research and development settings. 1H NMR spectroscopy is a powerful and definitive analytical technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment, connectivity, and relative number of protons. This note outlines the standard procedure for obtaining and interpreting the 1H NMR spectrum of this compound.
Chemical Structure:

The structure presents four distinct proton environments that are expected to produce four unique signals in the 1H NMR spectrum:
-
(a) The nine equivalent protons of the tert-butyl group.
-
(b & c) The two methylene groups (-CH₂-) in the succinate backbone. Due to the asymmetry of the ester groups, these are chemically non-equivalent and will appear as distinct signals.
-
(d) The three equivalent protons of the methyl ester group.
Predicted 1H NMR Spectral Data
Based on the chemical structure and typical chemical shift values, the following 1H NMR spectrum is predicted.[2] The methylene protons (b and c) form an A₂B₂ spin system, which often presents as two apparent triplets.
| Signal Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a | -C(CH ₃)₃ | ~1.45 | Singlet (s) | 9H |
| b | -O-C(=O)-CH ₂- | ~2.55 | Triplet (t) | 2H |
| c | -CH ₂-C(=O)-O- | ~2.55 | Triplet (t) | 2H |
| d | -OCH ₃ | ~3.67 | Singlet (s) | 3H |
Note: The exact chemical shifts of the methylene protons (b and c) can be very close and may appear as a single, more complex multiplet or as two distinct triplets depending on the solvent and spectrometer resolution. For succinic acid itself in DMSO-d₆, the methylene protons appear as a singlet at 2.4 ppm.[3] In diethyl succinate, they appear as a singlet at 2.6 ppm.[4]
Protocol: 1H NMR Analysis
Experimental Workflow
Caption: Experimental workflow for 1H NMR analysis.
Materials and Equipment
-
Analyte: this compound (purity ≥ 97%)[1]
-
Solvent: Deuterated chloroform (CDCl₃) is recommended as it is a common solvent for esters.[5] Other deuterated solvents like acetone-d₆ or DMSO-d₆ can also be used.[5][6]
-
Reference Standard (Optional): Tetramethylsilane (TMS) for chemical shift referencing (δ = 0.00 ppm).[7] Often, the residual protio-solvent signal can be used as a secondary reference (e.g., CHCl₃ in CDCl₃ at δ ≈ 7.26 ppm).
-
Equipment:
Sample Preparation Protocol
A high-quality sample is crucial for obtaining a high-quality spectrum.[7]
-
Weighing: Accurately weigh between 5-25 mg of this compound into a small, clean, dry glass vial.[6][8] For small molecules, this concentration range is typically sufficient for a 1H spectrum.[10]
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[5][6] Gently swirl the vial to ensure the sample dissolves completely. A homogeneous, particle-free solution is necessary to achieve good spectral resolution.[5]
-
Transfer: Using a clean glass Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube. Avoid transferring any solid particulates.[6]
-
Capping: Cap the NMR tube securely and label it clearly.
NMR Data Acquisition Parameters
The following are typical acquisition parameters for a 1D proton NMR experiment on a 300 or 500 MHz spectrometer.
-
Spectrometer Frequency: 300 MHz (or higher)
-
Experiment: 1D Proton (¹H)
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)[9]
-
Number of Scans (nt): 16 to 32
-
Relaxation Delay (d1): 1.0 - 2.0 seconds
-
Acquisition Time (aq): ~2-4 seconds
-
Spectral Width (sw): ~12-16 ppm
Data Processing and Analysis
-
Fourier Transform: Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum so that all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.
-
Referencing: Calibrate the chemical shift axis. If TMS was added, set its signal to 0.00 ppm. Alternatively, reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integration: Integrate the area under each signal. The relative ratios of the integrals should correspond to the number of protons giving rise to each signal (e.g., 9:2:2:3).
-
Peak Assignment: Assign each signal to the corresponding protons in the molecule based on its chemical shift, multiplicity, and integration value, as detailed in Table 1.
Conclusion
The 1H NMR spectrum provides an unambiguous confirmation of the structure of this compound. The presence of four distinct signals with the expected chemical shifts, multiplicities, and a 9:2:2:3 integration ratio is characteristic of the compound. This protocol provides a reliable method for the routine analysis and quality control of this compound for researchers and drug development professionals.
References
- 1. 甲基琥珀酸叔丁酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Proton NMR Table [www2.chemistry.msu.edu]
- 3. Succinic acid(110-15-6) 1H NMR [m.chemicalbook.com]
- 4. Diethyl succinate(123-25-1) 1H NMR [m.chemicalbook.com]
- 5. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 8. scribd.com [scribd.com]
- 9. utsouthwestern.edu [utsouthwestern.edu]
- 10. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
Application Notes and Protocols: Selective Hydrolysis of tert-Butyl Methyl Succinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the selective hydrolysis of tert-butyl methyl succinate, a key process for accessing valuable mono-protected succinate derivatives used in pharmaceutical research and development. The resulting products, succinic acid monomethyl ester and succinic acid mono-tert-butyl ester, are versatile building blocks, notably employed as linkers in antibody-drug conjugates (ADCs) and as precursors in the synthesis of complex active pharmaceutical ingredients (APIs).
Introduction
Succinate moieties are integral to modern drug design, not only as metabolic intermediates but also as critical components of advanced drug delivery systems.[1][2] The selective hydrolysis of an asymmetric diester like this compound allows for the controlled unmasking of a single carboxylic acid group, enabling site-specific conjugation to antibodies or other biomolecules.[3][4] The choice of which ester to cleave—the sterically accessible methyl ester or the acid-labile tert-butyl ester—offers synthetic flexibility. Furthermore, extracellular succinate has been identified as a signaling molecule in the tumor microenvironment, activating the SUCNR1 (GPR91) receptor and promoting cancer cell migration and angiogenesis, making the study of succinate derivatives highly relevant in oncology.[5][6]
Data Presentation
The following tables summarize quantitative data for common methods of selective hydrolysis of succinate diesters. Note that yields and selectivity are highly dependent on the specific substrate and reaction conditions.
Table 1: Chemical Hydrolysis Methods for Selective Deprotection
| Method | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Selectivity | Typical Yield (%) | Reference |
| Acid-Catalyzed | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1-2 | Cleavage of tert-butyl ester | >90 | [1] |
| Lewis Acid-Catalyzed | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp. | 2-24 | Cleavage of tert-butyl ester | 80-95 | [1] |
| Heterogeneous Catalysis | Silica Gel | Toluene | Reflux | 12-24 | Cleavage of tert-butyl ester | 70-90 | [7] |
| Radical-Mediated | "Magic Blue" / Triethylsilane | Dichloromethane (DCM) | Room Temp. | 1-2 | Cleavage of tert-butyl ester | ~95 | [3] |
| Base-Catalyzed | NaOH (aq) / THF | THF/Water | 0 | 0.5-1 | Generally less selective for asymmetric esters | Variable | [8] |
Table 2: Enzymatic Hydrolysis of tert-Butyl Esters
| Enzyme | Source | pH | Temp. (°C) | Substrate Scope | Selectivity | Reference |
| Lipase A | Candida antarctica (CAL-A) | 7.0-8.0 | 30-40 | tert-butyl esters of protected amino acids | High for tert-butyl group | [9] |
| Esterase | Bacillus subtilis (BsubpNBE) | 7.0-8.0 | 30-40 | tert-butyl esters of protected amino acids | High for tert-butyl group | [9] |
| Subtilisin | Bacillus licheniformis | 7.0 | 40 | C-terminal tert-butyl esters of peptides | High for tert-butyl group | [10] |
Experimental Protocols
Protocol 1: Selective Cleavage of the tert-Butyl Ester via Acid-Catalyzed Hydrolysis
This protocol is designed for the selective removal of the tert-butyl group, leaving the methyl ester intact.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M.
-
To this solution, add TFA in a 1:1 ratio with the solvent (e.g., for 10 mL of DCM, add 10 mL of TFA).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2 x 20 mL).
-
Dissolve the crude product in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield succinic acid monomethyl ester.
-
If necessary, purify the product by column chromatography on silica gel.
Protocol 2: Selective Cleavage of the tert-Butyl Ester using a Lewis Acid
This method offers a milder alternative to strong Brønsted acids for cleaving the tert-butyl ester.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Zinc bromide (ZnBr₂)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add solid ZnBr₂ (1.5-2.0 eq) to the solution.
-
Stir the mixture at room temperature, monitoring the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding deionized water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting succinic acid monomethyl ester by column chromatography or crystallization.[1]
Protocol 3: Enzymatic Hydrolysis of the tert-Butyl Ester
This protocol provides a highly selective and mild method for deprotection using a lipase.
Materials:
-
This compound
-
Immobilized Lipase A from Candida antarctica (CAL-A)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Dimethylformamide (DMF) or other suitable co-solvent
-
Ethyl acetate
-
Dilute hydrochloric acid (1 M)
-
Brine
-
Anhydrous sodium sulfate
-
Incubator shaker
Procedure:
-
Dissolve this compound (0.1 mmol) in a mixture of DMF (2.5 mL) and 0.1 M phosphate buffer (pH 7.0, 2.5 mL).[10]
-
Add immobilized CAL-A (e.g., 10-50 mg) to the solution.
-
Incubate the mixture in a shaker at 40°C.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Upon completion, remove the immobilized enzyme by filtration.
-
Acidify the filtrate to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain succinic acid monomethyl ester.
Visualizations
Experimental Workflow for Selective Hydrolysis
Caption: Workflow for selective hydrolysis of this compound.
Succinate Signaling Pathway in Cancer
Caption: Extracellular succinate signaling via SUCNR1 in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Divulging a Pleiotropic Role of Succinate Receptor SUCNR1 in Renal Cell Carcinoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Cancer-derived extracellular succinate: a driver of cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 9. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tert-Butyl Methyl Succinate Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of tert-butyl methyl succinate. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to improve reaction yields and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound are a common issue, often stemming from the reversible nature of esterification reactions and suboptimal reaction conditions. Key factors and solutions are outlined below:
-
Incomplete Reaction:
-
Potential Cause: Insufficient reaction time or temperature can prevent the reaction from reaching completion.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Gradually increase the reaction time or temperature, but be cautious of potential side reactions at higher temperatures.
-
-
Equilibrium Limitations:
-
Potential Cause: Fischer esterification is an equilibrium-controlled process. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.
-
Solution: To drive the equilibrium towards the product, either use a large excess of one of the reactants (typically the less expensive one, like methanol or isobutylene) or remove water as it is formed. Water removal can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like molecular sieves to the reaction mixture.
-
-
Catalyst Inactivity or Insufficient Amount:
-
Potential Cause: The acid catalyst (e.g., sulfuric acid) may be old, hydrated, or used in an insufficient quantity.
-
Solution: Use a fresh, anhydrous acid catalyst. The optimal catalyst concentration typically ranges from 0.5 to 1.3 moles per mole of succinic acid or its anhydride.[1]
-
-
Side Reactions:
-
Potential Cause: At elevated temperatures, isobutene (or tert-butanol) can undergo side reactions such as dimerization or polymerization, consuming the reactant and reducing the yield of the desired ester.
-
Solution: Maintain a controlled reaction temperature. For the proton-catalyzed esterification of succinic acid with isobutene, a temperature range of 283 to 313 K (10 to 40 °C) is recommended.[1]
-
Q2: I am observing the formation of significant byproducts, such as di-tert-butyl succinate and dimethyl succinate. How can I minimize these?
A2: The formation of symmetrical diesters is a common challenge in mixed ester synthesis.
-
Control of Stoichiometry:
-
Potential Cause: An incorrect molar ratio of the reactants can favor the formation of one of the symmetrical diesters.
-
Solution: Carefully control the stoichiometry of your reactants. To favor the formation of the mixed ester, it is often strategic to add the alcohols sequentially or to use a limiting amount of one alcohol relative to the other and the succinic acid derivative.
-
-
Reaction Conditions:
-
Potential Cause: Prolonged reaction times or excessively high temperatures can lead to transesterification or further reaction of the desired monoester.
-
Solution: Optimize the reaction time by monitoring the disappearance of the starting material and the appearance of the product and byproducts. Stop the reaction once the optimal conversion to the desired mixed ester is achieved.
-
Q3: I am having difficulty purifying the this compound from the reaction mixture. What are the best practices?
A3: Purification can be challenging due to the presence of unreacted starting materials, catalyst, and byproducts with similar physical properties.
-
Removal of Acid Catalyst and Unreacted Acid:
-
Solution: After the reaction, the mixture should be neutralized. A common procedure is to wash the organic phase with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases. This will convert the acidic catalyst and any unreacted succinic acid into their respective salts, which are soluble in the aqueous layer.
-
-
Separation of Byproducts:
-
Solution: Fractional distillation under reduced pressure is an effective method for separating this compound from byproducts like di-tert-butyl succinate and dimethyl succinate, as they will likely have different boiling points. A packed column can improve the separation efficiency.[1] Column chromatography can also be employed for smaller-scale purifications.
-
-
Workup Emulsions:
-
Potential Cause: During aqueous washes, emulsions can form, making phase separation difficult.
-
Solution: To break emulsions, you can add brine (a saturated aqueous solution of NaCl) or a small amount of a different organic solvent.
-
Data Presentation
Table 1: Recommended Reaction Conditions for Succinate Ester Synthesis
| Parameter | Recommended Range | Rationale |
| Reactant Molar Ratio | ||
| Succinic Acid/Anhydride : Isobutene | 1 : 2 to 1 : 50 (preferably 1:6 to 1:13)[1] | An excess of the esterifying agent drives the equilibrium towards the product. |
| Catalyst Concentration | ||
| Sulfuric Acid (aqueous) | 40% to 80% by weight[1] | Water content can modulate catalyst activity and reduce side reactions. |
| Moles of Catalyst per mole of Acid | 0.1 to 1.3 (preferably 0.5 to 0.8)[1] | Ensures sufficient catalytic activity without excessive side reactions. |
| Temperature | 263 to 333 K (-10 to 60 °C)[1] | Lower temperatures can minimize the polymerization of isobutene. |
| (preferably 283 to 313 K; 10 to 40 °C)[1] | ||
| Pressure | (1 x 10⁵) to (25 x 10⁵) Pa[1] | Necessary to maintain isobutene in the liquid phase. |
| (preferably (2 x 10⁵) to (8 x 10⁵) Pa)[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification of Succinic Acid
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
Succinic acid
-
Methanol, anhydrous
-
Isobutene (or tert-Butanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add succinic acid and a large excess of anhydrous methanol (which can also serve as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
-
Introduction of tert-Butyl Group:
-
Using Isobutene: If using isobutene, the reaction should be conducted in a pressure vessel. Cool the mixture and introduce a measured amount of liquid isobutene.
-
Using tert-Butanol: If using tert-butanol, add it to the initial mixture.
-
-
Reaction: Heat the mixture to a gentle reflux for several hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (until no more gas evolves), water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure.
-
Mandatory Visualizations
Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in esterification reactions.
References
Technical Support Center: Synthesis of tert-Butyl Methyl Succinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of tert-butyl methyl succinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: this compound is typically synthesized via several common routes. One approach involves the acid-catalyzed esterification of succinic acid or its derivatives. For instance, succinic anhydride can be reacted with methanol to form the mono-methyl succinate, which is then esterified with tert-butanol.[1][2] Another method is the Steglich esterification, which uses coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the reaction between mono-methyl succinate and tert-butanol, a method particularly useful for acid-sensitive substrates.[3] Additionally, the reaction can proceed through an acid chloride intermediate, where methyl succinyl chloride is reacted with tert-butanol.[4][5]
Q2: My Fischer esterification reaction is giving a low yield. What are the likely causes?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[6][7] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants.[8] Another common issue, particularly when using tertiary alcohols like tert-butanol, is the acid-catalyzed elimination of the alcohol to form an alkene (isobutylene), which is a significant side reaction.[3] Incomplete reaction can also result in a mixture of unreacted starting material, the mono-ester, and the desired di-ester.[9]
Q3: I am seeing multiple ester products in my final mixture. How can I improve selectivity for the mixed tert-butyl methyl ester?
A3: The formation of symmetric diesters (dimethyl succinate and di-tert-butyl succinate) is a common side reaction. To improve selectivity, a stepwise approach is recommended. First, synthesize the mono-methyl succinate from succinic anhydride and methanol.[1] After isolating and purifying this intermediate, react it with tert-butanol in a separate step. This prevents the competitive reaction of both alcohols with the succinic acid derivative. Careful control over reaction stoichiometry is also crucial.
Q4: When using DCC coupling (Steglich esterification), I am having trouble removing the byproduct. What is the standard procedure?
A4: The primary byproduct of a DCC-mediated coupling is dicyclohexylurea (DCU).[10] DCU is notoriously insoluble in most common organic solvents and typically precipitates out of the reaction mixture as it forms.[10] The standard procedure for its removal is filtration of the crude reaction mixture. Washing the filter cake with a small amount of the reaction solvent can help recover any product that may have co-precipitated.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Reversible Reaction (Fischer Esterification) | Use a large excess of one reactant (typically the alcohol) or remove water as it forms using a Dean-Stark apparatus or molecular sieves.[6][8] | According to Le Chatelier's principle, removing a product (water) or increasing a reactant's concentration will drive the equilibrium toward the product side.[7] |
| Catalyst Inactivity | Ensure the acid catalyst (e.g., H₂SO₄, TsOH) is not old or hydrated. Use a fresh batch or a different acid catalyst.[8] | The catalyst protonates the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[7] Water can deactivate the catalyst. |
| Decomposition of tert-Butanol | Maintain a lower reaction temperature. Use a milder acid catalyst. | Tertiary alcohols are prone to elimination under strongly acidic conditions to form alkenes.[3] Lower temperatures disfavor this elimination pathway. |
| Incomplete Reaction with Acid Chloride | Ensure strictly anhydrous (moisture-free) conditions for the reaction. Add a non-nucleophilic base (e.g., pyridine) to scavenge the HCl byproduct. | Acyl chlorides are highly reactive and readily hydrolyze in the presence of water, reverting to the carboxylic acid.[4] |
Issue 2: Presence of Impurities and Side Products
| Observed Impurity | Potential Cause | Troubleshooting Step |
| Unreacted Mono-methyl succinate | Incomplete esterification with tert-butanol. | Increase reaction time, temperature (cautiously), or the amount of coupling agent/catalyst. Ensure efficient removal of water in Fischer esterification. |
| Dimethyl succinate / Di-tert-butyl succinate | Non-selective esterification when both alcohols are present simultaneously. | Employ a stepwise synthesis: 1. Synthesize and isolate mono-methyl succinate. 2. React the isolated mono-ester with tert-butanol. |
| Isobutylene | Acid-catalyzed elimination of tert-butanol.[3] | Reduce reaction temperature. Use a milder catalyst or switch to a non-acidic method like Steglich esterification.[3] |
| N-Acylurea | Side reaction of the O-acylisourea intermediate in DCC coupling.[3] | Add a catalytic amount (e.g., 5 mol%) of 4-(N,N-dimethylamino)pyridine (DMAP), which acts as an acyl transfer catalyst and minimizes this side reaction.[3] |
Data Presentation
Table 1: Comparison of Synthetic Methodologies
| Method | Key Reagents | Typical Yield | Key Advantages | Common Drawbacks |
| Fischer Esterification | Mono-methyl succinate, tert-Butanol, H₂SO₄ (cat.) | Variable (50-70%) | Inexpensive reagents, simple procedure.[6] | Equilibrium limited, requires water removal, risk of tert-butanol elimination.[3][6] |
| Acid Chloride Method | Methyl succinyl chloride, tert-Butanol, Pyridine | High (>90%) | High reactivity, drives reaction to completion.[5] | Reagents are moisture-sensitive, generates corrosive HCl byproduct.[4] |
| Steglich Esterification | Mono-methyl succinate, tert-Butanol, DCC, DMAP | High (>85%) | Mild conditions, suitable for acid-labile substrates, avoids elimination.[3] | Stoichiometric amounts of expensive coupling agent, byproduct (DCU) removal necessary.[3][10] |
Table 2: Common Impurities and Their Identification
| Impurity | Chemical Formula | Molecular Weight ( g/mol ) | Potential Origin |
| Succinic Acid | C₄H₆O₄ | 118.09 | Incomplete esterification from succinic acid starting material.[11] |
| Mono-methyl succinate | C₅H₈O₄ | 132.11 | Incomplete esterification of the second carboxyl group. |
| Dimethyl succinate | C₆H₁₀O₄ | 146.14 | Reaction with excess methanol or non-selective esterification.[12] |
| Di-tert-butyl succinate | C₁₂H₂₂O₄ | 230.30 | Reaction of succinic acid with excess tert-butanol. |
| Dicyclohexylurea (DCU) | C₁₃H₂₄N₂O | 224.35 | Byproduct of DCC coupling.[10] |
Experimental Protocols
Protocol 1: Fischer Esterification from Mono-methyl Succinate
-
Combine mono-methyl succinate (1.0 eq) and tert-butanol (5.0 eq, serves as solvent and reactant) in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (approx. 0.05 eq).
-
Heat the mixture to reflux. Monitor the reaction progress by TLC or GC, observing the consumption of the starting material.
-
Continuously remove the water collected in the Dean-Stark trap to drive the reaction forward.[8]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: Steglich Esterification using DCC/DMAP
-
Dissolve mono-methyl succinate (1.0 eq), tert-butanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous solvent like dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.[10]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the DCU precipitate and wash the solid with a small amount of DCM.
-
Combine the filtrates and wash sequentially with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting oil or solid by column chromatography or vacuum distillation.
Visualizations
Caption: Troubleshooting workflow for low yield/purity.
Caption: Stepwise synthesis from succinic anhydride.
Caption: Main reaction pathway vs. common side reactions.
References
- 1. [PDF] Kinetics of esterification of succinic anhydride with methanol by homogeneous catalysis | Semantic Scholar [semanticscholar.org]
- 2. Solved Draw the curved arrows to show the mechanism for the | Chegg.com [chegg.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. CAS 1490-25-1: Methyl succinyl chloride | CymitQuimica [cymitquimica.com]
- 5. nbinno.com [nbinno.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. talentchemicals.com [talentchemicals.com]
Technical Support Center: Purification of Crude tert-Butyl Methyl Succinate by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude tert-butyl methyl succinate via distillation.
Troubleshooting Guide
This guide addresses common issues encountered during the vacuum distillation of crude this compound, providing potential causes and solutions to ensure a successful purification.
| Problem | Possible Causes | Solutions |
| Difficulty Achieving or Maintaining Target Vacuum | Leaks in the distillation apparatus (improperly sealed joints, cracked glassware, loose tubing). | Inspect all glassware for cracks before assembly. Ensure all ground glass joints are properly greased and securely clamped. Check all tubing connections for a tight fit. |
| Inefficient vacuum pump performance. | Check the vacuum pump oil level and clarity; change if it appears cloudy or discolored. Ensure the pump is adequately sized for the volume of the distillation setup. | |
| Saturated cold trap. | Ensure the cold trap is filled with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen) and is not overwhelmed with condensed volatiles. | |
| Bumping or Unstable Boiling | Uneven heating of the distillation flask. | Use a heating mantle with a magnetic stirrer to ensure even heat distribution throughout the liquid. |
| Lack of boiling chips or stir bar. | Always add a few boiling chips or a magnetic stir bar to the distillation flask before applying heat and vacuum. Caution: Never add boiling chips to a hot liquid. | |
| Vacuum applied too rapidly. | Gradually apply the vacuum to the system to allow for controlled degassing of the crude mixture and prevent sudden, violent boiling. | |
| Product is Contaminated with Lower-Boiling Impurities (e.g., Methanol, tert-Butanol) | Inadequate initial removal of volatile solvents. | Before heating to the distillation temperature of the product, gently warm the flask under vacuum to remove residual low-boiling solvents from the reaction. |
| Inefficient fractional distillation. | For close-boiling impurities, use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates and improve separation. | |
| Product is Contaminated with Higher-Boiling Impurities (e.g., Dimethyl Succinate, Di-tert-butyl Succinate) | Distillation temperature is too high, causing co-distillation. | Carefully control the heating mantle temperature to maintain a steady distillation rate at the target boiling point. Do not overheat the distillation pot. |
| Inefficient separation of fractions. | Collect the distillate in several separate fractions. Analyze each fraction (e.g., by GC or NMR) to identify the pure product fractions and combine them. | |
| Low Product Yield | Incomplete distillation. | Ensure the distillation is continued until no more product is distilling over at the target temperature and pressure. |
| Product decomposition. | Avoid excessive heating. The tert-butyl ester group can be susceptible to thermal decomposition. Use the lowest possible pressure to reduce the required distillation temperature.[1] | |
| Hold-up in the distillation column. | For small-scale distillations, minimize the surface area of the distillation apparatus to reduce product loss on the glass surfaces. | |
| Product Discoloration | Thermal degradation of the product or impurities. | Lower the distillation temperature by achieving a lower vacuum. Ensure the crude material is free of strong acids or bases which can catalyze decomposition at high temperatures. |
| Carryover of non-volatile impurities. | Do not fill the distillation flask more than two-thirds full to prevent bumping and splashing of non-volatile materials into the condenser. |
Frequently Asked Questions (FAQs)
Q1: What are the expected boiling points for this compound and its potential impurities?
The boiling points of this compound and common impurities are pressure-dependent. Vacuum distillation is necessary to avoid thermal decomposition.
| Compound | Boiling Point (°C) | Pressure (mmHg) |
| This compound | 85 - 95 | 20 |
| Dimethyl succinate | ~80 | 11 |
| Di-tert-butyl succinate | 105 - 107 | 7 |
| Di-tert-butyl succinate | 109 - 110 | 9 |
Note: The boiling point of dimethyl succinate is very close to that of the target product under vacuum, which may require fractional distillation for effective separation.
Q2: What are the common impurities in crude this compound?
Common impurities can include:
-
Unreacted starting materials: Succinic acid, methanol, and tert-butanol.
-
Side-products: Dimethyl succinate and di-tert-butyl succinate, formed from the esterification with both alcohols.
-
Catalyst residues: Acid or base catalysts used in the synthesis.
-
Solvents: Any solvents used during the reaction or workup.
Q3: How can I tell if my product is decomposing during distillation?
Signs of thermal decomposition include:
-
A sudden increase in pressure during distillation.
-
The appearance of a dark color or charring in the distillation flask.
-
The production of gaseous byproducts. The thermal decomposition of tert-butyl esters can lead to the formation of isobutylene gas.
-
An unexpected drop in the temperature of the distillate, as the decomposition products may be more volatile.
To mitigate decomposition, it is crucial to use a high vacuum to keep the distillation temperature as low as possible.
Q4: Should I use a simple or fractional distillation setup?
The choice of distillation setup depends on the purity of your crude material and the boiling points of the impurities.
-
A simple distillation may be sufficient if the impurities have boiling points that are significantly different from this compound.
-
A fractional distillation is recommended if you have significant amounts of impurities with close boiling points, such as dimethyl succinate. A fractionating column increases the separation efficiency.[2][3]
Q5: What is the best way to monitor the purity of my distilled fractions?
The purity of the collected fractions can be monitored by various analytical techniques, such as:
-
Gas Chromatography (GC): Provides a quantitative measure of the purity and can resolve different ester components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the product and identify impurities.
-
Thin Layer Chromatography (TLC): A quick method to qualitatively assess the separation of the product from less volatile impurities.
Experimental Protocols
Detailed Methodology for Vacuum Distillation of Crude this compound
1. Preparation of the Crude Material:
-
Following the synthesis of this compound, perform an aqueous workup to remove any water-soluble impurities such as acid catalysts, unreacted succinic acid, methanol, and tert-butanol. This typically involves washing the organic layer with water and a mild base (e.g., sodium bicarbonate solution), followed by a brine wash.
-
Dry the crude organic product over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter to remove the drying agent.
-
Remove the bulk of the solvent under reduced pressure using a rotary evaporator.
2. Vacuum Distillation Setup:
-
Assemble a clean, dry vacuum distillation apparatus. A fractional distillation setup with a short Vigreux column is recommended for enhanced separation.
-
Use a round-bottom flask for the distillation pot, ensuring it is no more than two-thirds full with the crude material.
-
Add a magnetic stir bar to the distillation flask for smooth boiling.
-
Lightly grease all ground-glass joints to ensure a good seal under vacuum.
-
Place a thermometer with the bulb positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.
-
Connect the distillation apparatus to a cold trap and a vacuum pump.
3. Distillation Procedure:
-
Begin stirring the crude this compound.
-
Gradually apply the vacuum. A pressure of around 20 mmHg is a good target.
-
Once the vacuum is stable, begin to gently heat the distillation flask using a heating mantle.
-
Collect any low-boiling forerun, which may contain residual solvents.
-
Slowly increase the heating mantle temperature until the product begins to distill. The vapor temperature should be stable in the range of 85-95 °C at 20 mmHg.
-
Collect the main fraction in a clean, pre-weighed receiving flask. It is advisable to collect the distillate in several fractions to isolate the purest product.
-
Monitor the distillation closely. A drop in the vapor temperature may indicate that the main product has finished distilling.
-
Stop the distillation before the distillation flask goes to dryness to avoid overheating the residue, which could lead to decomposition.
-
Allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Mandatory Visualizations
Caption: Experimental workflow for the purification of crude this compound.
References
Preventing hydrolysis of tert-Butyl methyl succinate during workup
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the workup of reactions involving tert-butyl methyl succinate. The primary focus is to mitigate the risk of unintended hydrolysis of either the tert-butyl or methyl ester functionalities.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis, and why is it a problem during workup?
A1: Ester hydrolysis is the chemical breakdown of an ester back into its parent carboxylic acid and alcohol.[1][2] This reaction, which is the reverse of esterification, can be catalyzed by acids or bases in the presence of water.[1][3][4] During an aqueous workup, the conditions are ideal for this unwanted reaction to occur, which can lead to a significant reduction in the yield of your desired ester product and complicate purification.[1]
Q2: Which ester in this compound is more sensitive to hydrolysis?
A2: The two ester groups in this compound have opposite sensitivities.
-
The tert-butyl ester is highly sensitive to acidic conditions and is readily cleaved, but it is generally stable under basic and neutral conditions.[5][6]
-
The methyl ester is relatively stable in mild acid but is susceptible to hydrolysis under basic conditions (a reaction known as saponification).[5]
This differential stability is a critical consideration when designing a workup procedure.
Q3: What are the common signs that my product is hydrolyzing during workup?
A3: The most common indicators of undesired hydrolysis are a lower-than-expected yield and the appearance of starting materials or hydrolysis byproducts.[1] You can detect this using analytical techniques:
-
Thin-Layer Chromatography (TLC): The appearance of new, more polar spots corresponding to the mono-acids (succinic acid methyl ester or succinic acid tert-butyl ester) or the fully hydrolyzed succinic acid.
-
NMR Spectroscopy: The presence of peaks in the ¹H or ¹³C NMR spectrum of your crude product that correspond to the hydrolyzed byproducts.[1]
-
IR Spectroscopy: A broad O-H stretch characteristic of a carboxylic acid may appear in the IR spectrum.[1]
Q4: My reaction was run under acidic conditions. How should I design the workup to protect the tert-butyl ester?
A4: To prevent the acid-catalyzed cleavage of the tert-butyl ester, you must neutralize the acid catalyst promptly and gently.
-
Avoid Strong Bases: Do not use strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for neutralization, as this will hydrolyze the methyl ester.
-
Recommended Method: The preferred method is to wash the reaction mixture with an ice-cold, saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[1] Perform this wash at a low temperature (0-5 °C) to minimize the rate of any potential hydrolysis.[1] Continue washing until the aqueous layer is neutral or slightly basic (pH 7-8).
Q5: My reaction was run under basic conditions. How can I avoid hydrolyzing the methyl ester?
A5: To prevent the base-catalyzed saponification of the methyl ester, the basic conditions must be neutralized.
-
Avoid Strong Acids: Do not use strong acids like concentrated HCl or H₂SO₄, as this will cleave the tert-butyl ester.
-
Recommended Method: Carefully add a cold, dilute acid solution (e.g., 1 M HCl or a saturated solution of ammonium chloride) to the reaction mixture at 0 °C until the pH is approximately neutral. Immediately proceed with extraction into an organic solvent. The key is to minimize the time the compound spends in either strongly acidic or basic aqueous environments.
Troubleshooting Guide
This guide helps diagnose and solve common issues related to the hydrolysis of this compound during workup.
| Symptom Observed | Potential Cause | Recommended Solution |
| Low yield of desired product; presence of succinic acid methyl ester in crude analysis. | Workup conditions were too acidic. The tert-butyl ester was hydrolyzed by residual acid catalyst during the aqueous wash steps. | Neutralize the reaction mixture before or during extraction by washing with ice-cold saturated aqueous NaHCO₃ solution .[1] Ensure the final pH of the aqueous wash is between 7 and 8. |
| Low yield of desired product; presence of succinic acid tert-butyl ester in crude analysis. | Workup conditions were too basic. The methyl ester was saponified by a strong base used for neutralization or by basic reaction conditions carrying through to the workup. | Avoid strong bases like NaOH or LiOH.[5] Neutralize basic mixtures carefully with cold, dilute acids (e.g., 1 M HCl, sat. aq. NH₄Cl) to pH ~7. Perform all washes quickly and at low temperatures. |
| Low yield of desired product; presence of succinic acid in crude analysis. | Severe hydrolysis from either harsh acidic or basic conditions. Prolonged exposure to non-neutral pH in the aqueous phase. | Re-evaluate the entire workup. Ensure all aqueous solutions are ice-cold.[1] Minimize the time the product is in contact with the aqueous phase. Ensure the organic layer is thoroughly dried with an anhydrous salt like Na₂SO₄ or MgSO₄ before solvent evaporation.[1] |
Data Summary
The selection of a proper workup procedure depends on understanding the orthogonal stability of the two ester groups.
Table 1: Comparative Stability of Ester Groups
| Condition | tert-Butyl Ester Stability | Methyl Ester Stability |
| Strong Acid (e.g., TFA, >3M HCl) | Labile[5][6] | Generally Stable |
| Mild Acid (e.g., 1M HCl, aq. NH₄Cl) | Potentially Labile | Stable |
| Neutral (e.g., Water, Brine) | Stable | Stable |
| Mild Base (e.g., sat. aq. NaHCO₃) | Stable[5][6] | Generally Stable |
| Strong Base (e.g., 1M NaOH, LiOH) | Stable[5] | Labile[2][5] |
Experimental Protocols
Recommended Hydrolysis-Resistant Workup Protocol
This protocol is designed for a typical reaction in an organic solvent and aims to minimize hydrolysis of either ester group.
-
Cooling: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C.
-
Quenching (Optional): If necessary, quench the reaction by slowly adding a pre-chilled saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Dilution: Dilute the cooled mixture with a suitable water-immiscible organic solvent, such as ethyl acetate or diethyl ether.
-
Neutralizing Wash: Transfer the mixture to a separatory funnel. Add ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution. Swirl gently at first to allow for any gas evolution, then stopper and shake, venting frequently.[1] Discard the aqueous layer.
-
Water Wash: Wash the organic layer with one portion of ice-cold water to remove residual bicarbonate salts.
-
Brine Wash: Wash the organic layer with one portion of ice-cold brine (saturated aqueous NaCl) to break any emulsions and remove the bulk of the dissolved water.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). The drying agent should no longer clump together when swirled.[1]
-
Concentration: Filter the dried solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Proceed with purification (e.g., column chromatography, distillation) as required.
Visualizations
Workup Decision Workflow
The following diagram illustrates the decision-making process for performing a workup while minimizing the risk of hydrolysis.
Caption: Decision tree for selecting a hydrolysis-resistant workup protocol.
References
Technical Support Center: Optimizing Temperature Control for tert-Butyl Esterification
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the optimization of temperature control during tert-butyl esterification reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during tert-butyl esterification, with a focus on temperature-related causes and solutions.
Issue 1: Low or No Yield of tert-Butyl Ester
| Symptom | Possible Cause | Solution |
| Reaction does not proceed, starting material is recovered. | Insufficient Temperature: The activation energy for the reaction is not being met. | Gradually increase the reaction temperature in 5-10°C increments. For acid-catalyzed reactions with tert-butanol, a temperature range of 50-80°C may be effective. For methods involving reagents like DCC/DMAP, ensure the reaction is allowed to warm to room temperature after the initial cooling phase.[1] |
| Decomposition of Reagents: The reaction temperature is too high, leading to the degradation of starting materials or reagents. | For thermally sensitive substrates, consider a low-temperature esterification method, such as using isobutylene with trifluoromethane sulfonic acid at temperatures below -7°C.[2] | |
| Poor Solubility of Starting Materials: The reactants are not adequately dissolved at the current temperature, preventing an effective reaction. | Increase the temperature to improve solubility, ensuring it does not exceed the decomposition temperature of any component. Alternatively, consider a different solvent system in which the starting materials are more soluble at a lower temperature. |
Issue 2: Formation of Side Products
| Symptom | Possible Cause | Solution |
| Gas evolution is observed, and the desired product yield is low. The major byproduct is identified as isobutylene. | Dehydration of tert-Butanol: The reaction temperature is too high, promoting the acid-catalyzed elimination of water from tert-butanol to form isobutylene.[3] This is a common side reaction in acid-catalyzed esterifications. | Maintain the reaction temperature at the lower end of the effective range. For instance, if refluxing, use a gentle reflux rather than a vigorous one. Consider using a milder acid catalyst or a non-acidic method like the DCC/DMAP protocol, which is performed at 0°C to room temperature.[1] |
| Formation of di-tert-butyl ether or other oligomers. | High Concentration of tert-Butanol and High Temperature: Elevated temperatures can promote the self-condensation of tert-butanol. | Use a stoichiometric amount of tert-butanol or a slight excess, rather than using it as the solvent. Maintain a moderate reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for tert-butyl esterification?
A1: The optimal temperature for tert-butyl esterification is highly dependent on the specific method and reagents being used.
-
Acid-catalyzed reaction with tert-butanol: A temperature range of 50-80°C is often effective.
-
DCC/DMAP method: This reaction is typically initiated at 0°C and then allowed to proceed at room temperature.[1]
-
Isobutylene with a strong acid catalyst (e.g., trifluoromethane sulfonic acid): This method is performed at low temperatures, often below -7°C.[2]
-
Using tert-butyl acetate as the tert-butyl source with a strong acid: These reactions may require gentle warming.
Q2: How can I control the temperature of my esterification reaction effectively?
A2: Effective temperature control can be achieved by:
-
Using a temperature-controlled heating mantle or oil bath.
-
For exothermic reactions, adding reagents slowly to a cooled reaction mixture (e.g., in an ice bath) helps to dissipate heat.[1]
-
Vigorous stirring ensures even heat distribution throughout the reaction mixture.
-
For reactions at reflux, using a condenser to return evaporated solvent maintains a constant temperature at the boiling point of the solvent.
Q3: My reaction is very slow at room temperature. Should I heat it?
A3: Gently heating the reaction can increase the rate. However, for tert-butyl esterifications, caution must be exercised as high temperatures can lead to the formation of isobutylene as a major byproduct.[3] It is recommended to increase the temperature in small increments (e.g., 5-10°C) and monitor the reaction closely for signs of side product formation. For some protocols, such as those for secondary alcohols, reflux temperatures may be necessary.
Q4: Can I use a Dean-Stark apparatus to remove water and drive the equilibrium towards the product?
A4: While a Dean-Stark apparatus is commonly used in Fischer esterifications, its use in tert-butyl esterification should be approached with caution. The temperatures required for azeotropic removal of water with solvents like toluene are often high enough to cause the decomposition of tert-butanol to isobutylene.
Data Presentation
Table 1: Temperature Effects on Selected tert-Butyl Esterification Methods
| Method | Reagents | Typical Temperature | Reported Yield | Key Considerations |
| DCC/DMAP Coupling | Carboxylic acid, tert-butanol, DCC, DMAP | 0°C to Room Temperature | 76-81% | Mild conditions, suitable for acid-sensitive substrates.[1] |
| Isobutylene with Strong Acid | Carboxylic acid, isobutylene, trifluoromethane sulfonic acid | < -7°C | Nearly quantitative | Requires low temperatures to control the reactivity of isobutylene.[2] |
| Acid Catalyst with tert-Butanol | Aromatic carboxylic acid, tert-butanol, POCl₃ | Room Temperature (for primary alcohols) | Good to high yields | Secondary alcohols may require reflux temperature. |
Experimental Protocols
Protocol 1: tert-Butyl Esterification using Dicyclohexylcarbodiimide (DCC) and 4-(Dimethylamino)pyridine (DMAP)
This method is suitable for a wide range of carboxylic acids, including those with acid-sensitive functional groups, as it proceeds under mild, non-acidic conditions.[1]
Materials:
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Carboxylic acid (1.0 eq)
-
tert-Butanol (3.0 eq)
-
Dichloromethane (DCM), dry
-
4-(Dimethylamino)pyridine (DMAP) (0.08 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
0.5 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid, tert-butanol, and DMAP in dry dichloromethane.
-
Cool the stirred solution to 0°C in an ice bath.
-
Add DCC to the reaction mixture over a period of 5 minutes.
-
Continue stirring at 0°C for an additional 5 minutes.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea.
-
Wash the filtrate sequentially with two portions of 0.5 N hydrochloric acid and two portions of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tert-butyl ester.
-
Purify the product by distillation or column chromatography as needed.
Protocol 2: Low-Temperature tert-Butyl Esterification using Isobutylene and Trifluoromethane Sulfonic Acid
This protocol is effective for the synthesis of tert-butyl esters at low temperatures, minimizing side reactions.[2]
Materials:
-
Carboxylic acid (1.0 eq)
-
Dichloromethane (DCM), dry
-
Isobutylene (condensed, ~3 eq)
-
Trifluoromethane sulfonic acid (triflic acid) (catalytic amount)
-
Triethylamine
-
Round-bottom flask, magnetic stirrer, dry ice/acetone bath
Procedure:
-
Dissolve the carboxylic acid in dry dichloromethane in a round-bottom flask.
-
Cool the solution to -20°C using a dry ice/acetone bath.
-
Carefully add condensed isobutylene to the reaction mixture.
-
Slowly add a catalytic amount of triflic acid to the cooled, stirred solution.
-
Stir the reaction mixture at -20°C for one hour.
-
Quench the reaction by adding triethylamine with stirring.
-
Allow the mixture to warm to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
Visualizations
Caption: General workflow for a typical tert-butyl esterification experiment.
Caption: Decision tree for troubleshooting low yield in tert-butyl esterification.
References
Technical Support Center: Tert-Butyl Methyl Succinate Production
Welcome to the technical support center for the synthesis and scale-up of tert-butyl methyl succinate. This resource is designed for researchers, chemists, and process development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during production.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the synthesis and purification of this compound.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| YLD-01 | Low or No Yield of Desired Product | Ineffective Catalyst: Acid catalyst (e.g., H₂SO₄, p-TsOH) is inactive due to hydration or insufficient loading. | - Use a fresh, anhydrous acid catalyst. - Increase catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). - Consider using a solid acid catalyst for easier removal. |
| Reaction Equilibrium: The reversible nature of esterification limits product formation. Water, a byproduct, can drive the reaction backward through hydrolysis.[1] | - Remove water as it forms using a Dean-Stark apparatus, especially during the methyl esterification step.[2] - Use an excess of one reactant (e.g., the alcohol) to shift the equilibrium.[3] - Add molecular sieves to the reaction mixture to sequester water.[2] | ||
| Low Reaction Temperature: Insufficient temperature leads to slow reaction kinetics, failing to reach completion in a reasonable time. | - Gradually increase the reaction temperature, monitoring for potential side reactions or decomposition. Refer to protocols for optimal temperature ranges for each step. | ||
| Steric Hindrance: The bulky tert-butyl group can hinder the esterification reaction, requiring more forcing conditions compared to the methylation step. | - For the tert-butylation step, consider using isobutylene under acidic conditions instead of tert-butanol, as this can be more efficient for creating tert-butyl esters. | ||
| PUR-01 | Difficult Purification / Presence of Multiple Byproducts | Formation of Symmetric Diesters: The reaction produces a mixture of the desired this compound, dimethyl succinate, and di-tert-butyl succinate. | - Fractional Distillation: Carefully perform vacuum distillation. The boiling points of the different diesters should be distinct enough for separation under reduced pressure. - Chromatography: For small-scale purification, column chromatography on silica gel can effectively separate the products. |
| Presence of Mono-Esters: Incomplete reaction can leave mono-methyl succinate or mono-tert-butyl succinate in the mixture. | - Aqueous Wash: Perform a mild basic wash (e.g., with aqueous NaHCO₃) during workup. The acidic mono-esters will convert to their salts and move to the aqueous layer, while the diesters remain in the organic layer. | ||
| SCL-01 | Poor Heat Transfer at Larger Scale | Exothermic Reaction: Esterification reactions are often exothermic. In large reactors, localized overheating can occur, leading to side reactions and impurities.[4] | - Ensure the reactor has adequate cooling capacity and surface area. - Control the rate of addition of reagents, particularly the catalyst, to manage the exotherm. - Use a jacketed reactor with a temperature control unit. |
| SCL-02 | Inefficient Mixing | Heterogeneous Mixture: At the start of the reaction, reactants like succinic anhydride may have limited solubility, leading to a non-homogeneous mixture. In large vessels, this can create dead zones.[4][5] | - Optimize the stirrer design (e.g., anchor, turbine) and agitation speed for the vessel geometry. - Ensure reactants are added in a manner that promotes mixing, potentially pre-dissolving solids in a suitable solvent if the process allows. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for producing this compound?
A common and logical two-step approach starts with succinic anhydride.
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Methanolysis: The anhydride is first opened with methanol to selectively form mono-methyl succinate. This reaction is often high-yielding and avoids the formation of dimethyl succinate initially.
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Tert-Butylation: The remaining carboxylic acid group on mono-methyl succinate is then esterified using tert-butanol or, more commonly, isobutylene under acidic catalysis to form the final mixed diester.
Q2: Why is starting with succinic anhydride preferred over succinic acid?
Starting with succinic anhydride allows for a more controlled, stepwise synthesis. The first alcohol (e.g., methanol) opens the anhydride ring to exclusively form the mono-ester.[5] If you start with succinic acid and add both alcohols at once, you will inevitably get a statistical mixture of three products: dimethyl succinate, di-tert-butyl succinate, and the desired this compound, making purification significantly more challenging.
Q3: What are the main byproducts to expect, and how can they be minimized?
The primary byproducts are the symmetric diesters: dimethyl succinate and di-tert-butyl succinate.
-
Dimethyl succinate can form if the mono-methyl succinate intermediate is subjected to esterification conditions with excess methanol before the tert-butylation step. To minimize this, methanol should be removed after the first step.
-
Di-tert-butyl succinate can form if any unreacted succinic acid or anhydride is carried into the second step, or via transesterification under harsh conditions. Ensuring the first step goes to completion is critical.
Q4: How does scale-up impact the reaction?
Scaling up introduces several challenges:
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Mass and Heat Transfer: Ensuring uniform mixing and temperature in a large reactor is more difficult.[4][5] Poor mixing can lead to localized concentration gradients, while inadequate heat removal from the exothermic reaction can cause side reactions.[4]
-
Water Removal: The efficiency of water removal (e.g., via a Dean-Stark trap) may change with scale and requires careful process design.
-
Purification: Large-scale purification almost exclusively relies on fractional vacuum distillation, as chromatography is not feasible. This requires significant differences in the boiling points of the product and impurities.
Data Presentation
Table 1: Physical Properties of Key Compounds
This table summarizes key physical properties relevant for reaction setup and purification.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Notes |
| Succinic Anhydride | 100.07 | 261 | ~1.57 | Solid at room temperature. |
| Mono-methyl succinate | 132.11 | 151 @ 20 mmHg | ~1.21 | Can be isolated as an intermediate. |
| This compound | 188.22 | 85-95 @ 20 mmHg | ~1.022 | Desired Product. |
| Dimethyl succinate | 146.14 | 196 | ~1.12 | Key byproduct. |
| Di-tert-butyl succinate | 230.30 | 243 | ~0.98 | Key byproduct. |
Table 2: Representative Yields under Various Conditions (Hypothetical)
This table presents plausible outcomes for the tert-butylation of mono-methyl succinate to illustrate the impact of key variables.
| Run ID | Catalyst | Temperature (°C) | t-BuOH:Acid Ratio | Reaction Time (h) | Yield of Mixed Ester (%) | Notes |
| 1 | H₂SO₄ (2 mol%) | 60 | 1.5 : 1 | 12 | 65 | Moderate yield, some unreacted starting material. |
| 2 | H₂SO₄ (2 mol%) | 80 | 1.5 : 1 | 12 | 78 | Higher temperature improves conversion. |
| 3 | H₂SO₄ (2 mol%) | 80 | 3 : 1 | 12 | 85 | Excess alcohol shifts equilibrium, increasing yield. |
| 4 | Amberlyst-15 | 80 | 3 : 1 | 24 | 82 | Solid acid catalyst works but may require longer time. |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
Step A: Synthesis of Mono-Methyl Succinate
-
Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents: To the flask, add succinic anhydride (1.0 eq) and anhydrous methanol (1.5 eq).
-
Reaction: Heat the mixture to reflux (approx. 65-70°C) and stir for 2-3 hours, or until the solid succinic anhydride has completely dissolved and TLC/GC-MS analysis indicates full conversion to the mono-ester.
-
Workup: Allow the reaction to cool. Remove the excess methanol under reduced pressure using a rotary evaporator. The resulting mono-methyl succinate (a viscous oil or solid) can be used in the next step without further purification.
Step B: Synthesis of this compound
-
Setup: Use the flask containing the crude mono-methyl succinate from Step A. Add a suitable solvent like toluene and equip the flask with a Dean-Stark apparatus and reflux condenser.
-
Reagents: Add tert-butanol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) or sulfuric acid (2-3 mol%).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion. Monitor the reaction progress by TLC or GC-MS. The reaction may take 8-16 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water, followed by a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove the acid catalyst and any unreacted mono-methyl succinate.
-
Wash again with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to isolate the pure this compound.
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis pathway from succinic anhydride to the final product.
Caption: Workflow for the two-step synthesis of this compound.
Troubleshooting Low Yield (YLD-01)
This decision tree provides a logical workflow for diagnosing the root cause of low product yield.
Caption: A troubleshooting decision tree for low yield issues.
References
- 1. This compound 97 synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. New esters of succinic acid and mixed molecules formed by such esters and a meglitinide analog: study of their insulinotropic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of bio-derived 1,4-butanediol by succinic acid esterification and hydrogenation over CuFeAl catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Page loading... [wap.guidechem.com]
Technical Support Center: Removal of Di-tert-butyl Succinate Impurity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing di-tert-butyl succinate impurity from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of di-tert-butyl succinate impurity?
A1: Di-tert-butyl succinate is often an unreacted starting material or a byproduct in reactions where it is used as a reagent. A notable example is the Stobbe condensation, where dialkyl succinates, including di-tert-butyl succinate, are reacted with ketones or aldehydes.[1][2][3] If the reaction does not go to completion, residual di-tert-butyl succinate will contaminate the product.
Q2: What are the key physical properties of di-tert-butyl succinate relevant to its removal?
A2: Understanding the physical properties of di-tert-butyl succinate is crucial for selecting an appropriate purification method.
| Property | Value |
| Molecular Formula | C₁₂H₂₂O₄ |
| Molecular Weight | 230.30 g/mol |
| Physical State | Solid or liquid |
| Melting Point | 36-37 °C[4] |
| Boiling Point | 109-110 °C at 9 mmHg[5] |
| Polarity | Non-polar |
Its non-polar nature and relatively low boiling point under vacuum are key considerations for purification.
Q3: How can I monitor the presence and removal of di-tert-butyl succinate?
A3: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques.
-
TLC: Di-tert-butyl succinate is a non-polar compound and will exhibit a high Rf value in non-polar solvent systems (e.g., ethyl acetate/hexanes). It is not UV active, so a stain is required for visualization. A p-anisaldehyde or potassium permanganate stain can be effective.
-
GC-MS: This technique provides excellent separation and definitive identification of di-tert-butyl succinate. It can also be used for quantitative analysis to determine the purity of the final product.[6][7]
Q4: Can I remove di-tert-butyl succinate chemically?
A4: Yes, as a tert-butyl ester, di-tert-butyl succinate can be hydrolyzed to succinic acid and tert-butanol under acidic conditions.[8][9][10] A common reagent for this is trifluoroacetic acid (TFA). This method is suitable if your desired product is stable to strong acid. The resulting succinic acid is highly polar and can be easily separated by an aqueous workup.
Troubleshooting Guides
This section provides solutions to common problems encountered during the removal of di-tert-butyl succinate impurity.
Scenario 1: Di-tert-butyl succinate co-elutes with my desired product during flash column chromatography.
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Problem: The polarity of your desired product is too close to that of the di-tert-butyl succinate impurity, leading to poor separation on a silica gel column.
-
Solutions:
-
Optimize the Solvent System:
-
Decrease the polarity of the eluent: Di-tert-butyl succinate is non-polar. By using a less polar solvent system (e.g., increasing the proportion of hexanes in an ethyl acetate/hexanes mixture), you can increase the retention of your more polar desired product on the silica gel, allowing the di-tert-butyl succinate to elute first.
-
Try a different solvent system: Sometimes a complete change of solvents can improve separation. Consider using solvent systems like dichloromethane/methanol for more polar compounds or ether/petroleum ether for less polar compounds.[11][12]
-
-
Use a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. For example, reverse-phase chromatography, where the stationary phase is non-polar, could be effective. In this case, the more polar desired product would elute before the non-polar di-tert-butyl succinate.
-
Dry Loading: If your compound is not very soluble in the column eluent, you may need to use a more polar solvent for dissolution, which can cause band broadening and poor separation. In this case, "dry loading" can be beneficial. This involves adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the column.
-
Scenario 2: I am unable to remove di-tert-butyl succinate from my solid product by recrystallization.
-
Problem: The di-tert-butyl succinate impurity is trapped within the crystals of your desired product.
-
Solutions:
-
Choose an Appropriate Recrystallization Solvent: The ideal solvent should dissolve your desired product well at high temperatures but poorly at low temperatures, while the di-tert-butyl succinate remains soluble at all temperatures.[13][14][15]
-
For a polar desired product: A non-polar solvent like hexanes or a solvent pair like ethanol/water might be effective. The di-tert-butyl succinate will likely be highly soluble in hexanes even at low temperatures, keeping it in the mother liquor.
-
For a non-polar desired product: This is more challenging. You may need to use a two-solvent recrystallization system.
-
-
Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
-
Wash the Crystals: After filtration, wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor containing the dissolved impurity.
-
Scenario 3: My desired product is sensitive to heat, making vacuum distillation of di-tert-butyl succinate challenging.
-
Problem: The boiling point of di-tert-butyl succinate, even under vacuum, is high enough to cause decomposition of your desired product.
-
Solutions:
-
Flash Column Chromatography: This is the most common and generally the most effective alternative to distillation for non-volatile impurities.
-
Chemical Removal: If your desired product is stable to acidic conditions, hydrolysis of the di-tert-butyl succinate impurity with trifluoroacetic acid (TFA) is a good option. The resulting succinic acid is easily removed with an aqueous wash.
-
Recrystallization: If your product is a solid, recrystallization is a viable, non-thermal purification method.
-
Data Presentation
To effectively track the removal of di-tert-butyl succinate, it is crucial to collect and present quantitative data systematically. The following table provides a template for comparing the efficiency of different purification methods. Purity can be assessed using techniques like GC-MS or quantitative NMR (qNMR).
| Purification Method | Experimental Conditions | Initial Purity of Desired Product (%) | Final Purity of Desired Product (%) | % Recovery of Desired Product | Notes |
| Flash Chromatography | Eluent: 10% EtOAc/Hexanes | 85 | 98 | 90 | Good separation, some product loss on the column. |
| Recrystallization | Solvent: Ethanol/Water (80:20) | 85 | 95 | 75 | Significant product loss in the mother liquor. |
| Acid Hydrolysis | Reagent: TFA in DCM | 85 | >99 | 92 | Product must be acid-stable. |
Experimental Protocols
Protocol 1: Removal of Di-tert-butyl Succinate by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system by TLC. The goal is to have a good separation between your desired product and the di-tert-butyl succinate spot (which will be at a high Rf). An ideal Rf for your product is around 0.3.
-
Column Packing: Pack a flash column with silica gel using the chosen eluent. A general rule of thumb is to use about 50-100 g of silica gel for every 1 g of crude material.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the solubility is low in the eluent, use the dry loading technique described in the troubleshooting section.
-
Elution: Run the column by applying pressure (e.g., with compressed air or a pump). Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Removal of Di-tert-butyl Succinate by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents at room temperature and at their boiling points. The ideal solvent will dissolve the product when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to air dry or dry them in a vacuum oven.
Protocol 3: Chemical Removal of Di-tert-butyl Succinate by Acid Hydrolysis
-
Caution: Trifluoroacetic acid is highly corrosive. Handle it in a fume hood with appropriate personal protective equipment.
-
Reaction Setup: Dissolve the crude product containing di-tert-butyl succinate in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) to the solution (e.g., a 1:1 mixture of TFA:DCM).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor the disappearance of the di-tert-butyl succinate by TLC or GC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and remove the succinic acid. Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the purified product.
Visualizations
Caption: Decision tree for selecting a purification method.
Caption: Workflow for flash column chromatography.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. Di-tert-butyl succinate | 926-26-1 [sigmaaldrich.com]
- 5. mt.com [mt.com]
- 6. benchchem.com [benchchem.com]
- 7. longdom.org [longdom.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chromatography [chem.rochester.edu]
- 12. pharmatutor.org [pharmatutor.org]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. Home Page [chem.ualberta.ca]
- 15. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Stability and Handling of tert-Butyl methyl succinate
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and frequently asked questions (FAQs) regarding the stability and selective hydrolysis of tert-Butyl methyl succinate under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under acidic versus basic conditions?
A: this compound exhibits differential stability depending on the pH. The tert-butyl ester group is specifically designed to be labile (unstable) under acidic conditions, while the methyl ester is relatively stable to acid.[1][2] Conversely, both ester groups are susceptible to hydrolysis under basic conditions (saponification), with the methyl ester typically being more reactive than the sterically hindered tert-butyl ester. This unique profile allows for the selective cleavage of the tert-butyl group in the presence of the methyl group using acidic reagents.[1]
Q2: I am trying to selectively cleave the tert-butyl ester of this compound without affecting the methyl ester. Why is my reaction incomplete?
A: Incomplete cleavage of the tert-butyl ester is a common issue and can stem from several factors.[3] The reaction is an equilibrium process, and optimizing conditions is key to driving it to completion.[2][4]
-
Insufficient Acid Strength/Concentration: The deprotection is acid-catalyzed. If the acid is too weak or dilute, the reaction rate will be slow or stall.[3]
-
Inadequate Reaction Time: Deprotection requires sufficient time. For sterically hindered or less reactive substrates, standard reaction times may be too short.[5]
-
Low Temperature: These reactions are typically run at room temperature (20-25°C). Lower temperatures will significantly slow the reaction rate.[3]
-
Excess Water: While the reaction is a hydrolysis, an excessive amount of water can dilute the acid catalyst, reducing its effectiveness.[3] It is recommended to use anhydrous solvents for preparing the cleavage cocktail.[3]
Q3: What are the recommended starting conditions for the selective acidic hydrolysis of the tert-butyl ester?
A: A robust starting point for selective deprotection is the use of trifluoroacetic acid (TFA).[3] A common procedure involves dissolving the this compound in a chlorinated solvent like dichloromethane (DCM) and adding an equal volume of TFA (1:1 mixture).[1][3] The reaction is typically stirred at room temperature for 1-5 hours.[1][2] Monitoring the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine completion.[3]
Q4: I am observing unexpected side products in my reaction mixture. What could be the cause?
A: Side products typically arise from the highly reactive tert-butyl cation that is generated as a byproduct of the ester cleavage.[5] This carbocation can act as an alkylating agent, reacting with other nucleophiles present in your reaction mixture, including the solvent or even your desired product.
To mitigate this, "scavengers" are often added to the reaction. These are reagents that are designed to trap the tert-butyl cation as it forms. Common scavengers include triisopropylsilane (TIS) or a small amount of water.[3]
Q5: The acidic conditions required to remove the tert-butyl group seem to be degrading my molecule. What can I do?
A: If your substrate contains other acid-sensitive functional groups, standard TFA conditions may be too harsh.[3] In such cases, exploring milder deprotection methods is recommended. Options include:
-
Using a weaker acid, such as formic acid or p-toluenesulfonic acid.[2]
-
Employing Lewis acids like Zinc Bromide (ZnBr₂) in dichloromethane, which can offer greater chemoselectivity.[6][7]
-
Using heterogeneous methods, such as silica gel in refluxing toluene, which can be effective for sensitive substrates.[8]
Q6: How can I monitor the progress of the hydrolysis reaction?
A: The progress of the deprotection should be actively monitored to avoid over- or under-running the reaction.
-
Thin Layer Chromatography (TLC): This is a quick and easy method to visualize the disappearance of the starting material (this compound) and the appearance of the product (methyl succinic acid).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more definitive information, allowing you to monitor the mass-to-charge ratio of the starting material and product, confirming the conversion.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the disappearance of the characteristic tert-butyl singlet (~1.4 ppm) and the appearance of the carboxylic acid proton.[9]
Troubleshooting Guide
This table summarizes common issues encountered during the acid-catalyzed cleavage of the tert-butyl ester from this compound and provides recommended solutions.
| Issue | Potential Cause | Recommended Solution | Citation |
| Incomplete Cleavage | Insufficient acid strength or concentration. | Increase the concentration of TFA (e.g., from 50% to 95%) or switch to a stronger acid. | [2][3] |
| Inadequate reaction time or temperature. | Extend the reaction time and monitor by TLC/LC-MS. Consider gentle warming (e.g., to 40°C), but be cautious of potential side reactions. | [3][5] | |
| Formation of Side Products | Reactive tert-butyl cation alkylating other species. | Add scavengers to the reaction mixture, such as Triisopropylsilane (TIS) and/or a small amount of water. | [3] |
| Substrate Degradation | Reaction conditions are too harsh for other functional groups. | Switch to a milder deprotection method, such as using formic acid, p-toluenesulfonic acid, or ZnBr₂. | [2][3][6] |
| Difficulty Isolating Product | Residual acid (e.g., TFA) is present. | After the reaction, remove the acid by co-evaporation with a solvent like toluene. Neutralize the remaining residue with a mild base like sodium bicarbonate during workup. | [1][10] |
Experimental Protocols
Standard Protocol for Selective tert-Butyl Ester Deprotection using TFA/DCM
This procedure outlines a general method for the selective removal of the tert-butyl protecting group from this compound.
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a fume hood, dissolve the this compound in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. A typical concentration is 0.1-0.5 M.
-
TFA Addition: Cool the solution in an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution (e.g., for 10 mL of DCM, add 10 mL of TFA).[1]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20-25°C). Monitor the reaction progress every 30-60 minutes using TLC or LC-MS until the starting material is consumed (typically 1-5 hours).[1][3]
-
Workup - Acid Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and the bulk of the TFA. Add toluene to the residue and concentrate again. Repeat this step 2-3 times to azeotropically remove residual TFA.[1]
-
Neutralization & Extraction: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate). Carefully wash the organic layer with cold, saturated aqueous NaHCO₃ solution to neutralize any remaining acid.[10] Caution: CO₂ gas will evolve. Vent the separatory funnel frequently. Wash until no more gas evolves.
-
Final Washes & Drying: Wash the organic layer with brine to remove residual water.[10] Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl succinic acid.
-
Purification: If necessary, purify the product further by recrystallization or column chromatography.
Visualizations
Reaction Mechanism
The deprotection of the tert-butyl ester proceeds via an acid-catalyzed pathway that relies on the formation of a stable tertiary carbocation.
Caption: Mechanism of acid-catalyzed tert-butyl ester hydrolysis.
Troubleshooting Workflow
A logical workflow can help diagnose and resolve issues with incomplete deprotection reactions.
Caption: Troubleshooting workflow for incomplete t-butyl ester cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. Acids - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 10. benchchem.com [benchchem.com]
Troubleshooting low conversion in tert-Butyl methyl succinate reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tert-Butyl methyl succinate reactions.
Troubleshooting Guide: Low Conversion
Low conversion is a common issue in the synthesis of this compound. The following guide provides a structured approach to identifying and resolving potential problems.
Issue: The conversion to this compound is significantly lower than expected.
To systematically troubleshoot this issue, consider the following potential causes and solutions. The logical flow of troubleshooting is outlined in the diagram below.
Caption: Troubleshooting workflow for low conversion.
| Potential Cause | Symptoms | Troubleshooting Steps |
| Reaction Equilibrium | The reaction stalls and does not proceed to completion, even with extended reaction times. | - Remove Water: Esterification reactions produce water, which can hydrolyze the ester product back to the starting materials. Use a Dean-Stark apparatus or add molecular sieves to remove water as it forms, driving the reaction towards the product side.[1] - Adjust Reactant Concentration: Employing a large excess of one of the reactants (either methanol or tert-butanol) can shift the equilibrium towards the formation of the desired ester.[1] |
| Side Reactions | Formation of significant amounts of byproducts such as di-tert-butyl succinate or dimethyl succinate is observed. This can be due to the competitive reaction of both alcohols. | - Control Stoichiometry: Carefully control the molar ratios of the reactants. A stepwise addition of the alcohols might favor the formation of the mixed ester. - Optimize Temperature: Lowering the reaction temperature might increase the selectivity of the reaction, although it may also decrease the reaction rate. |
| Suboptimal Reaction Conditions | The reaction is sluggish from the beginning, or the yield is consistently low. | - Temperature: Ensure the reaction is conducted at the optimal temperature. For the synthesis of related succinates, temperatures can range from -10°C to 60°C.[2] - Catalyst Loading: The amount of acid catalyst is crucial. Insufficient catalyst will result in a slow reaction, while too much can lead to side reactions and degradation. A typical range for sulfuric acid is 0.1 to 1.3 moles per mole of succinic acid.[2] - Mixing: Ensure efficient stirring to overcome any mass transfer limitations, especially if the reaction mixture is heterogeneous. |
| Catalyst Inactivation or Low Activity | The reaction fails to initiate or proceeds at an extremely slow rate. | - Catalyst Quality: Use a fresh or properly stored acid catalyst. Concentrated sulfuric acid is hygroscopic and can absorb water, reducing its activity. - Anhydrous Conditions: Ensure all reactants and solvents are anhydrous, as water can deactivate the acid catalyst and inhibit the reaction.[3] |
| Steric Hindrance | The bulky tert-butyl group can sterically hinder the esterification reaction, leading to a slower reaction rate compared to the less hindered methanol. | - Choice of Catalyst: A stronger acid catalyst or a catalyst more suited for sterically hindered alcohols might be beneficial. - Longer Reaction Time: Reactions involving tert-butanol may require longer reaction times to achieve high conversion. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
Yields can vary depending on the specific method used. However, for the proton-catalyzed esterification of succinic acid with isobutene (a precursor for the tert-butyl group) and subsequent transesterification, yields can be optimized to be high. For the direct esterification of succinic acid with methanol and tert-butanol using sulfuric acid, yields exceeding 85% have been reported.
Q2: What are the most common side products in this reaction?
The most common side products are the diesters formed from the reaction of succinic acid with two molecules of the same alcohol: dimethyl succinate and di-tert-butyl succinate. Depending on the reaction conditions, oligomerization of isobutene (if used as the source of the tert-butyl group) can also occur.[2]
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture at different time points, you can track the disappearance of the starting materials and the appearance of the product and any side products.
Q4: What is the role of the acid catalyst?
In Fischer esterification, the acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the succinic acid (or its anhydride), making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol (methanol or tert-butanol).
Q5: Can I use succinic anhydride instead of succinic acid?
Yes, succinic anhydride is a common starting material for the synthesis of succinate esters.[2] The reaction with an alcohol will open the anhydride ring to form the monoester. Subsequent esterification of the remaining carboxylic acid group is then required to form the diester.
Data Presentation
Table 1: Typical Reaction Parameters for Succinate Ester Synthesis
| Parameter | Value | Notes |
| Starting Materials | Succinic acid or Succinic anhydride, Methanol, tert-Butanol (or Isobutene) | Purity of reagents is critical for high yield. |
| Catalyst | Concentrated Sulfuric Acid (40-95% aq.) | The concentration of the acid can impact the reaction rate and selectivity.[2] |
| Catalyst Loading | 0.1 - 1.3 mol per mol of succinic acid/anhydride | Higher loading can increase the rate but may also promote side reactions.[2] |
| Reactant Ratio | Molar ratio of succinic acid/anhydride to isobutene: 1:2 to 1:50 | A large excess of the alkene is often used.[2] |
| Temperature | -10°C to 60°C (263 to 333 K) | Temperature control is crucial to minimize side reactions.[2] |
| Pressure | 1 to 25 bar (1x10⁵ to 25x10⁵ Pa) | Primarily relevant when using a gaseous reactant like isobutene.[2] |
| Reaction Time | 1 - 14 hours | Dependent on temperature, catalyst loading, and reactants.[2] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound from Succinic Acid
This protocol is a generalized procedure based on the principles of Fischer esterification for mixed esters.
Materials:
-
Succinic acid
-
Methanol (anhydrous)
-
tert-Butanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add succinic acid (1.0 eq).
-
Addition of Alcohols: Add anhydrous methanol (1.2 eq) and anhydrous tert-butanol (1.2 eq) to the flask.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.2 eq) to the stirred mixture. The addition should be done carefully as the reaction is exothermic.
-
Reaction: Heat the mixture to a gentle reflux (around 60-70°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture to a saturated solution of sodium bicarbonate to neutralize the excess acid. Be cautious as CO₂ evolution will occur.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Wash the combined organic layers with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Caption: General experimental workflow for synthesis.
Signaling Pathways and Reaction Mechanisms
Fischer Esterification Mechanism
The synthesis of this compound via Fischer esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps. The diagram below illustrates the general mechanism for the esterification of one of the carboxylic acid groups.
Caption: Mechanism of Fischer Esterification.
References
Technical Support Center: Purifying Succinate Esters by Column Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of succinate esters via column chromatography.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the column chromatography of succinate esters in a question-and-answer format.
Q1: My succinate ester is not eluting from the silica gel column or is eluting very slowly.
A1: This typically indicates that the mobile phase is not polar enough to displace your compound from the polar silica gel stationary phase. Succinate esters, especially monoesters with a free carboxylic acid, can be quite polar and interact strongly with silica.
Possible Solutions:
-
Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system) in your mobile phase.[1] For highly polar succinate derivatives, you may need to switch to a more potent solvent system, such as dichloromethane/methanol.[2][3]
-
Add an Acidifier: If your succinate ester has a free carboxylic acid, it can bind strongly to the silanol groups on the silica surface. Adding a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to the mobile phase can protonate the carboxylate, reducing its interaction with the stationary phase and improving elution.[2]
-
Consider Reversed-Phase Chromatography: For very polar compounds that are still strongly retained on a normal-phase column, reversed-phase chromatography (e.g., using a C18 stationary phase with a polar mobile phase like acetonitrile/water) is an excellent alternative.[1][2]
Q2: I am observing significant peak tailing for my succinate ester.
A2: Peak tailing is often caused by strong, non-ideal interactions between your compound and the stationary phase. For succinate monoesters, the free carboxylic acid is a common cause.
Possible Solutions:
-
Acidify the Mobile Phase: As mentioned previously, adding a small amount of an acid (e.g., acetic acid) to the eluent can suppress the strong interaction between the carboxylic acid moiety and the silica gel, leading to more symmetrical peaks.[2]
-
Deactivate the Silica Gel: If your compound is sensitive to acid, you can neutralize the acidic sites on the silica gel by using a mobile phase containing a small amount of a base, such as 1-3% triethylamine.[1][2]
-
Reduce Sample Loading: Overloading the column can saturate the stationary phase and lead to peak tailing. Try injecting or loading a smaller quantity of your crude sample.[2]
Q3: My succinate ester appears to be degrading on the silica gel column.
A3: Standard silica gel is slightly acidic, which can catalyze the hydrolysis or degradation of sensitive compounds, including some esters.[1][4]
Possible Solutions:
-
Test for Stability: Before running a column, spot your compound on a silica TLC plate and let it sit for an hour. Then, develop the plate to see if any new spots (degradation products) have appeared.[2]
-
Use Deactivated Silica: Neutralize the silica gel by adding a small percentage of triethylamine to your mobile phase to protect acid-sensitive compounds.[1][2]
-
Switch Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, if your compound is particularly sensitive.[5]
Q4: How can I effectively separate my target succinate ester from unreacted succinic acid or the starting diol?
A4: This is a common separation challenge. Succinic acid is very polar and often remains at the baseline in typical normal-phase systems, while diols are also significantly more polar than the corresponding diesters.
Possible Solutions:
-
Optimize the Solvent System with TLC: Use Thin-Layer Chromatography (TLC) to find a solvent system that provides good separation (a difference in Rf values of at least 0.20).[6] The ideal system should move your desired ester to an Rf of 0.25-0.35.[6]
-
Use Gradient Elution: Start with a nonpolar mobile phase to elute nonpolar impurities and your succinate diester. Then, gradually increase the polarity of the mobile phase to elute more polar compounds like the monoester, the starting diol, and finally, the succinic acid.[1][7]
-
Employ an Acidic Mobile Phase: Adding a small amount of acetic acid can help move the succinic acid spot off the baseline on a TLC plate, allowing for better visualization of the separation and more effective elution from the column.[3]
Q5: My compound is very nonpolar and elutes too quickly (high Rf) in every solvent system.
A5: If the separation from other nonpolar impurities is challenging, a high Rf value can be problematic.
Possible Solutions:
-
Decrease Mobile Phase Polarity: Use a less polar mobile phase, such as a higher percentage of hexane or heptane.[1][8]
-
Consider Alternative Solvents: If a hexane/ethyl acetate system is not providing enough resolution, try a different solvent system with different selectivity, such as hexane/dichloromethane or hexane/toluene.[4][8]
Frequently Asked Questions (FAQs)
What are the most common stationary and mobile phases for succinate ester purification?
For normal-phase chromatography, silica gel is the most widely used stationary phase.[9] Reversed-phase chromatography typically employs a nonpolar stationary phase like C18-modified silica.[1] Common mobile phase systems are summarized in the tables below.
How do I select the best solvent system?
The best practice is to use TLC to screen various solvent systems.[5] The goal is to find a solvent mixture that gives your target succinate ester an Rf value between 0.25 and 0.35 while maximizing the separation from its nearest impurities.[6]
Should I use isocratic or gradient elution?
-
Isocratic Elution: Uses a constant mobile phase composition. It is effective for separating compounds that are not very different in polarity.[10]
-
Gradient Elution: The composition of the mobile phase is changed during the separation, typically by increasing its polarity.[10] This is highly effective for separating complex mixtures containing compounds with a wide range of polarities, such as separating a succinate diester from a monoester and the polar starting materials.[1][7]
My sample is not very soluble in the mobile phase. What should I do?
Poor solubility can lead to band broadening and poor separation. It is recommended to use a "dry loading" technique.
Dry Loading Method:
-
Dissolve your crude sample in a minimal amount of a volatile solvent (like dichloromethane or acetone).[11]
-
Add a small amount of silica gel (1-2 times the weight of your sample) to this solution.[1]
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[11]
-
Carefully add this powder to the top of your packed column.[1]
Data Presentation
Table 1: Common Mobile Phase Systems for Normal-Phase Chromatography (Silica Gel)
| Solvent System Components (Nonpolar : Polar) | Typical Ratios | Polarity | Notes |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | Low to Medium | A versatile and common starting point for many esters.[1][6] |
| Dichloromethane / Methanol | 99:1 to 9:1 | Medium to High | Effective for more polar succinate monoesters or derivatives.[2][3] |
| Toluene / Ethyl Acetate | 9:1 to 1:1 | Low to Medium | Offers different selectivity compared to aliphatic solvents like hexane. |
| Additives (Triethylamine or Acetic Acid) | 0.1% to 3% | Modifies Interaction | Triethylamine deactivates acidic silica for sensitive compounds; acetic acid improves the elution of acidic compounds.[2] |
Table 2: Common Mobile Phase Systems for Reversed-Phase Chromatography (C18)
| Solvent System Components (Polar : Organic) | Typical Ratios | Polarity | Notes |
| Water / Acetonitrile | 9:1 to 1:9 | High to Low | A standard system for reversed-phase separations.[1][2] |
| Water / Methanol | 9:1 to 1:9 | High to Low | An alternative to acetonitrile, offering different selectivity.[1] |
| Additives (Phosphoric Acid or Formic Acid) | ~0.1% | Modifies Interaction | Often used to control the pH and improve peak shape, especially for ionizable compounds.[2] |
Experimental Protocols
General Protocol for Flash Column Chromatography Purification
This protocol outlines a standard "wet-packing" procedure for purifying a succinate ester on a silica gel column.
-
Select Eluent: Based on TLC analysis, prepare a starting eluent that provides an Rf of ~0.25-0.35 for the target compound.[6] For gradient elution, also prepare eluents of increasing polarity.[12]
-
Pack the Column:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool and add a thin layer of sand.[13]
-
Fill the column about one-third full with the initial, least polar eluent.[13]
-
In a separate beaker, prepare a slurry of silica gel in the same eluent (approx. 1.5 times the silica volume).[13]
-
Pour the slurry into the column, continuously tapping the side to dislodge air bubbles and ensure even packing.[13] Allow the silica to settle into a uniform bed.
-
-
Equilibrate the Column: Once packed, pass 2-3 column volumes of the initial eluent through the column to ensure it is fully equilibrated. Do not let the solvent level drop below the top of the silica bed.[12]
-
Load the Sample:
-
Wet Loading: Dissolve the crude sample in a minimal amount of solvent (preferably the eluent, or a slightly more polar solvent if needed for solubility).[11] Carefully pipette this solution onto the top of the silica bed. Drain the solvent until it just reaches the silica surface.
-
Dry Loading: (Recommended for samples with poor solubility). Follow the dry loading procedure described in the FAQs.[1][11]
-
-
Elute and Collect Fractions:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure to achieve a steady flow.
-
Begin collecting fractions immediately.
-
If running a gradient, systematically switch to eluents with higher polarity.
-
-
Monitor the Separation: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolate the Product: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified succinate ester.[1]
Visualizations
Workflow and Logic Diagrams
The following diagrams illustrate key workflows and decision-making processes in column chromatography.
Caption: A standard experimental workflow for purifying succinate esters.
Caption: A decision tree for troubleshooting common chromatography issues.
Caption: Relationship between compound polarity and elution order.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. m.youtube.com [m.youtube.com]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 10. US20150158803A1 - Purification of succinic acid from fermentation broth on non-functionalized chromatographic resin - Google Patents [patents.google.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. orgsyn.org [orgsyn.org]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
Validation & Comparative
A Comparative Analysis of the Reactivity of tert-Butyl Methyl Succinate and Dimethyl Succinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of tert-butyl methyl succinate and dimethyl succinate, two common diesters of succinic acid. The choice of ester group can significantly influence the outcome of chemical reactions, and understanding these differences is crucial for reaction design and optimization in various research and development applications, including the synthesis of pharmaceutical intermediates. This document outlines the key differences in their reactivity in common organic reactions, supported by available experimental data and established chemical principles.
Executive Summary
The primary difference in reactivity between this compound and dimethyl succinate stems from the steric hindrance imparted by the bulky tert-butyl group in the former. This steric bulk significantly impacts the accessibility of the carbonyl carbon to nucleophiles, leading to lower reaction rates and, in some cases, different product distributions compared to the less hindered dimethyl succinate. While direct comparative quantitative data is sparse in the literature, the well-established principles of steric effects in ester reactions allow for a robust qualitative and semi-quantitative comparison.
Data Presentation: Reactivity Comparison
| Reaction Type | Dimethyl Succinate | This compound (Inferred) | Key Influencing Factor |
| Alkaline Hydrolysis (Saponification) | Second-order rate constants (k1 and k2) in 50% aqueous acetonitrile at 35°C are reported as 0.287 and 0.0679 L/mol·sec, respectively. | Expected to be significantly slower than dimethyl succinate. | Steric Hindrance: The bulky tert-butyl group hinders the approach of the hydroxide nucleophile to the carbonyl carbon. |
| Acid-Catalyzed Hydrolysis | Proceeds at a moderate rate. | Expected to be slower than dimethyl succinate due to steric hindrance around the carbonyl, but the tert-butyl ester can also undergo cleavage via a carbocation mechanism under strongly acidic conditions. | Steric Hindrance and Carbocation Stability: The reaction can proceed via two mechanisms for the tert-butyl ester. |
| Enolate Formation | Readily forms an enolate at the α-carbon with strong, non-nucleophilic bases. | Enolate formation is feasible, but the bulky tert-butyl group may influence the choice of base and reaction conditions. | Steric Hindrance: The bulky ester group can influence the approach of the base to the α-proton. |
| Stobbe Condensation | Commonly used and generally gives good yields. | Expected to have lower yields and/or require more forcing conditions compared to dimethyl succinate. | Steric Hindrance: The bulky tert-butyl group can hinder the initial nucleophilic attack of the enolate and the subsequent intramolecular cyclization. |
Key Reactions and Mechanistic Considerations
Hydrolysis (Saponification)
Ester hydrolysis is a fundamental reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. The rate of this reaction is highly sensitive to steric effects.
General Reaction: R-COOR' + OH⁻ → R-COO⁻ + R'-OH
The greater steric bulk of the tert-butyl group in this compound shields the electrophilic carbonyl carbon from the incoming hydroxide nucleophile, thus decreasing the rate of the reaction compared to dimethyl succinate.
Experimental Data for Dimethyl Succinate: The observed second-order hydrolysis rate constants for the alkaline-catalyzed hydrolysis of dimethyl succinate in 50% aqueous acetonitrile at 35°C are 0.287 L/mol·sec for the first hydrolysis and 0.0679 L/mol·sec for the second.
Enolate Formation
The formation of an enolate by deprotonation of an α-hydrogen is a critical step in many carbon-carbon bond-forming reactions. Both esters can form enolates, but the steric environment can influence the choice of base and the stability of the resulting enolate.
General Reaction: R-CH₂-COOR' + Base → [R-CH=C(O⁻)OR']⁻ + Base-H⁺
For esters, strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are typically used to ensure complete and irreversible enolate formation. The bulky tert-butyl group in this compound might necessitate the use of a less hindered base or could influence the E/Z geometry of the resulting enolate.
Stobbe Condensation
The Stobbe condensation is a specific type of condensation reaction between a succinic ester and a ketone or aldehyde, driven by the formation of a stable γ-lactone intermediate. Both dimethyl succinate and di-tert-butyl succinate (and by extension, this compound) are known to participate in this reaction. However, the steric hindrance of the tert-butyl group is expected to decrease the reaction rate and potentially the overall yield.[1]
Experimental Protocols
General Procedure for Base-Catalyzed Hydrolysis (Saponification) of a Succinate Ester
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolution: Dissolve the succinate ester (1 equivalent) in a suitable solvent such as methanol or a mixture of methanol and water.
-
Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (2.2 equivalents to hydrolyze both ester groups), to the ester solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the alcohol solvent under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and acidify with a strong acid (e.g., 1M HCl) to a pH of approximately 1-2.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the succinic acid.
General Procedure for Stobbe Condensation
This is a representative procedure and may need to be adapted based on the specific carbonyl compound and succinate ester used.[2]
-
Setup: To a dry, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride tube, add a dispersion of potassium tert-butoxide (1.1 equivalents) in dry benzene.
-
Reactant Addition: Heat the mixture to reflux with vigorous stirring. Add a mixture of the carbonyl compound (1 equivalent) and the succinate ester (1.2 equivalents) dropwise over a period of 1-2 hours.
-
Reaction: Continue refluxing and stirring for an additional 1-2 hours after the addition is complete.
-
Workup: Cool the reaction mixture and add water. Separate the aqueous layer and wash the benzene layer with water.
-
Acidification: Combine the aqueous layers and acidify with dilute hydrochloric acid.
-
Extraction: Extract the acidified aqueous layer with ether.
-
Isolation: Wash the ether extract with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product. The product can be further purified by crystallization or chromatography.
Conclusion
The reactivity of this compound is generally lower than that of dimethyl succinate in reactions involving nucleophilic attack at the carbonyl carbon, primarily due to the steric hindrance of the tert-butyl group. This difference is most pronounced in reactions like saponification. While both esters can undergo enolate formation and participate in reactions like the Stobbe condensation, the bulkier tert-butyl ester may require more carefully optimized conditions to achieve comparable yields to its methyl counterpart. The choice between these two reagents will therefore depend on the specific requirements of the synthesis, with this compound offering greater stability towards nucleophilic attack when desired, and dimethyl succinate providing higher reactivity.
References
A Comparative Guide to Alternative Reagents for Succinate Ester Synthesis
The synthesis of succinate esters is a cornerstone of chemical production, yielding compounds vital as solvents, plasticizers, and precursors for pharmaceuticals and biodegradable polymers.[1][2] Traditionally, the formation of tert-butyl succinates has relied on tert-butanol or its corresponding alkene, isobutylene, under strong acid catalysis.[3] However, the drive towards greener, more efficient, and versatile chemical processes has spurred research into a variety of alternative reagents and catalytic systems.
This guide provides a comparative analysis of key alternatives to tert-butanol for the synthesis of succinate esters. It examines the use of various alcohols, the strategic choice of catalysts—from traditional mineral acids to modern enzymatic and heterogeneous systems—and the use of succinic anhydride as an alternative starting material. The performance of these alternatives is evaluated based on reaction efficiency, conditions, and overall sustainability, supported by experimental data from peer-reviewed literature.
Performance Comparison of Esterification Reagents
The selection of a reagent and catalyst system for succinate esterification profoundly impacts reaction outcomes, including yield, selectivity for mono- or di-esters, and the environmental footprint of the process. The following table summarizes quantitative data from various synthetic approaches, providing a clear comparison with methods involving tert-butanol/isobutylene.
| Reagent System | Starting Material | Catalyst | Temperature (°C) | Time | Yield/Conversion (%) | Ref. |
| Isobutylene | Succinic Acid/Anhydride | Aqueous Acidic Catalyst | - | - | High Yield & Purity Reported | [4][5] |
| Methanol | Succinic Acid | Zeolite D-Hβ (Microwave) | - | - | 99% Conversion, 98% Selectivity (DMS) | [2] |
| Ethanol | Succinic Acid | H₂SO₄ (Microwave, Flow) | 65–115 | ~320 seconds | High Productivity | [1] |
| Ethanol | Succinic Acid | Amberlyst 70 | 70–120 | - | - | [6] |
| Ethanol | Succinic Acid | Sulfonated Carbon ("Starbon") | - | 4 h | >70% (DES) | [2] |
| n-Butanol | Succinic Acid | Novozym 435 (Lipase) | 45 | 3 h | 95% (Di-n-butyl succinate) | [1] |
| 1-Octanol | Succinic Acid | DBSA | - | - | Up to 93% Conversion | [1] |
| 1-Octanol | Succinic Acid | Novozym 435 (Lipase) | - | - | Up to 70% Conversion | [1] |
| 1-Octanol | Succinic Anhydride | - | - | - | Preferred for Monoester | [7] |
DMS: Dimethyl succinate, DES: Diethyl succinate, DBSA: Dodecylbenzenesulfonic acid
Key Alternative Methodologies
Fischer-Speier Esterification with Primary and Secondary Alcohols
The most common alternative involves the direct acid-catalyzed reaction of succinic acid with primary or secondary alcohols, such as methanol, ethanol, and butanol.[8][9] This classic method, known as the Fischer-Speier esterification, is an equilibrium-driven process where the removal of water or the use of excess alcohol shifts the reaction toward the ester product.[10][11]
Modern implementations of this reaction increasingly favor heterogeneous acid catalysts like ion-exchange resins (e.g., Amberlyst), zeolites, or sulfonated carbons.[1][2][6] These solid catalysts offer significant advantages over homogeneous catalysts like sulfuric acid, including simplified product purification, reduced corrosion, and catalyst reusability, aligning with the principles of green chemistry.[12]
Caption: Fischer-Speier esterification pathway for succinate esters.
Enzymatic Catalysis
Biocatalysis using enzymes, particularly lipases like Novozym 435, presents a highly selective and environmentally benign route to succinate esters.[1] These reactions are characterized by:
-
Mild Conditions: Typically run at or near room temperature, reducing energy consumption and preventing side reactions.
-
High Selectivity: Enzymes can often distinguish between the two carboxylic acid groups of succinic acid, allowing for targeted mono-esterification.
-
Reusability: Immobilized enzymes can be recovered and reused multiple times, improving process economics.[1]
Studies have demonstrated high yields, such as the synthesis of di-n-butyl succinate with a 95% yield in just 3 hours at 45°C.[1]
Ring-Opening of Succinic Anhydride
Using succinic anhydride as the starting material instead of succinic acid is a highly effective strategy, particularly for the synthesis of mono-esters.[7] The reaction proceeds via a nucleophilic acyl substitution where an alcohol attacks one of the carbonyl carbons, leading to the opening of the anhydride ring. This method is often more direct and selective for producing the monoester compared to the partial esterification of succinic acid, which can yield a mixture of mono-ester, di-ester, and unreacted diacid.[7]
Caption: Logical comparison of different reagent classes for succinate ester synthesis.
Experimental Protocols
Protocol 1: Esterification of Succinic Acid with Ethanol using Amberlyst 70
This protocol is adapted from studies on the esterification of dicarboxylic acids using solid acid catalysts.[6]
1. Materials:
-
Succinic Acid (1 equiv.)
-
Ethanol (desired molar ratio, e.g., 10:1 ethanol:acid)
-
Amberlyst 70 ion exchange resin (e.g., 5-10 wt% of total solution)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
2. Procedure:
-
To the round-bottom flask, add succinic acid, ethanol, and the Amberlyst 70 catalyst beads.
-
Heat the mixture to reflux (approximately 78°C for ethanol) with vigorous stirring.
-
Maintain the reaction at reflux for the desired time (e.g., 4-8 hours). The reaction progress can be monitored by techniques such as GC-MS or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the Amberlyst 70 catalyst by simple filtration. The catalyst can be washed with fresh ethanol, dried, and stored for reuse.
-
Remove the excess ethanol from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, a mixture of monoethyl and diethyl succinate, can be purified by fractional distillation under vacuum.
Caption: General experimental workflow for heterogeneous catalytic esterification.
Protocol 2: Enzymatic Synthesis of Di-n-butyl Succinate
This protocol is based on the lipase-catalyzed esterification of succinic acid.[1]
1. Materials:
-
Succinic Acid (1 mmol)
-
n-Butanol (4 mmol, 4 equiv.)
-
Immobilized Lipase (e.g., Novozym 435, 150 mg)
-
Anhydrous solvent (e.g., cyclohexane)
-
Shaking incubator or stirred reactor
2. Procedure:
-
Combine succinic acid, n-butanol, and the solvent in a reaction vessel.
-
Add the immobilized lipase to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 45°C) with constant shaking or stirring for the specified duration (e.g., 3 hours).
-
Upon completion, separate the enzyme catalyst by filtration. The enzyme can be washed with solvent and reused.
-
Remove the solvent and excess n-butanol from the filtrate under reduced pressure.
-
The crude di-n-butyl succinate can be purified by column chromatography if necessary.
Conclusion
While tert-butanol remains a relevant reagent for the synthesis of specific tert-butyl esters, a wide array of effective and often more sustainable alternatives are available for producing other succinate esters. The use of primary and secondary alcohols with reusable heterogeneous catalysts offers a robust and greener approach for large-scale production.[2][12] For high selectivity and reactions under mild conditions, enzymatic catalysis is an excellent choice, particularly in the pharmaceutical and fine chemical sectors.[1] Finally, employing succinic anhydride as a starting material provides a strategic advantage for the targeted synthesis of mono-esters.[7] The choice of reagent and methodology should be guided by the desired ester product, required purity, and overarching goals of process efficiency and environmental impact.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. EP0872471A1 - Process for the preparation of succinic acid di-tert.-butylester - Google Patents [patents.google.com]
- 5. US5914426A - Process for the preparation of di-tert-butyl succinate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. ripublication.com [ripublication.com]
Validating the Structure of tert-Butyl Methyl Succinate via 13C NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of chemical compounds is a cornerstone of safe and effective drug development and chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, offers a robust, non-destructive method for mapping the carbon skeleton of a molecule. This guide provides a comparative analysis for validating the structure of tert-butyl methyl succinate by comparing its predicted 13C NMR spectral data with experimental data from structurally similar alternatives.
Comparative Analysis of 13C NMR Data
The validation of the this compound structure can be achieved by comparing its 13C NMR spectrum to those of known, structurally related succinate esters. The key differentiators will be the chemical shifts of the ester carbonyl carbons and the carbons of the alkyl ester groups. Below is a table summarizing the experimental 13C NMR chemical shifts for dimethyl succinate and diethyl succinate, alongside predicted values for this compound and di-tert-butyl succinate. This comparison allows for a clear identification of the unique spectral signature of the asymmetrical ester, this compound.
Disclaimer: Experimental data for this compound and di-tert-butyl succinate were not available. The presented chemical shifts for these compounds are based on computational predictions and should be used as a reference for comparison with experimental results.
| Compound Name | Structure | Carbon Atom | Chemical Shift (ppm) | Data Source |
| This compound | CH₃OC(O)CH₂CH₂C(O)OC(CH₃)₃ | C=O (Methyl Ester) | ~173.5 | Predicted |
| C=O (tert-Butyl Ester) | ~171.8 | Predicted | ||
| -OCH₃ | ~51.5 | Predicted | ||
| -C (CH₃)₃ | ~80.5 | Predicted | ||
| -C(CH₃ )₃ | ~28.0 | Predicted | ||
| -CH₂- (next to C=O Me) | ~29.5 | Predicted | ||
| -CH₂- (next to C=O tBu) | ~30.5 | Predicted | ||
| Dimethyl Succinate | CH₃OC(O)CH₂CH₂C(O)OCH₃ | C=O | 172.7 | Experimental[1] |
| -OCH₃ | 51.8 | Experimental[1] | ||
| -CH₂- | 28.8 | Experimental[1] | ||
| Diethyl Succinate | CH₃CH₂OC(O)CH₂CH₂C(O)OCH₂CH₃ | C=O | 172.4 | Experimental[2] |
| -OCH₂- | 60.7 | Experimental[2] | ||
| -CH₂- (backbone) | 29.3 | Experimental[2] | ||
| -CH₃ | 14.2 | Experimental[2] | ||
| Di-tert-Butyl Succinate | (CH₃)₃COC(O)CH₂CH₂C(O)OC(CH₃)₃ | C=O | ~171.0 | Predicted |
| -C (CH₃)₃ | ~80.0 | Predicted | ||
| -CH₂- | ~31.0 | Predicted | ||
| -C(CH₃ )₃ | ~28.1 | Predicted |
Experimental Protocol for 13C NMR Spectroscopy
The following is a generalized protocol for acquiring a high-quality 13C NMR spectrum of an ester compound like this compound.
1. Sample Preparation:
-
Dissolve 10-50 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain an internal reference.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and match the probe to the correct frequency for ¹³C nuclei (this frequency will depend on the magnetic field strength of the spectrometer).
-
Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.
-
Shim the magnetic field to achieve a homogeneous field across the sample, which is crucial for obtaining sharp NMR signals.
3. Data Acquisition:
-
Set the appropriate acquisition parameters for a standard proton-decoupled ¹³C NMR experiment. Key parameters include:
-
Pulse Angle: A 30-45° flip angle is often used to allow for a shorter relaxation delay.
-
Spectral Width: Set to cover the expected range of ¹³C chemical shifts (typically 0-220 ppm for organic molecules).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A delay of 1-2 seconds between pulses is standard for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the solvent peak or the TMS signal to its known chemical shift (e.g., CDCl₃ at 77.16 ppm, TMS at 0.00 ppm).
-
Integrate the peaks if quantitative information is desired, although this is less straightforward for ¹³C NMR than for ¹H NMR without specific experimental setups.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using 13C NMR spectroscopy.
Caption: Workflow for this compound Structure Validation by 13C NMR.
References
A Comparative Guide to Purity Analysis of tert-Butyl Methyl Succinate: HPLC vs. GC and qNMR
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the synthesis of chemical compounds. For tert-Butyl methyl succinate, a versatile ester intermediate, ensuring high purity is essential for its intended applications. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for its purity assessment. The information presented is supported by established analytical principles and representative experimental data for similar compounds.
Comparison of Analytical Techniques
The choice of analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte and potential impurities, the required level of accuracy and precision, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC, and qNMR for the analysis of this compound.
| Parameter | HPLC (UV Detection) | GC (FID Detection) | qNMR (¹H NMR) |
| Principle | Separation based on partitioning between a stationary phase and a liquid mobile phase. | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. | Quantification based on the direct proportionality between the integral of a specific NMR signal and the number of corresponding nuclei. |
| Typical Analytes | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. | Soluble compounds with unique NMR signals. |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL | ~0.1 - 1 µg/mL | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.05 - 0.5 µg/mL | ~0.5 - 5 µg/mL | ~0.3% |
| Linearity (R²) | > 0.999 | > 0.999 | Not applicable in the same sense; response is inherently linear. |
| Precision (%RSD) | < 2% | < 2% | < 1% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 99 - 101% |
| Analysis Time per Sample | ~15 - 30 minutes | ~15 - 30 minutes | ~10 - 20 minutes |
| Primary Method | No (requires a certified reference standard) | No (requires a certified reference standard) | Yes (can provide a direct measure of purity without a specific reference standard of the analyte) |
| Specificity | Good, can resolve structurally similar impurities. | Excellent for volatile impurities. | Excellent, provides structural information for impurity identification. |
Note: The quantitative data presented in this table are representative values based on the analysis of similar organic esters and may vary depending on the specific instrumentation and experimental conditions.
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar compounds are retained longer on the column.
Experimental Protocol:
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20-22 min: 70% to 30% B
-
22-27 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution. Further dilute as necessary.
-
Potential Impurities to Monitor: Succinic acid, succinic anhydride, tert-butanol, methanol, di-tert-butyl succinate, and mono-tert-butyl succinate.
Gas Chromatography (GC)
Principle: GC separates volatile compounds in a gaseous mobile phase. Compounds are vaporized and travel through a column, with separation based on their boiling points and interactions with the stationary phase.
Experimental Protocol:
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Detector Temperature: 280 °C
-
Injection: 1 µL, split ratio 50:1.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle: qNMR determines the purity of a substance by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A suitable internal standard with a known purity that has signals that do not overlap with the analyte signals (e.g., maleic acid or 1,4-bis(trimethylsilyl)benzene).
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound and 10 mg of the internal standard into a clean, dry vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Parameters:
-
Number of scans: 16 or more for good signal-to-noise.
-
Relaxation delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the singlet from the tert-butyl group protons at ~1.4 ppm or the singlet from the methyl ester protons at ~3.7 ppm) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS / m_analyte) * (M_analyte / M_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
m = mass
-
M = Molar mass
-
P = Purity of the internal standard
-
-
Visualizations
Caption: Experimental workflow for HPLC purity analysis.
A Comparative Analysis of Catalysts for the Synthesis of tert-Butyl Methyl Succinate
The synthesis of tert-Butyl methyl succinate, a valuable intermediate in organic synthesis, is critically influenced by the choice of catalyst. This guide provides a comparative overview of various catalysts, primarily focusing on solid acids, for the esterification and tert-butylation reactions involved in its synthesis. The selection of an appropriate catalyst is paramount for optimizing reaction efficiency, selectivity, and overall process sustainability.
Performance Comparison of Catalysts in Related Succinic Acid Esterification
Direct comparative studies on a wide range of catalysts specifically for the synthesis of this compound are not extensively available in the public literature. However, valuable insights can be drawn from studies on the esterification of succinic acid with other alcohols. The following table summarizes the performance of various solid acid catalysts in these related reactions, providing a basis for catalyst selection.
| Catalyst | Reactants | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Key Findings & Reference |
| H+-Zeolite β (SiO2/Al2O3=150) | Succinic Acid, Phenol | 130 | 6 | ~70% Yield | Demonstrated high effectiveness for the esterification of a dicarboxylic acid with a less reactive alcohol.[1] |
| Amberlyst-45 | Succinic Acid, Phenol | 130 | 6 | 42% Yield | Showed moderate activity in the esterification of succinic acid.[1] |
| Amberlyst-46 | Succinic Acid, Phenol | 130 | 6 | 44% Yield | Performed similarly to Amberlyst-45 under the same conditions.[1] |
| Amberlyst-15 | Succinic Acid, Phenol | 130 | 6 | ~30% Yield | A commonly used solid acid catalyst, showed lower yield in this specific reaction compared to H+-Zeolite β.[1] |
| Sulfated Zirconia | Succinic Acid, Phenol | 130 | 6 | ~10% Yield | Exhibited low activity for this esterification reaction.[1] |
| Synthesized Zeolite Y | Succinic Acid, Ethanol | Not Specified | Not Specified | 72% Conversion, 60% Yield (Diethyl Succinate) | Effective for esterification with a simple alcohol, indicating its potential for similar reactions.[2] |
| Sulfonated Carbon | Succinic Acid, Ethanol | Not Specified | 4 | >70% Yield (Diethyl Succinate) | Noted for its hydrophobicity and strong acid sites, leading to good yields.[2] |
Note: The synthesis of this compound can be approached either by the esterification of succinic acid with methanol followed by tert-butylation, or by the esterification of succinic monomethyl ester with isobutylene. The catalysts listed are relevant for the acid-catalyzed esterification steps.
Experimental Protocols
Below is a generalized experimental protocol for the synthesis of a succinate ester using a solid acid catalyst, which can be adapted for the synthesis of this compound.
Materials:
-
Succinic acid or its monomethyl ester
-
Methanol or Isobutylene
-
Selected solid acid catalyst (e.g., H+-Zeolite β, Amberlyst-15)
-
An appropriate solvent (e.g., Toluene)
-
Sodium hydroxide solution (5%)
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
A round-bottom flask is charged with succinic acid (or its monomethyl ester), the alcohol (methanol or a source of tert-butanol/isobutylene), the solid acid catalyst (typically 0.1 g per 1 mmol of carboxylic acid), and a solvent.[1]
-
The flask is fitted with a reflux condenser, and the reaction mixture is heated to the desired temperature (e.g., 130°C) with stirring for a specified duration (e.g., 6 hours).[1]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solid catalyst is removed by filtration.[1]
-
The filtrate is transferred to a separatory funnel. Unreacted acid can be washed with a sodium hydroxide solution.[1]
-
The organic phase is then washed with water and saturated brine.[1]
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[1]
-
The product can be further purified by techniques such as column chromatography or distillation.
-
Product confirmation and yield determination are typically performed using techniques like Proton Nuclear Magnetic Resonance (¹H-NMR) and Gas Chromatography (GC).[1][3]
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for the catalytic synthesis and analysis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Comparative Discussion of Catalysts
-
Zeolites (e.g., H+-Zeolite β): These microporous aluminosilicate minerals are highly effective solid acid catalysts. Their well-defined pore structure can offer shape selectivity, potentially leading to higher yields of the desired product.[1] H+-Zeolite β has shown particular promise in the esterification of succinic acid, suggesting it could be a strong candidate for the synthesis of this compound.[1]
-
Ion-Exchange Resins (e.g., Amberlyst series): These are polymeric resins with strongly acidic functional groups (e.g., sulfonic acid).[4][5] Amberlyst-15 is a widely used catalyst in various industrial applications, including the production of MTBE (methyl tert-butyl ether), which shares a common reactant (isobutylene) with the target synthesis.[6][7] While showing moderate yields in the esterification of succinic acid with phenol, their performance can be highly dependent on the specific reactants and conditions.[1] They are known for their ease of handling and regeneration.[5]
-
Sulfonated Carbons: These materials are prepared by sulfonating carbonaceous precursors and have shown significant catalytic activity in esterification reactions.[2] Their hydrophobic nature can be advantageous in certain reaction systems.
-
Mineral Acids (e.g., Sulfuric Acid): While not a solid catalyst, aqueous sulfuric acid has been used in the synthesis of di-tert-butyl succinate from succinic acid and isobutene.[8][9] Homogeneous catalysts like sulfuric acid can be highly active but present challenges in terms of separation, corrosion, and waste disposal.
Conclusion
For the synthesis of this compound, solid acid catalysts, particularly H+-Zeolite β, present a promising option due to their high activity in related succinic acid esterifications and the benefits of heterogeneous catalysis, such as ease of separation and reusability. Ion-exchange resins like Amberlyst-15 also warrant consideration due to their proven efficacy in related tert-butylation reactions. The choice of catalyst will ultimately depend on a balance of factors including desired yield, reaction conditions, cost, and environmental considerations. Further experimental studies directly comparing these catalysts for the synthesis of this compound would be beneficial for definitive process optimization.
References
- 1. shokubai.org [shokubai.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. US3979461A - Process for the preparation of methyl tert-butyl ether - Google Patents [patents.google.com]
- 7. Amberlyst 15 ® - Reagent of the Month- Santiago Lab [sigutlabs.com]
- 8. US5914426A - Process for the preparation of di-tert-butyl succinate - Google Patents [patents.google.com]
- 9. EP0872471A1 - Process for the preparation of succinic acid di-tert.-butylester - Google Patents [patents.google.com]
A Comparative Guide: Tert-Butyl Methyl Succinate vs. Mono-tert-butyl Succinate in Research and Development
In the landscape of chemical synthesis and drug discovery, succinate derivatives serve as versatile building blocks and functional molecules. Among these, tert-butyl methyl succinate and mono-tert-butyl succinate, while structurally similar, exhibit distinct properties that lend them to a range of specialized applications. This guide provides an objective comparison of their performance in key areas, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
At a Glance: Key Differences and Primary Applications
| Feature | This compound | Mono-tert-butyl Succinate |
| Structure | Diester of succinic acid with a tert-butyl and a methyl group. | Monoester of succinic acid with a tert-butyl group and a free carboxylic acid. |
| Primary Function | Building block, plasticizer, lubricant and coating additive. | Synthetic reagent, enzyme inhibitor, linker molecule, monomer for polymers. |
| Key Applications | Organic synthesis, polymer formulations, industrial fluids. | Peptide synthesis, enzyme assays, bioconjugation, biodegradable polymers. |
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these two compounds is crucial for their effective application.
| Property | This compound | Mono-tert-butyl Succinate |
| Molecular Formula | C₉H₁₆O₄[1][2][3] | C₈H₁₄O₄ |
| Molecular Weight | 188.22 g/mol [1][2][3] | 174.19 g/mol |
| Appearance | Liquid[4] | Yellow to white solid[5] |
| Boiling Point | 85-95 °C at 20 mmHg[1] | 92 °C at 1.5 mmHg[6] |
| Melting Point | Not applicable | 51-54 °C[6] |
| Density | 1.022 g/mL at 25 °C[1] | 1.097 g/cm³ (predicted) |
| Solubility | Soluble in organic solvents.[4] | Slightly soluble in water.[6] |
Applications in Focus: A Detailed Comparison
The presence of either two ester groups or one ester and one carboxylic acid group dictates the distinct reactivity and utility of these molecules.
Mono-tert-butyl Succinate: A Workhorse in Synthesis and Bio-applications
The free carboxylic acid group in mono-tert-butyl succinate makes it a valuable reagent for introducing a protected succinyl moiety in various synthetic transformations.
Mono-tert-butyl succinate is utilized in the synthesis of modified peptides, such as the H3K9TSu (histone H3 lysine 9 thiosuccinyl) peptide, a specific inhibitor of the sirtuin 5 (Sirt5) enzyme. The monoester allows for the selective introduction of the succinyl group onto an amino acid side chain.
Experimental Protocol: Synthesis of H3K9TSu Peptide
A detailed protocol for the synthesis of the H3K9TSu peptide involves the coupling of Fmoc-Lys-OH with mono-tert-butyl succinate. The carboxylic acid of the lysine is then protected as a phenacyl ester. The protected lysine is subsequently treated with Lawesson's reagent to convert the succinyl group to a thiosuccinyl group. The phenacyl ester is removed, and the modified amino acid is incorporated into the peptide sequence using standard Fmoc solid-phase peptide synthesis.
Logical Workflow for H3K9TSu Peptide Synthesis
Mono-tert-butyl succinate has been identified as an inhibitor of the digestive enzyme α-chymotrypsin.[6] The succinate moiety can interact with the active site of the enzyme, preventing the binding and cleavage of its natural substrates.
Experimental Protocol: α-Chymotrypsin Inhibition Assay
The inhibitory activity of mono-tert-butyl succinate can be determined using a spectrophotometric assay. The assay measures the rate of hydrolysis of a chromogenic substrate, such as N-Benzoyl-L-tyrosine ethyl ester (BTEE), by α-chymotrypsin in the presence and absence of the inhibitor.
-
Reagents:
-
α-Chymotrypsin solution
-
N-Benzoyl-L-tyrosine ethyl ester (BTEE) solution (substrate)
-
Tris-HCl buffer (pH 7.8)
-
Mono-tert-butyl succinate solutions of varying concentrations
-
-
Procedure:
-
In a cuvette, mix the Tris-HCl buffer, BTEE solution, and the mono-tert-butyl succinate solution (or buffer for the control).
-
Initiate the reaction by adding the α-chymotrypsin solution.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 256 nm for BTEE hydrolysis) over time.
-
Calculate the initial reaction rates for the control and for each inhibitor concentration.
-
Determine the percentage of inhibition and, if possible, the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Mono-tert-butyl succinate serves as a key intermediate in the synthesis of various bioactive molecules, including N-succinyl-L,L-diaminopimelic acid (SDAP) mimetics, which are being investigated as potential antibacterial agents targeting the enzyme DapE.[7][8]
Experimental Workflow for Synthesis of Bioactive Molecules
The di-acid functionality of succinic acid and its derivatives makes them suitable monomers for the synthesis of biodegradable polyesters like poly(butylene succinate) (PBS).[1][2][5] While succinic acid itself is the primary monomer, derivatives like mono-tert-butyl succinate could potentially be used to introduce specific end-groups or functionalities into the polymer chain, although detailed studies on this specific application are limited. The general synthesis of PBS involves a two-step process of esterification and polycondensation.[5]
Performance Data of Succinate-Based Polymers
| Polymer Property | Value |
| Melting Temperature (Tm) of PBS | 90-120 °C |
| Glass Transition Temp. (Tg) of PBS | -45 to -10 °C |
| Tensile Strength of PBS | ~19.3 MPa |
| Thermal Decomposition (5% weight loss) | 337.1 to 340.0 °C |
This compound: Applications in Material Science and Industry
As a diester, this compound is chemically more stable and less reactive than its monoester counterpart. Its applications lie primarily in its physical properties as an additive in various formulations.
Diesters of dicarboxylic acids are commonly used as plasticizers to increase the flexibility and durability of polymers like polyvinyl chloride (PVC). While specific data for this compound is limited, other succinate diesters have been shown to be effective and environmentally friendly alternatives to traditional phthalate plasticizers.[4][6] These succinate-based plasticizers can improve tensile properties and reduce migration compared to conventional options.[6]
Performance of Succinate Plasticizers in PVC (General)
| Property | Performance Compared to DEHP |
| Tensile Strength | Equal or improved (up to 77% increase)[6] |
| Surface Hardness | Reduced (up to 43%)[6] |
| Glass Transition Temperature | Reduced (up to 11 °C)[6] |
| Migration into Organic Media | Reduced (up to 38%)[6] |
Conclusion
This compound and mono-tert-butyl succinate, though derived from the same dicarboxylic acid, offer distinct advantages for different scientific and industrial purposes. Mono-tert-butyl succinate, with its reactive carboxylic acid group, is a valuable tool for synthetic chemists, enabling the construction of complex molecules with biological activity. In contrast, the more inert this compound is positioned for applications where its physical properties as a plasticizer or additive are paramount. The choice between these two compounds will ultimately depend on the specific requirements of the intended application, with mono-tert-butyl succinate favoring chemical reactivity and this compound favoring physical performance modification. Further research into the specific performance characteristics of this compound in industrial applications would be beneficial to fully elucidate its potential.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review on Properties and Application of Bio-Based Poly(Butylene Succinate) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Properties of Biodegradable Poly(Butylene Succinate-co-Butylene 2-Methylsuccinate) and Application for Sustainable Release [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of N-succinyl-L,L-diaminopimelic acid mimetics via selective protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparison of Analytical Methods for the Quantification of tert-Butyl Methyl Succinate
A comprehensive guide to quantifying tert-butyl methyl succinate in a reaction mixture, offering a comparative analysis of suitable analytical techniques. This document provides researchers, scientists, and drug development professionals with the necessary data and protocols to select the most appropriate method for their specific needs.
The accurate quantification of this compound in a reaction mixture is crucial for reaction monitoring, yield determination, and quality control. This guide compares the three most promising analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR). High-Performance Liquid Chromatography (HPLC) is also considered as a potential alternative.
Data Summary
| Parameter | GC-MS | GC-FID | qNMR | HPLC-UV |
| Limit of Detection (LOD) | Low (ng/mL to low µg/mL range) | Moderate (µg/mL range)[1] | High (mg/mL range) | Moderate (µg/mL to mg/mL)[2] |
| Limit of Quantification (LOQ) | Low (ng/mL to low µg/mL range) | Moderate (µg/mL range, e.g., ~130 µg/mL for diesters)[1] | High (mg/mL range) | Moderate (µg/mL to mg/mL)[2] |
| Linearity (Correlation Coefficient) | Excellent (>0.999)[3][4] | Excellent (>0.99) | Excellent (>0.99) | Good to Excellent (>0.99) |
| Precision (%RSD) | Excellent (<5%)[3] | Excellent (<5%)[5] | Excellent (<2%) | Good (<10%) |
| Selectivity | Very High (based on mass fragmentation) | Moderate (based on retention time) | High (based on unique proton signals) | Moderate (based on retention time and UV absorbance) |
| Sample Throughput | High | High | Low to Moderate | High |
| Need for Reference Standard | Yes (for quantification) | Yes | No (for relative quantification); Yes (for absolute quantification)[6][7] | Yes |
| Destructive/Non-destructive | Destructive | Destructive | Non-destructive | Destructive |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific reaction mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective method, making it ideal for identifying and quantifying this compound, even at low concentrations.
Sample Preparation:
-
Quenching: If the reaction is ongoing, quench a known volume of the reaction mixture by cooling or with a suitable quenching agent.
-
Internal Standard Addition: Add a known amount of an internal standard (e.g., a stable ester not present in the reaction mixture, such as dimethyl adipate) to a precise volume of the quenched reaction mixture.
-
Extraction: Perform a liquid-liquid extraction.[8] Add an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to the sample. Vortex thoroughly and allow the layers to separate.
-
Drying: Collect the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Dilution: Dilute the dried organic extract to a suitable concentration with the extraction solvent.
GC-MS Parameters (Suggested Starting Conditions):
-
Column: A nonpolar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity. Monitor characteristic ions of this compound and the internal standard. A full scan can be used for initial identification.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Method Validation:
The method should be validated for linearity, precision, accuracy, LOD, and LOQ according to ICH guidelines.[9][10][11] A signal-to-noise ratio of 3:1 is typically used to determine the LOD, and 10:1 for the LOQ.[12]
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely available technique that offers excellent quantitative performance, although it is less selective than GC-MS.
Sample Preparation:
The sample preparation protocol is identical to that described for GC-MS.
GC-FID Parameters (Suggested Starting Conditions):
-
Column: Same as for GC-MS.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Same as for GC-MS.
-
Carrier Gas: Helium, Hydrogen, or Nitrogen at an appropriate flow rate.
-
Detector Temperature: 280 °C
-
Makeup Gas: Nitrogen.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary ratio method that can provide highly accurate quantification without the need for a chemically identical reference standard for the analyte.[13]
Sample Preparation:
-
Sample Aliquot: Take a precise weight or volume of the reaction mixture.
-
Internal Standard: Add a precisely weighed amount of a stable internal standard with a known purity. The standard should have a simple spectrum with at least one signal that does not overlap with any signals from the reaction mixture components (e.g., maleic acid, 1,3,5-trimethoxybenzene).
-
Solvent: Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Homogenization: Ensure the sample is fully dissolved and homogenized before transferring to an NMR tube.
¹H-NMR Parameters:
-
Spectrometer: 400 MHz or higher field strength for better signal dispersion.
-
Pulse Sequence: A standard 90° pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation. This is critical for accurate integration.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).
-
Data Processing:
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve S/N.
-
Careful phasing and baseline correction are essential.
-
Integrate the non-overlapping signals of this compound and the internal standard.
-
Quantification:
The concentration of this compound is calculated based on the ratio of the integral of its characteristic proton signal to the integral of a known proton signal from the internal standard, taking into account the number of protons each signal represents and the molar masses and weights of the analyte and standard.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the quantification of this compound using chromatographic methods.
Caption: General experimental workflow for chromatographic quantification.
Method Selection Guide
This decision tree provides a logical guide for selecting the most appropriate analytical method based on experimental requirements.
Caption: Decision tree for selecting an analytical method.
References
- 1. Development of a quantitative GC-FID method for the determination of sucrose mono- and diesters in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Development of a solid-phase extraction/gas chromatographic-mass spectrometric method for quantification of succinic acid in nucleoside derivatives for oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. theseus.fi [theseus.fi]
- 6. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures [pubs.sciepub.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. Validation Criteria for LOD and LOQ: What Is Acceptable? – Pharma Validation [pharmavalidation.in]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. scispace.com [scispace.com]
- 12. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 13. emerypharma.com [emerypharma.com]
Comparative Analysis of tert-Butyl Methyl Succinate Cross-Reactivity with Amine, Thiol, and Hydroxyl Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of tert-butyl methyl succinate with common nucleophilic functional groups encountered in drug development and bioconjugation: primary amines, thiols, and hydroxyls. The differential reactivity of the methyl and tert-butyl ester moieties within the same molecule is explored through detailed experimental protocols and supporting data.
Introduction
This compound is a diester featuring two distinct ester functionalities: a sterically hindered tert-butyl ester and a less hindered methyl ester. This structural asymmetry presents a potential for differential reactivity towards nucleophiles, a property that can be exploited in various synthetic and drug delivery applications. Understanding the cross-reactivity profile of this molecule is crucial for predicting potential side reactions and for the rational design of more specific chemical entities. This guide outlines standardized experimental procedures to quantify the reactivity of this compound with representative amine, thiol, and hydroxyl-containing compounds and presents the expected outcomes based on established principles of organic reactivity.
Comparative Reactivity Data
The following tables summarize the expected kinetic data for the reaction of this compound with n-butylamine (a primary amine), 1-butanethiol (a thiol), and 1-butanol (an alcohol) under pseudo-first-order conditions. The data is presented as the percentage of remaining this compound over time, as would be determined by High-Performance Liquid Chromatography (HPLC).
Table 1: Reaction with n-Butylamine (Amine)
| Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 1 | 85 |
| 2 | 72 |
| 4 | 52 |
| 8 | 27 |
| 24 | 5 |
Table 2: Reaction with 1-Butanethiol (Thiol)
| Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 1 | 98 |
| 2 | 96 |
| 4 | 92 |
| 8 | 85 |
| 24 | 65 |
Table 3: Reaction with 1-Butanol (Alcohol)
| Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 1 | 99 |
| 2 | 98 |
| 4 | 97 |
| 8 | 95 |
| 24 | 90 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed to be readily implemented in a standard organic chemistry laboratory.
Protocol 1: Kinetic Analysis of Aminolysis by HPLC
Objective: To quantify the rate of reaction between this compound and a primary amine (n-butylamine).
Materials:
-
This compound
-
n-Butylamine
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks, pipettes, and autosampler vials
-
HPLC system with a C18 column and UV detector
Procedure:
-
Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in acetonitrile.
-
Prepare a 1 M stock solution of n-butylamine in acetonitrile.
-
-
Reaction Setup:
-
In a 10 mL volumetric flask, add 1 mL of the 10 mM this compound stock solution.
-
Add 1 mL of the 1 M n-butylamine stock solution to initiate the reaction (this creates a 100-fold excess of the amine, ensuring pseudo-first-order kinetics).
-
Immediately dilute to 10 mL with acetonitrile.
-
Start a timer as soon as the amine is added.
-
-
Time-course Analysis:
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot of the reaction mixture.
-
Quench the reaction by diluting the aliquot into 900 µL of a 50:50 acetonitrile/water solution containing 0.1% TFA.
-
Transfer the quenched sample to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the samples onto a C18 HPLC column.
-
Use a gradient elution method with mobile phase A (water with 0.1% TFA) and mobile phase B (acetonitrile with 0.1% TFA).
-
Monitor the elution profile at 210 nm.
-
Quantify the peak area of the remaining this compound at each time point.
-
Calculate the percentage of remaining substrate relative to the t=0 time point.
-
Protocol 2: Kinetic Analysis of Thiolysis and Alcoholysis by HPLC
Objective: To quantify the rate of reaction between this compound and a thiol (1-butanethiol) or an alcohol (1-butanol).
Procedure: Follow the same procedure as in Protocol 1, but replace n-butylamine with 1-butanethiol or 1-butanol, respectively.
Protocol 3: Competitive Reactivity Analysis by ¹H NMR Spectroscopy
Objective: To determine the relative reactivity of the tert-butyl and methyl ester groups within this compound towards a nucleophile.
Materials:
-
This compound
-
n-Butylamine (or other nucleophile)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of this compound (e.g., 18.8 mg, 0.1 mmol) in 0.5 mL of CDCl₃ in an NMR tube.
-
Acquire a baseline ¹H NMR spectrum. The tert-butyl protons will appear as a singlet around 1.4 ppm, and the methyl protons as a singlet around 3.7 ppm. Integrate these signals.
-
-
Reaction Initiation:
-
Add a stoichiometric amount of n-butylamine (e.g., 7.3 mg, 0.1 mmol) to the NMR tube.
-
Quickly mix the contents and place the tube in the NMR spectrometer.
-
-
Kinetic Monitoring:
-
Acquire ¹H NMR spectra at regular intervals (e.g., every 30 minutes for the first few hours, then less frequently).
-
Monitor the decrease in the integrals of the tert-butyl and methyl ester signals.
-
Simultaneously, monitor the appearance of new signals corresponding to the reaction products (e.g., the N-butyl succinamic acid methyl ester and N-butyl succinamic acid tert-butyl ester).
-
-
Data Analysis:
-
Calculate the relative consumption of the tert-butyl and methyl ester groups over time by comparing the normalized integrals of their respective signals. This will indicate which ester group is more reactive.
-
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for kinetic analysis of this compound cross-reactivity.
Caption: Potential reaction pathways for this compound with nucleophiles.
Discussion of Expected Results
Based on fundamental principles of chemical reactivity, the following outcomes are anticipated from the described experiments:
-
Reactivity Trend: Primary amines are expected to be the most reactive nucleophiles towards this compound, followed by thiols, with alcohols being the least reactive. This is due to the higher nucleophilicity of amines compared to thiols and alcohols under neutral or slightly basic conditions. The presented data in Tables 1-3 reflects this expected trend, showing the fastest consumption of the starting material in the presence of n-butylamine.
-
Differential Ester Reactivity: The ¹H NMR competitive reactivity study is expected to reveal a higher reactivity of the methyl ester compared to the tert-butyl ester. The bulky tert-butyl group provides significant steric hindrance around the carbonyl carbon, making it less accessible to nucleophilic attack compared to the sterically unencumbered methyl ester.
-
Side Reactions: In the case of aminolysis, particularly with a less hindered amine, there is a possibility of a secondary reaction where the initially formed mono-amide cyclizes to form a succinimide derivative, with the elimination of either methanol or tert-butanol. The reaction conditions should be carefully monitored to identify and quantify any such side products.
Conclusion
This guide provides a framework for the systematic evaluation of the cross-reactivity of this compound. The provided experimental protocols for kinetic analysis by HPLC and competitive reactivity assessment by ¹H NMR are robust methods for generating quantitative data. The expected results, based on established chemical principles, suggest a greater reactivity of the methyl ester over the tert-butyl ester and a reactivity trend of amines > thiols > alcohols. For researchers in drug development, this information is critical for anticipating and controlling potential off-target reactions and for designing molecules with tailored reactivity profiles.
The Future of Green Chemistry: A Comparative Guide to Greener Synthesis Routes for Succinate Esters
For researchers, scientists, and professionals in drug development, the shift towards sustainable chemical synthesis is not just a trend, but a necessity. This guide provides an objective comparison of greener synthesis routes for succinate esters, valuable bio-based platform chemicals, with a focus on catalytic performance and detailed experimental data to support the adoption of more environmentally benign methodologies.
The production of succinate esters, traditionally reliant on petroleum-based feedstocks and harsh chemical processes, is undergoing a green revolution. The focus has shifted to utilizing bio-succinic acid, derived from the fermentation of renewable resources, and employing catalytic systems that are more efficient, selective, and reusable. This guide delves into the performance of various greener alternatives, including heterogeneous solid acid catalysts and enzymatic catalysts, offering a direct comparison to aid in the selection of the most suitable synthesis strategy.
Comparative Analysis of Catalytic Performance
The efficiency of greener succinate ester synthesis hinges on the choice of catalyst. The following table summarizes quantitative data from various studies, highlighting key performance indicators for different catalytic systems in the esterification of succinic acid, primarily with ethanol to produce the widely used diethyl succinate.
| Catalyst Type | Catalyst | Alcohol | Temp. (°C) | Time (h) | Molar Ratio (Acid:Alcohol) | Conversion (%) | Yield (%) | Selectivity (%) | Catalyst Reusability |
| Heterogeneous Solid Acid | HZSM-5 | Ethanol | 75 | 9 | 1:3 | 94 | - | - | Not specified |
| Zeolite Y | Ethanol | Not specified | Not specified | Not specified | 72 | 60 (diester) | - | Not specified | |
| D-Hβ Zeolite | Methanol | Not specified | Not specified | Not specified | 99 | - | 98 (diester) | Reusable | |
| Amberlyst 70 | Ethanol | Not specified | Not specified | Not specified | Approaching 100 | 98 (diester) | - | Stable and reusable | |
| Enzymatic | Novozym 435 | 1-Octanol | Not specified | Not specified | Not specified | up to 70 | - | - | Reusable |
| Candida antarctica lipase B (immobilized) | Ethanol | 40-50 | - | Varied | Equilibrium study | - | - | Reusable | |
| Homogeneous | Dodecylbenzene sulfonic acid (DBSA) | 1-Octanol | Not specified | Not specified | Not specified | up to 93 | 85 | - | Not specified |
Note: Data is compiled from multiple sources and reaction conditions may vary, affecting direct comparability. The focus is on providing a comparative overview of achievable results.
Experimental Protocols for Greener Synthesis
To facilitate the practical application of these greener routes, detailed methodologies for two prominent approaches are provided below.
Heterogeneous Catalysis: Diethyl Succinate Synthesis using a Solid Acid Catalyst (Zeolite)
This protocol describes the direct esterification of succinic acid with ethanol using a zeolite catalyst, a method that offers high conversion rates and catalyst reusability.
Materials:
-
Succinic acid
-
Anhydrous ethanol
-
HZSM-5 zeolite catalyst
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine succinic acid and anhydrous ethanol in a 1:3 molar ratio.
-
Add the HZSM-5 zeolite catalyst. The catalyst loading is typically a percentage of the succinic acid weight (e.g., 1 g of catalyst for a specific amount of reactants).[1]
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to 75°C and maintain this temperature under constant stirring for 9 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst from the reaction mixture by filtration. The catalyst can be washed, dried, and stored for reuse.
-
The filtrate, containing diethyl succinate, unreacted starting materials, and monoethyl succinate, is then subjected to purification.
-
Remove the excess ethanol using a rotary evaporator.
-
The resulting crude product can be further purified by distillation to obtain pure diethyl succinate.
Enzymatic Catalysis: Diethyl Succinate Synthesis using Immobilized Lipase
This protocol outlines the synthesis of diethyl succinate using an immobilized enzyme, Candida antarctica lipase B (Novozym 435), which operates under mild conditions and offers high selectivity.
Materials:
-
Succinic acid
-
Ethanol
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Solvent (e.g., a biphasic system with an organic solvent to remove the product)
-
Shaking incubator or stirred-tank reactor
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve succinic acid in ethanol. The molar ratio can be varied to optimize the reaction equilibrium.[2]
-
Add the immobilized lipase to the reaction mixture.
-
If using a biphasic system, add the organic solvent.
-
Place the reaction vessel in a shaking incubator or a stirred-tank reactor and maintain the temperature at 40-50°C.[2]
-
Allow the reaction to proceed for the desired time. The reaction progress can be monitored by techniques such as HPLC.
-
Upon completion, separate the immobilized enzyme from the liquid phase by filtration. The enzyme can be washed and reused.
-
If a biphasic system was used, separate the organic phase containing the diethyl succinate from the aqueous phase using a separatory funnel.
-
Remove the solvent from the organic phase using a rotary evaporator to obtain the crude product.
-
Further purification can be achieved through distillation or chromatography.
Visualizing the Synthesis Pathways
To better understand the workflows and relationships in greener succinate ester synthesis, the following diagrams are provided.
Caption: Overview of the bio-based synthesis of succinate esters.
References
Safety Operating Guide
Proper Disposal of tert-Butyl Methyl Succinate: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the disposal of tert-Butyl methyl succinate based on available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and institutional protocols. Researchers, scientists, and drug development professionals must consult the full SDS for this compound and contact their institution's Environmental Health and Safety (EHS) department for specific disposal procedures compliant with local, state, and federal regulations.
Immediate Safety and Handling Protocols
When handling this compound, appropriate personal protective equipment (PPE) is essential to ensure safety.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or shields.
-
Hand Protection: Use chemical-resistant gloves.
-
Respiratory Protection: If working in an area with insufficient ventilation or if aerosols or dust may be generated, use a NIOSH-approved respirator (such as a type N95 dust mask for solids)[1][2].
-
Skin and Body Protection: A laboratory coat should be worn to protect from accidental splashes.
Handling:
-
Avoid contact with skin and eyes.
-
Ensure adequate ventilation in the handling area.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
Step-by-Step Disposal Procedure
The proper disposal of this compound is critical for laboratory safety and environmental protection. As it is classified as a combustible liquid, specific precautions must be taken[1][2].
-
Waste Identification and Collection:
-
Collect all waste containing this compound, including residual amounts in containers and any contaminated materials (e.g., pipette tips, weighing paper, gloves), in a designated hazardous waste container.
-
The container must be compatible with the chemical. High-density polyethylene (HDPE) is often a suitable choice.
-
Do not mix this compound with incompatible waste streams.
-
-
Waste Container Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS Number: 14734-25-9[1][2][3][4][5].
-
List all constituents of the waste mixture, if applicable.
-
Indicate the approximate quantities of each component.
-
Include the date of waste generation and the name of the principal investigator or laboratory contact.
-
-
Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition such as heat, sparks, or open flames.
-
Ensure that the waste is stored separately from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with all necessary information regarding the waste's composition and volume.
-
Follow all institutional procedures for waste manifest and pickup.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be managed as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, deface or remove the original label and dispose of the container according to institutional guidelines for non-hazardous solid waste.
-
Data Presentation
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 14734-25-9 | [1][2][3][4][5] |
| Molecular Formula | C9H16O4 | [3][4] |
| Molecular Weight | 188.22 g/mol | [1][2][3][4][5] |
| Boiling Point | 85-95 °C at 20 mmHg | [1][2][6] |
| Density | 1.022 g/mL at 25 °C | [1][2][6] |
| Flash Point | 110 °C (230 °F) - closed cup | [1][2] |
| Storage Class Code | 10 - Combustible liquids | [1][2] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the general protocol for handling combustible liquid waste should be followed. This involves careful segregation, proper containerization and labeling, and coordination with the institution's EHS department for final disposal, likely through incineration at a licensed facility.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. This compound 97 14734-25-9 [sigmaaldrich.com]
- 2. This compound 97 14734-25-9 [sigmaaldrich.com]
- 3. Buy this compound | 14734-25-9 [smolecule.com]
- 4. 14734-25-9|this compound|BLD Pharm [bldpharm.com]
- 5. CAS # 14734-25-9, this compound: more information. [ww.chemblink.com]
- 6. biosynce.com [biosynce.com]
Essential Safety and Operational Guidance for Handling tert-Butyl Methyl Succinate
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling tert-Butyl methyl succinate. The following procedural guidance is based on available safety data and general best practices for handling laboratory chemicals of this nature. A complete Safety Data Sheet (SDS) for this compound was not located; therefore, this guidance emphasizes a cautious approach, treating the substance with due care as a potential irritant and flammable compound.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is provided below. This information is critical for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₄ | Smolecule |
| Molecular Weight | 188.22 g/mol | Smolecule |
| Boiling Point | 85-95 °C at 20 mmHg | Sigma-Aldrich |
| Density | 1.022 g/mL at 25 °C | Sigma-Aldrich |
| Flash Point | 110 °C (230 °F) - closed cup | Sigma-Aldrich |
| Storage Class | 10 - Combustible liquids | Sigma-Aldrich |
Hazard Summary and Personal Protective Equipment (PPE)
While a comprehensive hazard profile is unavailable, this compound is known to be a mild skin and eye irritant and is classified as a combustible liquid.[1] Therefore, appropriate personal protective equipment must be worn at all times.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended. Always inspect gloves for integrity before use. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes. |
| Skin and Body Protection | Laboratory coat | Fully buttoned to protect against skin contact. |
| Respiratory Protection | Multi-purpose combination respirator cartridge (US) | Recommended, especially when handling outside of a fume hood or if vapors are generated. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following procedural steps is mandatory to ensure the safe handling of this compound.
-
Preparation and Engineering Controls :
-
All handling of this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.
-
Keep away from heat, sparks, and open flames as it is a combustible liquid.[1]
-
Use non-sparking tools and explosion-proof equipment where necessary.
-
-
Donning Personal Protective Equipment (PPE) :
-
Before handling the substance, put on all required PPE as specified in the table above.
-
-
Handling the Chemical :
-
Avoid direct contact with skin and eyes.[1]
-
Avoid inhalation of vapors.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Keep the container tightly closed when not in use.
-
-
In Case of a Spill :
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbed material into a suitable, labeled container for disposal.
-
Ventilate the area of the spill.
-
-
First Aid Measures :
-
If on skin : Remove contaminated clothing and rinse the affected area with plenty of water.
-
If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled : Move the person into fresh air and keep at rest in a position comfortable for breathing.
-
If swallowed : Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek medical advice/attention if irritation or other symptoms persist.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste :
-
Dispose of this compound as hazardous waste.
-
Offer surplus and non-recyclable solutions to a licensed disposal company.
-
Do not allow the product to enter drains.
-
-
Contaminated Packaging :
-
Dispose of contaminated packaging as unused product in accordance with local, state, and federal regulations.
-
Empty containers may retain product residue and can be dangerous. Do not reuse empty containers.
-
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
